Product packaging for 2,2,3,3-Tetramethylpentane(Cat. No.:CAS No. 7154-79-2)

2,2,3,3-Tetramethylpentane

Cat. No.: B1619375
CAS No.: 7154-79-2
M. Wt: 128.25 g/mol
InChI Key: QUKOJKFJIHSBKV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylpentane is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 128.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B1619375 2,2,3,3-Tetramethylpentane CAS No. 7154-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetramethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKOJKFJIHSBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221779
Record name 2,2,3,3-Tetramethylpentane
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Molecular Weight

128.25 g/mol
Source PubChem
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CAS No.

7154-79-2
Record name 2,2,3,3-Tetramethylpentane
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Record name 2,2,3,3-Tetramethylpentane
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Record name 2,3,3-Tetramethylpentane
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Record name 2,2,3,3-Tetramethylpentane
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Record name 2,2,3,3-TETRAMETHYLPENTANE
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Foundational & Exploratory

Synthetic Approaches to 2,2,3,3-Tetramethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of plausible synthetic pathways for the highly branched alkane, 2,2,3,3-tetramethylpentane. Due to the steric hindrance around the central C3-C4 bond, the direct synthesis of this molecule is challenging and not well-documented in readily available literature. Therefore, this document outlines two primary theoretical multi-step pathways based on established organometallic and olefination reactions, drawing parallels from the synthesis of structurally similar, highly branched alkanes.

Challenges in the Synthesis of Highly Branched Alkanes

The synthesis of sterically hindered alkanes like this compound presents significant challenges. The quaternary carbons at the C2 and C3 positions create substantial steric bulk, which can impede the approach of reactants and lead to low reaction yields or favor alternative reaction pathways such as elimination. The construction of the C-C bond between two such sterically demanding fragments is the key challenge in any synthetic approach.

Proposed Synthesis Pathways

Two plausible multi-step synthetic routes are proposed and detailed below. These pathways are based on analogous reactions for synthesizing other highly branched alkanes.

Pathway 1: Grignard Reaction followed by Deoxygenation

This pathway involves the creation of a tertiary alcohol with the desired carbon skeleton via a Grignard reaction, followed by the removal of the hydroxyl group.

Logical Relationship of Pathway 1

G A 2,2-Dimethylpropanal (Pivaldehyde) C 2,2,3,3-Tetramethyl-1-pentanol A->C Grignard Reaction B tert-Butylmagnesium Chloride (Grignard Reagent) B->C D Deoxygenation C->D e.g., Barton-McCombie Deoxygenation E This compound D->E G A 2,3-Dimethyl-2-butene B Hydrohalogenation (e.g., with HCl) A->B C 2-Chloro-2,3,3-trimethylbutane B->C E Coupling Reaction C->E D tert-Butyllithium or tert-Butyl Grignard Reagent D->E F This compound E->F

Molecular structure and isomerism of 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Isomerism of 2,2,3,3-Tetramethylpentane

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated acyclic hydrocarbon. The document details its molecular structure, explores the broader context of its constitutional isomers, and presents key physicochemical and spectral data. Methodologies for the synthesis and characterization of such branched alkanes are also discussed, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of this compound and its isomeric landscape.

Molecular Structure of this compound

This compound is a highly branched alkane and a structural isomer of nonane (B91170). Its systematic name indicates a central five-carbon (pentane) chain. This backbone is heavily substituted with four methyl groups (–CH₃), with two attached to the second carbon atom and two to the third carbon atom.[1] This arrangement results in a compact and sterically hindered molecule.

The molecular formula for this compound is C₉H₂₀.[2][3][4][5] Its molecular weight is approximately 128.26 g/mol .[2][3][4] The high degree of branching significantly influences its physical properties, such as boiling point and melting point, when compared to its less branched isomers.

Figure 1: Molecular structure of this compound.

Isomerism of Nonane (C₉H₂₀)

The molecular formula C₉H₂₀ corresponds to 35 constitutional (structural) isomers, which are compounds sharing the same molecular formula but differing in the connectivity of their atoms.[6][7][8] These isomers can be categorized based on the length of their principal carbon chain. This compound is one of eight isomers that are based on a five-carbon (pentane) backbone.[9]

The isomers of C₉H₂₀ include:

  • One straight-chain isomer: n-nonane.[8]

  • Three methyl-substituted octanes.[9]

  • Eleven dimethyl-substituted heptanes.[9]

  • Twelve trimethyl-substituted hexanes.[9]

  • Eight tetramethyl- and other substituted pentanes, including this compound.[8][9]

The structural diversity among these isomers leads to a wide range of physical properties. Generally, increased branching lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces, while it can increase the melting point if the branching allows for a more compact, crystalline structure.

cluster_isomers Constitutional Isomers of C₉H₂₀ A n-Nonane (C9 Chain) B 2-Methyloctane (C8 Chain) C 2,2-Dimethylheptane (C7 Chain) D This compound (C5 Chain) Isomerism Isomerism Isomerism->A Isomerism->B Isomerism->C Isomerism->D

Figure 2: Selected constitutional isomers of C₉H₂₀.

Physicochemical Properties

The distinct structural characteristics of this compound and its isomers are reflected in their physical properties. The following table summarizes key data for this compound and provides a comparison with another isomer, 2,2,3,4-tetramethylpentane, to illustrate the impact of subtle structural changes.

PropertyThis compound2,2,3,4-Tetramethylpentane
Molecular Formula C₉H₂₀[2][3][4][5]C₉H₂₀[10][11]
Molecular Weight 128.26 g/mol [2][3][4]128.26 g/mol [12]
CAS Registry Number 7154-79-2[2][4]1186-53-4[10][11]
Boiling Point 140.3 °C[5]133.0 °C[10][12]
Melting Point -9.8 °C[5]-121.1 °C[10][12]
Density Not Available0.7350 g/cm³[12]
Refractive Index Not Available1.4125[12]

Experimental Protocols and Characterization

Synthesis

A documented synthesis for a related isomer, 2,2,4,4-tetramethylpentane, involved the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[13] This suggests that a similar coupling reaction, potentially using a different organometallic reagent and a suitably structured alkyl halide, could be employed to synthesize this compound.

Purification and Analysis

Post-synthesis, the product would require purification, typically through fractional distillation, to separate it from unreacted starting materials, solvents, and byproducts.

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each. The mass spectrum of this compound is available in databases like the NIST WebBook and serves as a fingerprint for its identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise carbon-hydrogen framework of a molecule. For this compound, the high symmetry would lead to a relatively simple spectrum. ¹³C NMR data is available on platforms like SpectraBase, which can be used to confirm the carbon environment.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H bonds and the absence of other functional groups, consistent with an alkane structure. The gas-phase IR spectrum for this compound is also available for reference.[15]

A Synthesis (e.g., Organometallic Coupling) B Purification (Fractional Distillation) A->B C Characterization B->C D GC-MS C->D Identity & Purity E NMR Spectroscopy C->E Structure F IR Spectroscopy C->F Functional Groups

Figure 3: Generalized experimental workflow for alkane synthesis and analysis.

Conclusion

This compound is a structurally interesting member of the C₉H₂₀ isomer family. Its highly branched and compact nature imparts distinct physical properties compared to its less-branched counterparts. Understanding its structure in the context of its 34 other constitutional isomers provides valuable insight into the principles of isomerism and structure-property relationships in alkanes. The characterization of such molecules relies on standard, powerful analytical techniques including mass spectrometry and NMR, which confirm the unique atomic arrangement of each isomer.

References

An In-depth Technical Guide to 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylpentane, a highly branched alkane. This document details its chemical identifiers, physicochemical properties, a proposed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Identifiers and Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2] Its highly branched structure imparts specific physical and chemical properties that are of interest in various research and industrial applications.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

Identifier TypeValue
CAS Number 7154-79-2[1][3][4]
IUPAC Name This compound[1]
InChI InChI=1S/C9H20/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3[1][2]
InChIKey QUKOJKFJIHSBKV-UHFFFAOYSA-N[1][4]
Canonical SMILES CCC(C)(C)C(C)(C)C[3]
PubChem CID 92723[5]
UNII ATL6HVV37B[3]
DSSTox Substance ID DTXSID60221779[3]
Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

PropertyValue
Molecular Weight 128.258 g/mol [3]
Density 0.757 g/cm³[6]
Boiling Point 140.4 °C at 760 mmHg[3]
Melting Point -9.89 °C[3]
Flash Point 29 °C[3]
Refractive Index 1.4214[3]
Vapor Pressure 7.68 mmHg at 25°C[3]
XLogP3 4.2[3]

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol describes the synthesis of this compound via the reaction of tert-butylmagnesium chloride with 2,3-dichloro-2,3-dimethylbutane (B12835925).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • tert-Butyl chloride

  • 2,3-dichloro-2,3-dimethylbutane

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of tert-butylmagnesium chloride (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings.

    • The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the Grignard reagent formation.

    • Continue the addition of the tert-butyl chloride solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with 2,3-dichloro-2,3-dimethylbutane:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2,3-dichloro-2,3-dimethylbutane in anhydrous diethyl ether or THF dropwise from the dropping funnel to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Logical Relationship Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_of_2_2_3_3_Tetramethylpentane cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction tert-Butyl_chloride tert-Butyl chloride Grignard_reagent tert-Butylmagnesium chloride tert-Butyl_chloride->Grignard_reagent Anhydrous Ether Mg Mg Mg->Grignard_reagent Product This compound Grignard_reagent->Product Reaction Dihaloalkane 2,3-Dichloro-2,3-dimethylbutane Dihaloalkane->Product

Caption: Proposed synthesis of this compound.

References

Spectroscopic Analysis of 2,2,3,3-Tetramethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,3-tetramethylpentane, catering to researchers, scientists, and professionals in drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to be simple, reflecting the high symmetry of the molecule. Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-CH₃~1.3Quartet2H
-C(CH₃)₂-C(CH₃)₂-~1.0Singlet12H
-CH₂-CH₃~0.9Triplet3H

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C -CH₃ (Quaternary)35-45
-C (CH₃)₂-C (CH₃)₂- (Quaternary)40-50
-C H₂-CH₃25-35
-C(C H₃)₂-C(C H₃)₂-20-30
-CH₂-C H₃8-15

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations, as is typical for alkanes.[1]

Wavenumber (cm⁻¹)Vibration Mode
2970-2850C-H stretch
1470-1450C-H bend (scissoring)
1390-1365C-H rock (methyl)

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern for a highly branched alkane. The molecular ion peak is often of low abundance.[2][3]

m/zProposed Fragment
128[C₉H₂₀]⁺ (Molecular Ion)
113[C₈H₁₇]⁺
99[C₇H₁₅]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (Base Peak)
43[C₃H₇]⁺
29[C₂H₅]⁺

The fragmentation is dominated by the formation of stable tertiary carbocations. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation.

Experimental Protocols

4.1. NMR Spectroscopy

A general protocol for obtaining NMR spectra of an alkane like this compound is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a 30-45° pulse angle with a relaxation delay of 1-2 seconds is typical.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals to determine the relative number of protons for each resonance.

4.2. Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following methods:

  • Neat Sample (Salt Plates):

    • Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

    • Mount the plates in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR):

    • Place a drop of the sample directly onto the ATR crystal.

    • Acquire the spectrum. This method is often simpler and requires less sample preparation.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

4.3. Mass Spectrometry

A standard procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system which separates the sample from any impurities.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and fragment ions.

  • Mass Analysis:

    • The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Obtained cluster_Interpretation Structural Elucidation NMR NMR Spectroscopy NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion (M+) Fragmentation Pattern MS->MS_Data Structure Structure of This compound NMR_Data->Structure Carbon-Hydrogen Framework IR_Data->Structure Absence of Functional Groups MS_Data->Structure Molecular Weight & Connectivity

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

Unveiling the Thermochemical Landscape of 2,2,3,3-Tetramethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,2,3,3-tetramethylpentane, a highly branched alkane. Understanding the thermodynamic characteristics of such molecules is crucial for a wide range of applications, from fundamental chemical modeling to process design in the pharmaceutical and petrochemical industries. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents a visual workflow for the acquisition and application of thermochemical data.

Core Thermochemical Data

The following tables present a summary of the essential thermochemical data for this compound in its ideal gas phase. These values are critical for calculations involving chemical reactions, phase equilibria, and energy balances.

Table 1: Standard Enthalpy of Formation (Ideal Gas)

Temperature (K)ΔfH° (kJ/mol)
298.15-245.2 ± 2.0

Table 2: Standard Molar Entropy (Ideal Gas)

Temperature (K)S° (J/mol·K)
20033.100
273.1546.489
298.15441.4 ± 4.4
300443.2
400525.9
500604.3
600676.8
700743.0
800803.1
900857.7
1000907.1
1100951.9
1200992.6
13001029.6
14001063.4
15001094.1

Table 3: Molar Heat Capacity at Constant Pressure (Ideal Gas)

Temperature (K)Cp (J/mol·K)
200138.49
273.15194.51
298.15211.5
300213.0
400277.9
500334.2
600382.0
700422.6
800457.3
900487.0
1000512.5
1100534.7
1200554.0
1300570.9
1400585.8
1500598.9

Note: The data presented in these tables are based on critically evaluated information from the NIST WebBook and correlated data from the work of Scott (1974). The uncertainties provided represent the experimental and correlational variability.

Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The primary methods employed for alkanes like this compound are calorimetry for measuring enthalpy changes and differential scanning calorimetry for determining heat capacities.

Enthalpy of Formation Determination via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder (crucible) within the bomb calorimeter.

  • Bomb Assembly: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion. A small, known amount of water is often added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is measured with high precision.

  • Ignition and Data Acquisition: The sample is ignited using an electrical fuse. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components, causing a rise in temperature. The temperature is continuously monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (the calorimeter constant) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released by the combustion of the this compound sample is calculated from the observed temperature change and the calorimeter constant.

  • Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (carbon dioxide and water) to calculate the standard enthalpy of formation of this compound using Hess's Law.

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An identical, empty pan serves as a reference.

  • DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire, under the same experimental conditions.

  • Data Analysis: The raw DSC data (heat flow versus temperature) is analyzed to calculate the specific heat capacity (Cp) of the this compound sample at various temperatures.

Visualization of the Thermochemical Data Workflow

The following diagram illustrates the general workflow for the experimental determination and subsequent application of thermochemical data for a chemical compound.

Thermochemical_Data_Workflow cluster_exp Experimental Determination cluster_analysis Data Analysis and Correlation cluster_app Application exp_enthalpy Combustion Calorimetry (Enthalpy of Combustion) data_processing Raw Data Processing - Correction for impurities - Baseline subtraction exp_enthalpy->data_processing exp_cp Differential Scanning Calorimetry (Heat Capacity) exp_cp->data_processing exp_entropy Calorimetry (Third Law Method) (Absolute Entropy) exp_entropy->data_processing correlation Data Correlation and Modeling - Statistical Mechanics - Group Additivity Methods data_processing->correlation database Compilation in Thermodynamic Databases (e.g., NIST) correlation->database reaction_calc Reaction Enthalpy & Gibbs Free Energy Calculations database->reaction_calc process_sim Chemical Process Simulation - Reactor Design - Separation Processes database->process_sim drug_dev Drug Development - Binding Thermodynamics - Stability Analysis database->drug_dev

Caption: Workflow for the determination and application of thermochemical data.

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2,2,3,3-tetramethylpentane, a highly branched alkane. Understanding these properties is crucial for its application in various research and industrial settings, including its potential use as a non-polar solvent or as a component in formulation studies. This document summarizes its key physical properties, explores its expected solubility in a range of common solvents based on fundamental chemical principles, and provides a general experimental protocol for determining its solubility.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20. Its highly branched and compact structure influences its physical properties, which are summarized in the table below.

PropertyValue
Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS Number 7154-79-2
Density 0.757 g/cm³
Melting Point -10 °C
Boiling Point 140 °C
Water Solubility Extremely Low

Solubility Profile

The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a non-polar aliphatic hydrocarbon, it is readily soluble in other non-polar solvents and exhibits very limited solubility in polar solvents.

Qualitative Solubility Summary

The following table provides a qualitative summary of the expected solubility of this compound in various classes of solvents. It is important to note that while specific quantitative data for this compound is scarce in publicly available literature, these predictions are based on well-established principles of chemical interactions.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscibleNon-polar nature and similar van der Waals forces.
Aromatic Hydrocarbons Toluene, Benzene, XyleneSolubleNon-polar character allows for effective interaction.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolublePrimarily non-polar character of the ether backbone.
Halogenated Hydrocarbons Dichloromethane, Chloroform, Carbon TetrachlorideSolubleLow polarity and ability to interact via dispersion forces.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Sparingly Soluble to InsolubleThe polarity of the carbonyl group limits miscibility.
Esters Ethyl AcetateSparingly SolubleModerate polarity of the ester group reduces solubility.
Alcohols Methanol, Ethanol, IsopropanolInsolubleStrong hydrogen bonding and high polarity of alcohols prevent miscibility.
Polar Aprotic Solvents Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)InsolubleHigh polarity and dipolar interactions of the solvent.
Water H₂OInsolubleStrong hydrogen bonding network of water excludes the non-polar alkane.
Quantitative Solubility in Water

The insolubility of this compound in water is confirmed by its Henry's Law constant (k°H) of 0.00016 mol/(kg·bar) at 298.15 K. This low value indicates a very strong preference for the gaseous phase over an aqueous solution, signifying extremely low solubility.

Experimental Protocol for Determining Liquid-Liquid Solubility

For precise quantitative determination of the solubility of this compound in a specific solvent, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

  • Syringes and filters (if necessary for sampling)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • In a series of glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved this compound) is essential to ensure saturation.

    • Securely cap the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration in the solvent phase at different time points until it becomes constant).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 12-24 hours) to ensure complete separation of the two liquid phases.

  • Sampling:

    • Carefully extract an aliquot from the solvent phase (the phase in which the solubility is being determined). It is critical to avoid disturbing the interface and to prevent any of the undissolved this compound phase from being drawn into the sample.

    • If necessary, use a syringe filter to remove any micro-droplets of the undissolved phase.

  • Quantification:

    • Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in units such as g/100 mL, mol/L, or mole fraction.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the compatibility of this compound with a range of solvents.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Classification cluster_result Result prep_solute Prepare Pure This compound mix Mix Solute and Solvent at Various Ratios prep_solute->mix prep_solvents Prepare a Range of Test Solvents prep_solvents->mix equilibrate Equilibrate at Controlled Temperature mix->equilibrate observe Visual Observation for Phase Separation equilibrate->observe quantify Quantitative Analysis (e.g., GC-FID) if needed observe->quantify For precise limits classify Classify as Miscible, Partially Miscible, or Immiscible observe->classify quantify->classify report Solvent Compatibility Profile classify->report

Caption: Workflow for determining solvent compatibility.

Stability and Reactivity of Highly Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes, characterized by their numerous alkyl substituents, exhibit unique thermodynamic stability and chemical reactivity compared to their linear counterparts. This technical guide provides an in-depth exploration of the core principles governing the behavior of these molecules. It delves into the factors contributing to their enhanced stability, including electronic effects and intramolecular forces, and examines their reactivity in key chemical transformations such as pyrolysis, combustion, and free-radical halogenation. This document also presents detailed experimental protocols for the synthesis, purification, and analysis of highly branched alkanes, alongside a compilation of quantitative data to facilitate comparative studies. Visual diagrams of reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction

Alkanes, the simplest class of hydrocarbons, are generally considered to be of low reactivity due to the strength and non-polarity of their C-C and C-H sigma bonds.[1][2] However, the introduction of branching along the carbon skeleton significantly alters their physicochemical properties.[3] Highly branched alkanes are of particular interest in various fields, from the development of high-octane fuels to their use as inert scaffolds in medicinal chemistry. Understanding the interplay between their structure, stability, and reactivity is paramount for their effective application. This guide aims to provide a comprehensive technical overview for researchers and professionals working with these complex molecules.

Thermodynamic Stability of Highly Branched Alkanes

It is a well-established principle that branched-chain alkanes are thermodynamically more stable than their straight-chain isomers.[3][4][5] This increased stability is evidenced by their lower heats of combustion and more negative heats of formation.[4][5]

Factors Influencing Stability

The enhanced stability of branched alkanes is a subject of ongoing discussion, with several contributing factors proposed:

  • Electron Correlation and London Dispersion Forces: Contrary to the intuitive notion that increased steric hindrance would lead to destabilization, studies have shown that attractive intramolecular London dispersion forces contribute to the stability of congested environments in branched alkanes.[6] The more compact structure of branched alkanes leads to a decrease in the molecular surface area per atom, resulting in a lowering of energy.[7]

  • Electronic Effects: Stabilizing geminal σ→σ* delocalization, a form of hyperconjugation, is believed to play a significant role in the stability of branched structures.[8] This electron delocalization is more pronounced in branched alkanes due to the greater number of C-C bonds adjacent to each other.

  • Bond Strength: While the differences are subtle, the strengths of C-H bonds vary, with tertiary C-H bonds being weaker than secondary and primary C-H bonds.[9][10] This has implications for reactivity, as will be discussed later. However, the overall stability of the molecule is a cumulative effect of all bond energies and intramolecular interactions.

Quantitative Assessment of Stability: Heat of Combustion

The heat of combustion (ΔH°c) is a key experimental parameter used to quantify the relative stability of isomeric alkanes.[11][12][13] Since isomers produce the same products upon complete combustion (CO₂ and H₂O), a lower heat of combustion indicates a more stable, lower-energy starting material.[4][5]

Table 1: Thermodynamic Properties of Pentane and Octane (B31449) Isomers

IsomerBoiling Point (°C)Melting Point (°C)Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)Standard Enthalpy of Formation (ΔH°f) (kJ/mol)
Pentane (C₅H₁₂)
n-Pentane36.1-129.7-3509-146.8
Isopentane (2-Methylbutane)27.7-159.9-3502-154.7
Neopentane (2,2-Dimethylpropane)9.5-16.6-3495-167.2
Octane (C₈H₁₈)
n-Octane125.7-56.8-5470-208.6
2-Methylheptane117.6-109.0-5466-212.5
2,2,4-Trimethylpentane (B7799088) (Isooctane)99.3-107.4-5451-224.1

Data compiled from various sources. Exact values may vary slightly between references.

Reactivity of Highly Branched Alkanes

The reactivity of highly branched alkanes is a departure from that of their linear isomers, with branching significantly influencing the outcome of several key reactions.

Pyrolysis (Cracking)

Pyrolysis, or cracking, is the thermal decomposition of organic compounds in the absence of oxygen. In contrast to combustion, the rate of pyrolysis increases with both molecular weight and the degree of branching in an alkane.[4][14][15][16] The process proceeds via a free-radical chain mechanism, and the presence of weaker C-C and C-H bonds at branch points facilitates the initiation of these reactions.[17][18]

Pyrolysis_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkane R-CH₂-CH(R')-R'' Radicals R-CH₂-C•(R')-R'' + H• Alkane->Radicals High T, P Smaller_Alkanes e.g., CH₄, C₂H₆ Radicals->Smaller_Alkanes β-scission Alkenes e.g., C₂H₄, C₃H₆ Radicals->Alkenes β-scission Radicals_New Various Alkyl Radicals Smaller_Alkanes->Radicals_New H-abstraction Stable_Products Mixture of smaller hydrocarbons Radicals_New->Stable_Products Radical Combination

The fission of C-C bonds generally leads to the formation of smaller alkanes and alkenes, while C-H bond fission produces an alkene and hydrogen gas.[14][15][16] Catalysts such as SiO₂, Al₂O₃, and ZnO can promote C-C bond cleavage.[14][15][16]

Combustion

Complete combustion of alkanes in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.[2][3]

CₙH₂ₙ₊₂ + (3n+1)/2 O₂ → nCO₂ + (n+1)H₂O + Heat

The branched structure of alkanes like 2,2,4-trimethylpentane (isooctane) is crucial for its use in gasoline, as it increases the fuel's resistance to knocking, a phenomenon of premature ignition. This is reflected in its high octane rating of 100.[19]

Free-Radical Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps.[20][21]

Halogenation_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination X2 X₂ (e.g., Cl₂, Br₂) 2X• 2 X• (Halogen Radicals) X2->2X• hν or Δ R3CH Alkane (R₃CH) R3C• Alkyl Radical (R₃C•) + HX R3CH->R3C• + X• R3CX Alkyl Halide (R₃CX) R3C•->R3CX + X₂ X•_regen X• (regenerated) R3C•->X•_regen + X₂ Radicals_combo X• + X• R₃C• + X• R₃C• + R₃C• Stable_Products_term X₂ R₃CX R₃C-CR₃ Radicals_combo->Stable_Products_term Combination

Highly branched alkanes exhibit significant regioselectivity in this reaction. The stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary > methyl. Consequently, halogenation preferentially occurs at the tertiary carbon atoms.[10][22]

Bromination is significantly more selective than chlorination.[1][23] For instance, the bromination of 2-methylpropane yields almost exclusively 2-bromo-2-methylpropane, whereas chlorination produces a mixture of 1-chloro-2-methylpropane (B167039) and 2-chloro-2-methylpropane.[23] This difference in selectivity is attributed to the Hammond postulate; the transition state for the endothermic hydrogen abstraction by a bromine radical resembles the alkyl radical product, thus amplifying the energy differences between the potential radical intermediates. In contrast, the exothermic hydrogen abstraction by a chlorine radical has an earlier transition state that resembles the reactants, leading to lower selectivity.[1]

Table 2: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

Type of C-H BondRelative Rate of Chlorination (at 25°C)Relative Rate of Bromination (at 125°C)
Primary (1°)11
Secondary (2°)3.882
Tertiary (3°)5.01640

Data adapted from various organic chemistry resources.[10][23]

Experimental Protocols

Synthesis of a Highly Branched Alkane: 2,2,4-Trimethylpentane

2,2,4-Trimethylpentane (isooctane) is a key component of gasoline and serves as the 100-point standard on the octane rating scale.[19] One common laboratory and industrial synthesis involves the dimerization of isobutylene (B52900) followed by hydrogenation.[19]

Methodology:

  • Dimerization of Isobutylene:

    • Catalyst: An acid catalyst, such as an Amberlyst resin, is typically used.

    • Procedure: Isobutylene is passed through a column packed with the acid catalyst under controlled temperature and pressure. The primary products are a mixture of iso-octenes, predominantly 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

    • Purification: The resulting iso-octene mixture can be purified by fractional distillation.[14]

  • Hydrogenation of Iso-octenes:

    • Catalyst: A hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel is employed.

    • Procedure: The purified iso-octene mixture is dissolved in a suitable solvent (e.g., ethanol) and placed in a high-pressure reactor (autoclave). The catalyst is added, and the reactor is purged with hydrogen gas. The reaction is carried out under hydrogen pressure (e.g., 50-100 psi) and may require gentle heating.

    • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by techniques like gas chromatography (GC) to observe the disappearance of the alkene peaks.

    • Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 2,2,4-trimethylpentane. Further purification can be achieved by distillation.[14]

Analysis of Alkane Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing mixtures of volatile compounds like alkane isomers.[24][25][26][27]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the alkane mixture in a volatile solvent such as hexane (B92381) or pentane.

    • If quantitative analysis is required, an internal standard (a compound not present in the sample with a distinct retention time) should be added.

  • GC System Configuration:

    • Column: A non-polar capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) is typically used for separating hydrocarbons. The length and diameter of the column will affect the resolution.[26][28]

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.[26]

    • Injector: A split/splitless injector is used to introduce a small, precise volume of the sample onto the column.

    • Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is the standard choice for this analysis.

  • Method Parameters:

    • Temperature Program: An oven temperature program is employed to ensure the separation of isomers with different boiling points. A typical program starts at a low temperature, holds for a short period, and then ramps up to a higher temperature.

    • Injection Volume: Typically 1 µL.

  • Data Analysis:

    • The retention time (the time it takes for a compound to elute from the column) is used for qualitative identification by comparing it to known standards.

    • The peak area is proportional to the concentration of each component, allowing for quantitative analysis.

GC_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection (1 µL) Sample_Prep->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis

Determination of Bond Dissociation Energies (BDEs)

Several experimental techniques can be employed to measure bond dissociation energies.[7][8][29][30]

a) Radical Kinetics Studies:

This method involves studying the kinetics of a reaction where a specific bond is homolytically cleaved.

  • Reactant Preparation: A gaseous mixture of the alkane and a radical precursor (e.g., Br₂ or SO₂Cl₂) is prepared in a temperature-controlled reactor.

  • Initiation: The reaction is initiated by photolysis (UV light) or pyrolysis to generate the initial radical species.

  • Reaction Monitoring: The concentrations of reactants and products are monitored over time using techniques like GC or mass spectrometry.

  • Kinetic Analysis: By applying steady-state approximations and analyzing the reaction rates as a function of temperature, the activation energy for the hydrogen abstraction step can be determined.

  • BDE Calculation: The activation energy, in conjunction with other known thermodynamic data, is used in thermochemical cycles to calculate the C-H bond dissociation energy.[30]

b) Photoacoustic Calorimetry (PAC):

PAC is a technique for measuring the enthalpy of reactions, including bond homolysis.

  • Sample Preparation: The alkane is prepared in the gas phase or in a suitable solvent.

  • Laser Pulse: A short, intense laser pulse is used to photolytically cleave the bond of interest.

  • Heat Release and Acoustic Wave: The recombination of the resulting radicals releases heat, causing a rapid expansion of the surrounding medium and generating an acoustic wave.

  • Signal Detection: A sensitive microphone detects the acoustic wave, and the amplitude of the signal is proportional to the heat released.

  • Enthalpy Determination: By calibrating the system with a compound of known photophysical properties, the enthalpy of the bond dissociation can be determined.[30]

Table 3: Carbon-Hydrogen Bond Dissociation Energies (BDEs) in Alkanes

BondExample MoleculeBDE (kcal/mol)BDE (kJ/mol)
CH₃-HMethane105439
CH₃CH₂-H (1°)Ethane101423
(CH₃)₂CH-H (2°)Propane99414
(CH₃)₃C-H (3°)Isobutane97406

Values are approximate and can vary slightly with the specific molecule and experimental method.[18]

Conclusion

Highly branched alkanes represent a fascinating class of molecules whose properties are a direct consequence of their intricate three-dimensional structures. Their enhanced thermodynamic stability, stemming from a combination of electronic and intramolecular dispersion forces, makes them energetically favorable isomers. This stability, however, is coupled with a distinct reactivity profile. The presence of tertiary carbons creates sites of increased reactivity towards free-radical substitution, while the overall molecular architecture influences their behavior in high-energy processes like pyrolysis and combustion. A thorough understanding of these principles, supported by robust experimental methodologies for their synthesis and analysis, is essential for leveraging the unique characteristics of highly branched alkanes in scientific research and industrial applications.

References

Quantum Chemical Insights into 2,2,3,3-Tetramethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of 2,2,3,3-tetramethylpentane, a highly branched alkane. Understanding the conformational landscape, thermodynamic stability, and electronic properties of such molecules is crucial for various applications, including force field parameterization in molecular modeling and understanding intermolecular interactions in drug development. This document outlines the theoretical methodologies employed and presents expected quantitative data based on established computational studies of branched alkanes.

Theoretical Background and Computational Approach

The stability of branched alkanes like this compound is a subject of ongoing research. It is generally understood that branched alkanes are thermodynamically more stable than their straight-chain isomers.[1] This increased stability is attributed to a combination of electrostatic and correlation effects.[1][2] Quantum chemical calculations provide a powerful tool to investigate these subtle energetic differences.

Computational studies on branched alkanes often employ Density Functional Theory (DFT) and post-Self-Consistent Field (post-SCF) methods.[1][2] DFT functionals, such as M06-2X, are well-suited for capturing the dispersion forces that are significant in these systems.[1] For higher accuracy, especially in determining the relative energies of conformers, post-SCF methods like Møller-Plesset perturbation theory (MP2) are utilized.[2]

A typical computational workflow for analyzing this compound would involve:

  • Conformational Search: Identifying all unique staggered and eclipsed conformers arising from rotation around the C3-C4 bond.

  • Geometry Optimization: Optimizing the geometry of each conformer to find the lowest energy structure on the potential energy surface.

  • Vibrational Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: Performing a high-level single-point energy calculation on the optimized geometries to obtain more accurate relative energies.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. These values are based on typical results for similar branched alkanes.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Staggered (Anti)DFT (M06-2X/6-311+G(d,p))0.00
Staggered (Gauche)DFT (M06-2X/6-311+G(d,p))0.8 - 1.5
EclipsedDFT (M06-2X/6-311+G(d,p))3.0 - 5.0

Table 2: Predicted Key Geometrical Parameters for the Most Stable Conformer

ParameterPredicted Value
C-C bond length (central)1.54 - 1.56 Å
C-C bond length (terminal)1.52 - 1.54 Å
C-H bond length1.09 - 1.10 Å
C-C-C bond angle109.5° - 112.0°

Table 3: Predicted Vibrational Frequencies of Interest

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch2850 - 3000
C-C stretch800 - 1200
CH₃ rock~900

Detailed Computational Protocol

The following protocol outlines a typical procedure for the quantum chemical analysis of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Protocol:

  • Initial Structure Generation:

    • Build the 3D structure of this compound.

    • Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation:

    • For each identified conformer, perform a geometry optimization and frequency calculation using a DFT method.

    • Method: M06-2X

    • Basis Set: 6-31G(d)

    • Keywords: Opt Freq

    • Verify that the optimized structures have no imaginary frequencies.

  • Refined Energy Calculations:

    • Using the optimized geometries from the previous step, perform single-point energy calculations with a larger basis set and potentially a higher level of theory.

    • Method: M06-2X

    • Basis Set: 6-311+G(d,p)

    • Keywords: SP

    • Alternatively, for higher accuracy:

    • Method: MP2

    • Basis Set: cc-pVTZ

    • Keywords: SP

  • Data Analysis:

    • Extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal enthalpies and Gibbs free energies.

    • Calculate the relative energies of the conformers, including ZPVE corrections.

    • Analyze the optimized geometries (bond lengths, bond angles, dihedral angles).

    • Visualize the vibrational modes.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the computational workflow and the logical relationships in the analysis of this compound.

computational_workflow cluster_input Input Generation cluster_qm_calc Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Final Output start Initial 3D Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search opt_freq Geometry Optimization & Vibrational Frequency Analysis (DFT: M06-2X/6-31G(d)) conf_search->opt_freq sp_energy Single-Point Energy Calculation (e.g., MP2/cc-pVTZ) opt_freq->sp_energy vibrational Vibrational Analysis (Frequency Assignment) opt_freq->vibrational thermo Thermochemical Analysis (Relative Energies, ZPVE) sp_energy->thermo geometry Geometric Analysis (Bond Lengths, Angles) sp_energy->geometry report Technical Report & Data Tables thermo->report geometry->report vibrational->report

Caption: Computational workflow for the quantum chemical analysis of this compound.

logical_relationship cluster_theory Theoretical Foundation cluster_properties Calculated Properties cluster_application Applications dft Density Functional Theory (DFT) energy Electronic & Relative Energies dft->energy geom Optimized Geometries dft->geom vib Vibrational Frequencies dft->vib post_scf Post-SCF Methods (MP2) post_scf->energy force_field Force Field Parameterization energy->force_field intermol Intermolecular Interaction Studies energy->intermol geom->force_field geom->intermol

Caption: Logical relationships between theoretical methods, calculated properties, and applications.

References

A Technical Guide to the Commercial Availability and Suppliers of 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 2,2,3,3-tetramethylpentane (CAS No. 7154-79-2). The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound for their work.

Chemical and Physical Properties

This compound is a highly branched alkane. Its physical and chemical properties are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C9H20[1][2][]
Molecular Weight 128.26 g/mol []
CAS Number 7154-79-2[1][2][]
Boiling Point 140.4°C at 760mmHg[1]
Melting Point -9.89°C[1]
Density 0.723 g/cm³[1]
Flash Point 29°C[1]
Vapor Pressure 7.68 mmHg at 25°C[1]
Refractive Index 1.4214[1]
SMILES CCC(C)(C)C(C)(C)C[1][2][]

Commercial Availability and Suppliers

This compound is available commercially, primarily from suppliers specializing in research chemicals and fine chemicals. It has achieved commercial mass production, indicating its availability for larger-scale needs as well.[1] Below is a list of identified suppliers. Researchers are advised to contact these suppliers directly for quotes, purity specifications, and available quantities.

SupplierContact Information/RegionNotes
BOC Sciences Headquartered in New York, USA; serves over 60 countries.A global supplier of research chemicals, biochemicals, and pharmaceutical ingredients.[]
LookChem Online chemical platform.Lists a total of 6 raw material suppliers for this compound.[1]
PubChem DatabaseProvides a list of suppliers for this compound.[2]

Experimental Protocols and Synthesis

For novel applications or when specific purity grades are required that are not commercially available, custom synthesis may be necessary. The general workflow for procuring a custom-synthesized chemical is outlined in the diagram below.

Chemical Procurement Workflow start Identify Need for This compound inquiry Submit Inquiries to Multiple Suppliers start->inquiry quote Provide Quotation and Lead Time inquiry->quote evaluate Evaluate Quotes (Purity, Quantity, Cost) order Place Purchase Order evaluate->order synthesis Synthesize or Source Compound order->synthesis receive Receive and Verify Chemical quote->evaluate qc Quality Control (CoA Generation) synthesis->qc ship Package and Ship Product qc->ship ship->receive

Workflow for procuring research chemicals.

This diagram illustrates the typical process, from identifying the need for a chemical to receiving the final product, including the interactions between the researcher and the supplier. This workflow is applicable when sourcing this compound or arranging for its custom synthesis.

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography Methods for Separating Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane (B91170) (C9H20) exists as 35 structural isomers, each exhibiting unique physical and chemical properties. The separation and identification of these isomers are critical in various fields, including petroleum analysis, environmental monitoring, and as impurities in pharmaceutical and chemical manufacturing. Due to their similar boiling points and chemical structures, resolving these branched alkanes presents a significant analytical challenge.[1][2] Gas chromatography (GC) is the premier technique for this purpose, relying on the careful selection of stationary phases and optimization of chromatographic parameters to achieve separation.[1][3]

This document provides detailed application notes and experimental protocols for the separation of nonane isomers using gas chromatography. It is intended to guide researchers, scientists, and drug development professionals in developing and optimizing their analytical methods.

Principles of Separation

The separation of nonane isomers by gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the GC column.[1][3] Non-polar stationary phases are the industry standard for alkane analysis, as they facilitate elution based on the principle of "like dissolves like."[3] In general, for a given carbon number, branched isomers are more volatile (have lower boiling points) and therefore elute earlier than their straight-chain counterpart. The degree of branching also influences elution order, with more highly branched isomers typically eluting faster.

Achieving baseline separation of the numerous, closely-eluting nonane isomers requires high-efficiency capillary columns and precise control over experimental parameters. Key factors influencing separation include:

  • Stationary Phase Selection: The choice of the stationary phase is the most critical factor for achieving selectivity between isomers.[2]

  • Column Dimensions: Longer columns with smaller internal diameters generally provide higher resolution.[1][2][3]

  • Oven Temperature Program: A slow temperature ramp rate enhances the separation of closely eluting compounds.[2][3]

  • Carrier Gas Flow Rate: Optimizing the flow rate is crucial for minimizing peak broadening and maximizing resolution.[3]

Data Presentation

Table 1: Commonly Used GC Columns for Alkane Isomer Separation
ColumnStationary PhaseKey FeaturesMax Temperature (°C)Common Applications
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust for high boilers.400High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.350Detailed hydrocarbon analysis, environmental analysis, drug screening.[1]
Agilent CP-Al2O3/KCl PLOTAluminum oxide/potassium chlorideHigh selectivity for C1-C9 hydrocarbons.205Analysis of light hydrocarbons in environmental air.[4]
Liquid Crystal ColumnsNematic liquid crystalsUnique selectivity based on molecular shape.VariesSeparation of rigid positional and geometric isomers.[2][5][6]
Table 2: Effect of GC Parameter Adjustments on Nonane Isomer Separation
Parameter ChangeEffect on ResolutionEffect on Analysis TimeRationale
Stationary Phase
Switch from non-polar (e.g., DB-1) to slightly more polar (e.g., DB-5)May alter selectivity and elution order of some isomers.[2]Minimal changeChanges in intermolecular interactions between analytes and the stationary phase.
Column Dimensions
Increase Column Length (e.g., from 30 m to 60 m)Increases resolution.[2][3]IncreasesMore theoretical plates provide greater separation efficiency.
Decrease Internal Diameter (e.g., from 0.32 mm to 0.25 mm)Increases resolution.[2][3]May decrease with optimized flowHigher efficiency and optimal linear velocity.[7]
Increase Film ThicknessIncreases retention and may improve resolution of early eluting isomers.[2]IncreasesGreater interaction with the stationary phase.
Oven Temperature Program
Decrease Initial TemperatureImproves separation of more volatile, earlier eluting isomers.[2]IncreasesEnhances differential partitioning at the beginning of the run.
Decrease Ramp Rate (e.g., from 5 °C/min to 1 °C/min)Generally improves resolution of closely eluting isomers.[2]IncreasesAllows more time for analytes to interact with the stationary phase, improving separation.
Carrier Gas
Decrease Flow RateCan improve resolution to an optimal point, then decreases.IncreasesAffects the efficiency of mass transfer in the column.

Experimental Protocols

Protocol 1: General Screening Method for Nonane Isomers on a Non-Polar Column

This protocol provides a starting point for the separation of nonane isomers using a standard non-polar GC column. Optimization will likely be required based on the specific isomers of interest and the sample matrix.

1. Sample Preparation a. Prepare standards and samples in a volatile, non-polar solvent such as hexane (B92381). b. If necessary, perform a solvent extraction for solid or liquid matrices. A standard method involves submerging the sample in hexane, followed by gentle agitation. c. For complex matrices, such as insect cuticular waxes, extract the sample (e.g., a single insect) in 300-500 µL of hexane in a 2 mL GC vial.[2] d. If concentration is needed, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller, precise volume of hexane (e.g., 20-50 µL) immediately before GC analysis.[2]

2. Gas Chromatograph (GC) Setup

  • Column: Restek Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-95% dimethylpolysiloxane column.[1]
  • Injector: Split/Splitless Injector
  • Detector: Flame Ionization Detector (FID)
  • Carrier Gas: Helium or Hydrogen

3. GC Method Parameters

  • Injector Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 100:1 (can be optimized based on sample concentration).[3]
  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow mode).[2][3]
  • Oven Temperature Program:
  • Initial Temperature: 40 °C, hold for 2 minutes.[3]
  • Ramp: 5 °C/min to 150 °C.[3] A slower ramp rate of 1-2 °C/min may be necessary for critical separations.[2]
  • Hold at 150 °C for 5 minutes.
  • Detector (FID) Temperature: 300 °C[3]

4. Data Analysis a. Integrate the peaks in the resulting chromatogram. b. Identify peaks by comparing retention times with known standards. c. For unknown peaks, consider using Kovats retention indices for tentative identification.[3] d. For complex mixtures, coupling the GC to a mass spectrometer (GC/MS) is recommended for definitive peak identification.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (e.g., with Hexane) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Peak Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Identification Peak Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC analysis of nonane isomers.

Logical Relationships in GC Optimization

gc_optimization cluster_params Adjustable GC Parameters cluster_outcomes Performance Outcomes Col Column (Stationary Phase, Dimensions) Res Resolution Col->Res Selectivity Efficiency Time Analysis Time Col->Time Sens Sensitivity Col->Sens Temp Temperature Program (Initial Temp, Ramp Rate) Temp->Res Selectivity Temp->Time Flow Carrier Gas (Flow Rate) Flow->Res Efficiency Flow->Time Flow->Sens

Caption: Interplay of GC parameters and their effect on separation.

References

Application Note: Utilizing 2,2,3,3-Tetramethylpentane as a Reference Standard in the GC/MS Analysis of Gasoline Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of gasoline, a complex mixture of numerous hydrocarbons, is essential for quality control, regulatory adherence, and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC/MS) stands as a robust analytical technique for the separation and identification of individual gasoline constituents. To ensure the accuracy and precision of quantitative measurements, the use of a reference standard is critical. 2,2,3,3-Tetramethylpentane, a highly branched alkane, serves as an excellent reference standard for this purpose. Its chemical inertness, thermal stability, and unique chromatographic and mass spectrometric characteristics make it a reliable choice for the quantitative analysis of hydrocarbons in complex matrices like gasoline.

This application note provides a comprehensive protocol for the application of this compound as a reference standard in the GC/MS analysis of gasoline, intended for researchers and professionals in analytical chemistry and related fields.

Physicochemical Properties of this compound

An in-depth understanding of the reference standard's properties is fundamental to its effective implementation in analytical methodologies.

PropertyValue
Chemical Formula C₉H₂₀[1]
Molecular Weight 128.25 g/mol [1]
CAS Number 7154-79-2[1]
Boiling Point 140.3 °C
Kovats Retention Index (Standard Non-polar Column) Approximately 850[1]

Experimental Protocols

The subsequent protocols outline a standardized procedure for employing this compound as a reference standard for the GC/MS analysis of gasoline. These may be adapted and optimized based on the specific analytical instrumentation and objectives.

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for reliable quantification.[2][3]

  • 1.1. Stock Standard Solution of this compound (1000 µg/mL):

    • On an analytical balance, accurately weigh 10 mg of high-purity (≥99%) this compound.

    • Transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Dissolve the standard in a high-purity, volatile solvent such as n-pentane or hexane.

    • Ensure complete dissolution by gentle agitation, then bring the solution to the calibration mark with the same solvent.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the stock solution to a tightly sealed amber glass vial and store at 4°C to minimize evaporation.

  • 1.2. Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution.

    • The concentration range of these working standards should encompass the anticipated concentration of the target analytes in the prepared gasoline sample.

Sample Preparation

Given the high concentration of analytes in commercial gasoline, a substantial dilution is necessary to bring the component concentrations within the linear dynamic range of the GC/MS system.[4]

  • Accurately perform a significant volumetric dilution of the gasoline sample using a high-purity volatile solvent (e.g., n-pentane or hexane). A preliminary dilution factor of 1:1000 (v/v) is a recommended starting point.

  • To this diluted gasoline sample, add a precise volume of the this compound stock solution to achieve a final concentration that falls within the mid-range of the calibration curve. This serves as the internal standard.

GC/MS Instrumentation and Conditions

The following table outlines typical GC/MS parameters for the analysis of gasoline components. These parameters should be optimized for the specific instrument in use to achieve the best chromatographic resolution and mass spectrometric sensitivity.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[5]
Inlet Temperature250°C[4]
Injection Volume1 µL
Split Ratio100:1 (this may be adjusted based on sample concentration)
Carrier GasHelium, with a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes[4]
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range35-550 amu

Data Presentation

Table 1: Retention Time Data

The retention time of this compound is a key identifier in a chromatographic run. In a published analysis of unleaded gasoline, its retention was recorded as follows:

CompoundRetention Time (min)
This compound233.05 (Note: This is a relative value from a specific analysis and will vary with instrument conditions)
Table 2: Mass Spectral Fragmentation Data

The mass spectrum provides a chemical fingerprint for identification. The characteristic electron ionization mass spectrum of this compound is dominated by specific fragment ions.

m/z (mass-to-charge ratio)Relative Intensity (%)Probable Ion Fragment
57100C₄H₉⁺ (tert-butyl cation)
43~60C₃H₇⁺
71~40C₅H₁₁⁺
41~35C₃H₅⁺
99~10[M-C₂H₅]⁺
128<1M⁺ (Molecular Ion)
Data sourced from the NIST Mass Spectrometry Data Center.[6]

Visualizations

GCMS_Workflow Figure 1: GC/MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing & Analysis start Start prep_std Prepare this compound Stock & Working Standards start->prep_std prep_sample Dilute Gasoline Sample & Spike with Internal Standard start->prep_sample prep_std->prep_sample injection Inject Prepared Sample into GC/MS prep_sample->injection separation Chromatographic Separation of Components injection->separation detection Mass Spectrometric Detection and Data Acquisition separation->detection identification Component Identification (based on Retention Time & Mass Spectra) detection->identification quantification Analyte Quantification (using Internal Standard Calibration) identification->quantification report Generate Final Report quantification->report

Caption: A schematic of the experimental workflow for the GC/MS analysis of gasoline utilizing an internal standard.

Quantification_Logic Figure 2: Quantitative Analysis Logic cluster_inputs Input Data from Chromatogram cluster_calculation Calculation Formula cluster_output Result analyte_peak Peak Area of Analyte (A_x) formula Concentration of Analyte (C_x) = (A_x / A_is) * (C_is / RF) analyte_peak->formula is_peak Peak Area of Internal Standard (A_is) is_peak->formula is_conc Known Concentration of Internal Standard (C_is) is_conc->formula rf Predetermined Response Factor (RF) rf->formula analyte_conc Calculated Concentration of Analyte (C_x) formula->analyte_conc

Caption: The logical relationship for the quantification of an analyte using the internal standard method.

References

Application Notes and Protocols for the Study of 2,2,3,3-Tetramethylpentane and Other Highly Branched Alkanes in Fuel Combustion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2,3,3-Tetramethylpentane is a highly branched isomer of nonane (B91170) (C9H20). While not as extensively studied as other isomers like iso-octane (2,2,4-trimethylpentane), its unique structure with a quaternary carbon center makes it a compound of interest for fundamental combustion studies. The high degree of branching is expected to influence its ignition characteristics and combustion chemistry, providing valuable data for the development and validation of chemical kinetic models for gasoline and jet fuels. Branched-chain alkanes are desirable components in gasoline due to their high octane (B31449) ratings, which improve engine performance and reduce knocking.[1][2] This document provides an overview of the applications of this compound in fuel combustion research and details the experimental protocols for characterizing its combustion properties. Given the limited direct experimental data on this compound, this guide also draws on methodologies used for other highly branched alkanes.

Key Applications in Fuel Combustion Studies

The study of this compound and its isomers is crucial for several areas of combustion research:

  • Chemical Kinetic Model Development and Validation: Experimental data on the ignition delay times and species concentration profiles of highly branched alkanes are essential for developing and validating detailed chemical kinetic models.[3][4][5] These models are critical for designing advanced combustion engines with higher efficiency and lower emissions.

  • Surrogate Fuel Formulation: Real fuels are complex mixtures of hundreds of hydrocarbons. Surrogate fuels, with a much smaller number of components, are formulated to mimic the physical and chemical properties of real fuels. Highly branched alkanes are key components of gasoline surrogates.[6]

  • Understanding Structure-Reactivity Relationships: The isomeric structure of a fuel molecule significantly impacts its combustion behavior. Studying a series of isomers, including highly branched ones like this compound, allows researchers to establish clear relationships between molecular structure and reactivity, such as ignition delay.

  • High-Octane Blending Components: Branched alkanes generally exhibit higher resistance to autoignition (knocking) and thus have higher octane numbers. Investigating the combustion of novel, highly branched structures can lead to the identification of new high-performance fuel additives.

Quantitative Data Presentation

While specific quantitative combustion data for this compound is scarce in publicly available literature, the following tables present representative data for a well-studied highly branched alkane, iso-octane (2,2,4-trimethylpentane), to illustrate the type of data generated in combustion studies. These values serve as a benchmark for what can be expected from similar experiments with this compound.

Table 1: Ignition Delay Times of Iso-octane/Air Mixtures at Stoichiometric Conditions (Φ=1.0)

Temperature (K)Pressure (atm)Ignition Delay Time (µs)
1200101500
130010450
140010150
120020800
130020250
14002080

Note: Data is illustrative and based on typical trends observed in shock tube experiments for iso-octane.

Table 2: Laminar Flame Speeds of Iso-octane/Air Mixtures at Atmospheric Pressure

Equivalence Ratio (Φ)Unburned Gas Temperature (K)Laminar Flame Speed (cm/s)
0.829835
1.029842
1.229838
1.035055
1.040070

Note: Data is illustrative and based on typical trends for iso-octane.

Experimental Protocols

The following are detailed methodologies for key experiments used in fuel combustion studies, applicable to this compound and other highly branched alkanes.

Ignition Delay Time Measurement using a Shock Tube

Objective: To determine the autoignition delay time of a fuel/oxidizer mixture under specific temperature and pressure conditions.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics (e.g., for CH* or OH* chemiluminescence).[7][8][9][10][11]

Methodology:

  • Mixture Preparation:

    • Prepare a gaseous mixture of this compound, an oxidizer (typically synthetic air: 21% O2, 79% N2), and a diluent (e.g., Argon) in a stainless steel mixing tank.

    • The fuel is typically introduced as a liquid and vaporized into the tank. The tank may be heated to ensure complete vaporization and prevent condensation.

    • Mixture composition is determined by the partial pressures of the components.

  • Shock Tube Operation:

    • The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

    • The prepared fuel/oxidizer mixture is introduced into the driven section.

    • The driver section is filled with a high-pressure driver gas (e.g., Helium).

    • The diaphragm is ruptured, creating a shock wave that propagates through the driven section, compressing and heating the test gas.

  • Data Acquisition:

    • Pressure transducers along the shock tube measure the shock wave velocity, from which the temperature and pressure behind the reflected shock wave are calculated.

    • Ignition is detected by a sharp pressure rise and/or the emission of light from excited radical species like CH* or OH*.[7]

    • The ignition delay time is defined as the time between the arrival of the reflected shock wave at the endwall and the onset of ignition.

Low-Temperature Combustion Studies using a Rapid Compression Machine (RCM)

Objective: To investigate the low-to-intermediate temperature combustion behavior, including two-stage ignition and negative temperature coefficient (NTC) phenomena, of a fuel.[12][13][14][15][16]

Apparatus: A rapid compression machine, which consists of a piston-cylinder arrangement to rapidly compress a reactive gas mixture.

Methodology:

  • Mixture Preparation:

    • Similar to shock tube experiments, a homogeneous mixture of the fuel, oxidizer, and diluent is prepared in a mixing vessel.

  • RCM Operation:

    • The reactive mixture is introduced into the combustion chamber of the RCM.

    • The piston is rapidly driven to compress the gas to a predefined volume, achieving the desired end-of-compression temperature and pressure.

  • Data Acquisition:

    • A pressure transducer in the combustion chamber records the pressure history during and after compression.

    • The ignition delay time is determined from the pressure trace. For fuels exhibiting two-stage ignition, both the first-stage and total ignition delay times are measured.

    • Gas sampling can be performed at different times after compression to analyze the evolution of stable intermediate species.

Visualizations

Experimental Workflow for Shock Tube Experiments

G cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition & Analysis Fuel This compound (liquid) Mixing Mixing Tank Fuel->Mixing Oxidizer Oxidizer (Air) Oxidizer->Mixing Diluent Diluent (Ar) Diluent->Mixing ShockTube Fill Driven Section Mixing->ShockTube Driver Pressurize Driver Section ShockTube->Driver Rupture Diaphragm Rupture Driver->Rupture Shock Shock Wave Propagation & Reflection Rupture->Shock Ignition Autoignition Shock->Ignition Pressure Pressure & Shock Velocity Measurement Shock->Pressure Chemiluminescence CH/OH Emission Detection Ignition->Chemiluminescence Analysis Calculate T, P & Ignition Delay Pressure->Analysis Chemiluminescence->Analysis

Caption: Workflow for determining ignition delay times using a shock tube.

Generalized Low-Temperature Oxidation Pathway for a Highly Branched Alkane

G RH Alkane (RH) R Alkyl Radical (R) RH->R +OH, O2 RO2 Alkylperoxy Radical (RO2) R->RO2 +O2 QOOH Hydroperoxyalkyl Radical (QOOH) RO2->QOOH Isomerization O2QOOH Peroxyhydroperoxyalkyl Radical (O2QOOH) QOOH->O2QOOH +O2 KHP Ketohydroperoxide (KHP) O2QOOH->KHP +OH Branching Chain Branching Products (+2OH) KHP->Branching Decomposition

Caption: A simplified reaction pathway for the low-temperature combustion of a highly branched alkane.

References

Application Notes and Protocols for 2,2,3,3-Tetramethylpentane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physical properties of 2,2,3,3-tetramethylpentane and explore its potential as a non-polar solvent in organic synthesis. Due to its limited documentation in mainstream chemical literature as a common reaction solvent, this document focuses on its characteristics in comparison to other widely used non-polar solvents and provides a general protocol for its evaluation in novel applications.

Introduction

This compound is a highly branched acyclic alkane. Its compact structure and lack of reactive sites impart properties such as high stability and low polarity, making it a candidate for a non-polar solvent in organic synthesis. In an era of increasing scrutiny on the environmental and health impacts of common solvents like hexane (B92381), the exploration of alternatives with different physical properties is of significant interest. The higher boiling point of this compound compared to hexane, for instance, could offer advantages in reactions requiring higher temperatures while maintaining a non-polar environment.

Physical and Chemical Properties

The selection of a solvent is critically dependent on its physical properties. The following table summarizes the key physical characteristics of this compound and compares them with other common non-polar solvents.

PropertyThis compoundn-Hexane[1][2][3]n-Heptane[4][5]Cyclohexane[6][7][8]Toluene[9][10][11]
CAS Number 7154-79-2110-54-3142-82-5110-82-7108-88-3
Molecular Formula C₉H₂₀C₆H₁₄C₇H₁₆C₆H₁₂C₇H₈
Molecular Weight ( g/mol ) 128.26[12]86.18[1]100.21[4]84.16[6]92.14[9]
Boiling Point (°C) 140-142[13]68.7[1]98.4[4]80.7[6]110.6[9]
Melting Point (°C) -10[13]-95.3[1]-90.6[4]6.5[6]-95[9]
Density (g/mL at 20°C) 0.757[13]0.659[1]0.684[4]0.779[6]0.867[9]
Viscosity (cP at 20°C) Not readily available0.31[1]0.42[4]1.0[6]0.59[9]
Polarity Non-polarNon-polarNon-polarNon-polarNon-polar (aromatic)

Potential Applications and Solvent Characteristics

Based on its physical properties and the general behavior of highly branched alkanes, this compound could be a suitable solvent for a variety of applications where a stable, non-polar medium is required.

  • High-Temperature Reactions: With a boiling point significantly higher than hexane and cyclohexane, it is a potential solvent for reactions requiring elevated temperatures, such as certain organometallic reactions, polymerizations, or reactions where sluggish kinetics necessitate higher energy input.

  • Inert Reaction Medium: As a saturated alkane, this compound is chemically inert under many reaction conditions, making it suitable for reactions involving highly reactive reagents or intermediates that would otherwise react with more labile solvents.

  • Replacement for Heptane (B126788) or Octane (B31449): In applications where heptane or octane are used, this compound could serve as an alternative, offering a different boiling point and viscosity profile which might be advantageous for specific process conditions.

  • Crystallization and Purification: Its non-polar nature suggests it could be a good solvent for the crystallization of non-polar organic compounds. By analogy to other alkanes, the solubility of solutes in this compound is expected to decrease significantly at lower temperatures, which can be exploited for purification by recrystallization.

  • Spectroscopy: Its aliphatic nature and lack of aromaticity would make it transparent in regions of the UV-Vis and IR spectrum where aromatic solvents like toluene (B28343) show strong absorbance, making it a potential solvent for spectroscopic studies of non-polar analytes.

Experimental Protocols: General Protocol for the Evaluation of this compound as a Novel Non-Polar Solvent

This protocol outlines a general procedure for researchers to evaluate the suitability of this compound as a solvent in a specific organic reaction.

Objective: To determine the efficacy of this compound as a solvent for a given reaction compared to a standard non-polar solvent (e.g., hexane or toluene).

Materials:

  • This compound (high purity)

  • Standard non-polar solvent (e.g., hexane, heptane, or toluene)

  • Reactants and reagents for the target reaction

  • Standard laboratory glassware and equipment (reaction flasks, condensers, magnetic stirrers, heating mantles, etc.)

  • Analytical equipment for reaction monitoring and product analysis (TLC, GC, HPLC, NMR, etc.)

Procedure:

  • Solubility Test:

    • At room temperature, add a small amount of the starting material(s) to a test tube containing this compound (e.g., 10 mg of solid in 1 mL of solvent).

    • Observe the solubility. If the starting material is not soluble at room temperature, gently warm the mixture to determine if solubility increases with temperature.

    • Compare the solubility with that in the standard non-polar solvent.

  • Reaction Setup and Execution:

    • Set up two parallel reactions. One reaction will use this compound as the solvent, and the other will use the standard non-polar solvent.

    • Ensure all other reaction parameters (stoichiometry of reactants, catalyst loading, temperature, reaction time) are identical for both reactions.

    • Charge the reaction flask with the starting materials and the chosen solvent.

    • Assemble the reaction apparatus under an inert atmosphere if required.

    • Bring the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

  • Work-up and Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Follow the standard work-up procedure for the reaction. This may involve quenching the reaction, extraction with an immiscible solvent, and washing of the organic layer.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent by rotary evaporation. Note the efficiency of solvent removal and any differences between this compound and the standard solvent. Due to its higher boiling point, this compound may require a higher temperature or lower pressure for efficient removal.

  • Analysis and Comparison:

    • Analyze the crude product by an appropriate method (e.g., ¹H NMR, GC-MS) to determine the conversion of starting material and the yield of the desired product.

    • Purify the product using a standard technique such as column chromatography or recrystallization.

    • Compare the yield, purity, and side-product profile of the reaction performed in this compound with the reaction performed in the standard solvent.

Visualizations

SolventSelectionWorkflow Experimental Workflow for Solvent Evaluation cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Target Reaction and Standard Solvent solubility Solubility Test of Reactants start->solubility reaction_TMP Run Reaction in This compound solubility->reaction_TMP reaction_std Run Reaction in Standard Solvent solubility->reaction_std monitor Monitor Reaction Progress (TLC, GC, etc.) reaction_TMP->monitor reaction_std->monitor workup Reaction Work-up and Product Isolation monitor->workup analysis Analyze Yield, Purity, and Side Products workup->analysis comparison Compare Performance of Solvents analysis->comparison conclusion Determine Suitability of this compound comparison->conclusion

Caption: Workflow for evaluating this compound as a solvent.

SolventPropertiesLogic Solvent Property and Application Relationships cluster_props Physical Properties of this compound cluster_apps Potential Applications bp High Boiling Point (140-142 °C) high_temp High-Temperature Synthesis bp->high_temp Allows for higher reaction temperatures polarity Non-Polar (Alkane) crystallization Crystallization of Non-Polar Compounds polarity->crystallization Favors dissolution of non-polar solutes spectroscopy Spectroscopic Studies polarity->spectroscopy Minimizes solvent-solute interactions inertness Chemical Inertness (Saturated) inert_medium Reactions with Sensitive Reagents inertness->inert_medium Prevents solvent participation in reaction

Caption: Relationship between properties and potential applications.

References

Application Notes and Protocols for the Analysis of Branched Alkanes in Petroleum Geochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the analysis of branched alkanes in petroleum geochemistry. Branched alkanes, particularly isoprenoids like pristane (B154290) and phytane (B1196419), serve as critical biomarkers, offering insights into the organic matter source, depositional environment, and thermal maturity of crude oils and source rocks.

Geochemical Significance of Branched Alkanes

Branched alkanes are saturated hydrocarbons with alkyl groups attached to the main carbon chain. Their structure and distribution in petroleum samples are influenced by the biological precursors in the original organic matter and the geochemical conditions during sedimentation and diagenesis.[1]

Key applications in petroleum geochemistry include:

  • Source Rock Characterization: The relative abundance of specific branched alkanes can indicate the type of organic matter (e.g., marine algae, terrestrial plants) that contributed to the source rock.[1]

  • Depositional Environment Assessment: The ratio of certain isoprenoids, notably pristane (Pr) to phytane (Ph), is a widely used indicator of the redox conditions of the depositional environment.[1][2][3] High Pr/Ph ratios (>3.0) often suggest oxic conditions associated with terrestrial organic matter input, while low ratios (<0.8) are indicative of anoxic, often hypersaline or carbonate, environments.[2]

  • Thermal Maturity Assessment: The stability and isomerization of specific branched alkanes can be used to assess the thermal maturity of petroleum and source rocks.[3]

  • Biodegradation Assessment: Branched alkanes, particularly isoprenoids, are more resistant to biodegradation than n-alkanes. Therefore, an elevated abundance of branched alkanes relative to n-alkanes can indicate the extent of biodegradation a crude oil has undergone.[2][4]

Experimental Protocols

The primary analytical technique for the identification and quantification of branched alkanes in petroleum samples is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Protocol: Sample Preparation and Fractionation
  • Extraction of Organic Matter: For source rock samples, the total organic matter is extracted using a solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), in a Soxhlet apparatus.

  • Asphaltene Precipitation: The extracted organic matter or crude oil is dissolved in a non-polar solvent (e.g., n-hexane) to precipitate the asphaltenes. The soluble portion, known as the maltene fraction, is then collected.

  • Fractionation: The maltene fraction is separated into saturate, aromatic, and resin fractions using medium-pressure liquid chromatography (MPLC) or column chromatography with silica (B1680970) gel and alumina.[5] The saturate fraction, which contains the branched alkanes, is collected for GC-MS analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of the saturate fraction to identify and quantify branched alkanes.

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.[7]

  • Column: A non-polar capillary column, such as a HP-5MS (or equivalent), is commonly used for separating hydrocarbons. A typical column dimension is 30-60 meters in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.[7][8]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]

  • Injection: A small volume of the saturate fraction (typically 1 µL), dissolved in a suitable solvent like hexane, is injected in splitless mode to ensure the transfer of all components to the column.[9]

  • Oven Temperature Program: The GC oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. A typical program starts at a low temperature (e.g., 40-80°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 4°C/min) to a final temperature of around 300-320°C, where it is held for an extended period (e.g., 20-30 minutes) to elute all compounds of interest.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Range: The mass spectrometer scans a mass range of approximately m/z 50-550 to detect the characteristic fragment ions of alkanes.

    • Data Acquisition: Data can be acquired in full scan mode to obtain mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity for target compounds by monitoring specific ions.

  • Data Analysis:

    • Identification: Branched alkanes are identified by comparing their mass spectra and retention times with those of authentic standards and with published library data. Key fragment ions for isoprenoids like pristane and phytane are used for confirmation.

    • Quantification: The abundance of individual branched alkanes is determined by integrating the peak area of their characteristic ions in the chromatogram. Ratios of different compounds, such as the Pristane/Phytane ratio, are then calculated from these peak areas.

Data Presentation

The quantitative data derived from the analysis of branched alkanes are crucial for geochemical interpretation. The following tables summarize key ratios for different crude oil and source rock samples, providing a basis for comparison and interpretation.

Sample IDSource/LocationPristane/Phytane (Pr/Ph) RatioInterpretation of Depositional EnvironmentReference
Family-A OilsNiger Delta, Nigeria0.88 - 1.61Suboxic-anoxic[2]
Family-B OilsNiger Delta, Nigeria4.27 - 5.00Oxic, terrestrial input[2]
Family-C OilNiger Delta, Nigeria2.31Suboxic, mixed organic matter[2]
Khabbaz Oil FieldIraq0.60 - 0.73Marine, reducing conditions[10]
Well DH231Unknown< 1.0Reducing marine environment[10]
Gulf of SuezEgypt0.74 - 1.40Marine, varying from reducing to less reducing[11]
Angdarco Oil SeepagesQiangtang Basin, China0.51 - 0.78Reducing[8]
Sample IDSource/LocationPristane/n-C17 RatioPhytane/n-C18 RatioInterpretationReference
Abu Gharadig Basin OilsEgypt0.29 - 0.480.49 - 0.68Marine organic matter, reducing environment[12]
Abu Gharadig Source RocksEgypt0.31 - 0.450.51 - 0.66Mixed marine and terrestrial input, slightly reducing[12]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the geochemical interpretation of branched alkane data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Crude Oil or Source Rock Sample Extraction Solvent Extraction (for source rock) Sample->Extraction Fractionation Liquid Chromatography (Saturate Fraction) Extraction->Fractionation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Fractionation->GCMS Data Data Acquisition (Chromatograms & Mass Spectra) GCMS->Data Identification Compound Identification Data->Identification Quantification Quantification & Ratio Calculation Data->Quantification Geochem_Interp Geochemical Interpretation Identification->Geochem_Interp Quantification->Geochem_Interp geochemical_interpretation cluster_data Branched Alkane Data cluster_interpretation Geochemical Interpretation PrPh Pristane/Phytane (Pr/Ph) Ratio Depositional_Env Depositional Environment (Oxic vs. Anoxic) PrPh->Depositional_Env High Ratio -> Oxic Low Ratio -> Anoxic Source_Input Source Organic Matter (Terrestrial vs. Marine) PrPh->Source_Input High Ratio -> Terrestrial Low Ratio -> Marine Iso_nAlkane Isoprenoid/n-Alkane Ratios (e.g., Pr/n-C17, Ph/n-C18) Biodegradation Degree of Biodegradation Iso_nAlkane->Biodegradation High Ratios -> Biodegraded Branched_Dist Distribution of other Branched Alkanes Branched_Dist->Source_Input Maturity Thermal Maturity Branched_Dist->Maturity

References

Application Notes and Protocols for the Synthesis of Derivatives from 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized derivatives of 2,2,3,3-tetramethylpentane. Due to the sterically hindered nature of this highly branched alkane, functionalization requires specific and controlled reaction conditions. The following protocols are based on established methods for the derivatization of structurally similar alkanes and provide a foundation for the synthesis of novel compounds for use in drug discovery and materials science.

Introduction

This compound is a saturated hydrocarbon with significant steric hindrance around its core structure. This steric bulk presents unique challenges and opportunities for selective chemical transformations. The primary positions for functionalization are the terminal methyl groups of the ethyl moiety (C1) and the methyl groups at the C2 and C3 positions. The reactivity of these positions is influenced by bond dissociation energies and steric accessibility. This document focuses on two primary classes of reactions: free-radical halogenation and oxidation, providing a gateway to a variety of derivatives.

Free-Radical Halogenation of this compound

Free-radical halogenation is a common method for introducing a functional handle onto an alkane scaffold. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of the reaction (i.e., the position of halogenation) is dependent on the halogen used and the reaction conditions.

Monochlorination of this compound

Monochlorination of alkanes is typically less selective than bromination. In the case of this compound, reaction with chlorine gas under UV irradiation is expected to yield a mixture of chlorinated isomers. The primary products will be 1-chloro-2,2,3,3-tetramethylpentane and chloro-derivatives at the other methyl groups.

This protocol is adapted from general procedures for the free-radical chlorination of branched alkanes.

Materials:

  • This compound

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity, or a safer alternative like dichloromethane, CH₂Cl₂)

  • Nitrogen gas (N₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • UV lamp (e.g., mercury vapor lamp)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a scrubber (e.g., sodium hydroxide (B78521) solution), dissolve this compound (1.0 eq) in the chosen inert solvent.

  • Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen, which can inhibit the radical chain reaction.

  • Position the UV lamp in close proximity to the reaction flask.

  • Begin stirring the solution and introduce a slow, steady stream of chlorine gas through the gas inlet tube.

  • Turn on the UV lamp to initiate the reaction. The reaction is typically exothermic, and the temperature should be monitored. If necessary, use a water bath to maintain a consistent temperature.

  • Monitor the reaction progress by gas chromatography (GC) to observe the formation of monochlorinated products and the consumption of the starting material.

  • Once the desired conversion is achieved (prolonged reaction times may lead to polychlorination), stop the flow of chlorine gas and turn off the UV lamp.

  • Purge the system with nitrogen gas to remove any remaining chlorine.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of monochlorinated isomers, can be purified by fractional distillation or preparative gas chromatography to isolate 1-chloro-2,2,3,3-tetramethylpentane.

Expected Quantitative Data (Illustrative):

ProductRelative Yield (%)Boiling Point (°C)
1-Chloro-2,2,3,3-tetramethylpentaneMajor IsomerEstimated: 180-190
Other Monochloro IsomersMinor IsomersEstimated: 170-185

Note: The relative yields are estimations based on the statistical distribution and reactivity of primary C-H bonds.

Monobromination of this compound

Bromination is generally more selective than chlorination, favoring the substitution of weaker C-H bonds. However, in this compound, all substitutable hydrogens are on primary carbons. Therefore, the selectivity will be primarily governed by steric factors. N-Bromosuccinimide (NBS) in the presence of a radical initiator is a common and safer alternative to using elemental bromine.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

  • Inert solvent (e.g., carbon tetrachloride or acetonitrile)

  • Nitrogen gas (N₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and the radical initiator (0.05 eq) in the chosen inert solvent.

  • Purge the system with nitrogen gas.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by GC. The reaction is complete when the starting material is consumed. Succinimide, a byproduct, will precipitate as the reaction proceeds.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and then with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by fractional distillation to obtain 1-bromo-2,2,3,3-tetramethylpentane.

Oxidation of this compound

The oxidation of highly branched alkanes is challenging and can lead to a mixture of products. Controlled oxidation can be achieved using strong oxidizing agents to introduce a hydroxyl group, typically at the less sterically hindered positions.

This protocol is based on general procedures for the oxidation of alkanes with tertiary hydrogens, adapted for a sterically hindered primary carbon.

Materials:

  • This compound

  • Potassium permanganate (B83412) (KMnO₄)

  • Acetone

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.2 eq) in water to the stirred solution. The purple color of the permanganate will disappear as the reaction proceeds.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute sulfuric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate 2,2,3,3-tetramethylpentan-1-ol.

Expected Quantitative Data (Illustrative):

ProductYield (%)Melting Point (°C)
2,2,3,3-Tetramethylpentan-1-ol30-40Not available

Note: Yields for the direct oxidation of such a sterically hindered alkane are expected to be moderate.

Signaling Pathways and Experimental Workflows

The derivatives of this compound can serve as building blocks in the synthesis of more complex molecules with potential biological activity. For instance, the halogenated derivatives can be used in nucleophilic substitution or Grignard reactions to introduce a wide range of functional groups. The alcohol derivative can be further oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

Diagram of a General Synthetic Pathway:

Synthesis_Pathway This compound This compound Halogenation Halogenation This compound->Halogenation Oxidation Oxidation This compound->Oxidation 1-Halo-2,2,3,3-tetramethylpentane 1-Halo-2,2,3,3-tetramethylpentane Halogenation->1-Halo-2,2,3,3-tetramethylpentane 2,2,3,3-Tetramethylpentan-1-ol 2,2,3,3-Tetramethylpentan-1-ol Oxidation->2,2,3,3-Tetramethylpentan-1-ol Further Derivatives Further Derivatives 1-Halo-2,2,3,3-tetramethylpentane->Further Derivatives 2,2,3,3-Tetramethylpentan-1-ol->Further Derivatives

Caption: General synthetic pathways from this compound.

Experimental Workflow for Derivative Synthesis and Characterization:

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound Reaction Functionalization (e.g., Halogenation) Start->Reaction Workup Aqueous Workup & Drying Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Pure Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (GC) Product->Purity

Caption: Workflow for synthesis and characterization of derivatives.

Application Notes and Protocols for the Experimental Determination of Boiling Point and Vapor Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental determination of two critical physicochemical properties: boiling point and vapor pressure. Accurate measurement of these parameters is essential in drug development for formulation, purification, and stability assessment.

Introduction

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, and the liquid changes into a vapor. It is a fundamental physical property that can be used to identify and assess the purity of a substance.

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[1] It is a measure of a substance's volatility and is crucial for understanding evaporation rates, predicting stability, and ensuring safety during handling and storage. The relationship between vapor pressure and temperature is non-linear and is described by the Clausius-Clapeyron relation.[2]

This document outlines several common experimental methods for determining these properties, complete with detailed protocols and data presentation.

Experimental Methods for Boiling Point Determination

Capillary Method (Siwoloboff Method)

This micro-method is ideal for determining the boiling point of small quantities of liquid.[3][4]

  • Principle: A small sample is heated in a fusion tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and is replaced by the vapor of the substance. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon cooling, the liquid is drawn back into the capillary tube.[4][5]

The Thiele tube is designed to provide uniform heating of the heat transfer fluid (e.g., mineral oil) through convection currents.[6]

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Fusion tube (small test tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Stand and clamps

  • Rubber band or wire to attach the fusion tube to the thermometer

Procedure:

  • Fill the Thiele tube with a suitable heat transfer fluid (e.g., mineral oil) to a level just above the top of the side arm.

  • Add a few drops of the liquid sample into the fusion tube to a height of about 1-2 cm.

  • Place the capillary tube, with its sealed end up, inside the fusion tube containing the sample.

  • Attach the fusion tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer so that the fusion tube is immersed in the oil in the Thiele tube. The rubber band should be above the oil level.

  • Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample uniformly.[6]

  • Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.

  • Continue heating until a rapid and continuous stream of bubbles exits the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[6] Record this temperature.

Boiling_Point_Thiele_Tube B B C C B->C Step 5-6

Figure 1: Experimental workflow for boiling point determination using the Thiele tube method.
Ebulliometry

An ebulliometer is a specialized instrument designed for precise boiling point measurements.[7] It is particularly useful for determining the alcohol content in aqueous solutions like wine.[8]

  • Principle: The ebulliometer measures the boiling point of a liquid under controlled pressure. By comparing the boiling point of a sample to that of a pure solvent (e.g., water), properties like the concentration of a solute can be determined.

Apparatus:

  • Ebulliometer (includes a boiling flask, condenser, and a high-precision thermometer)

  • Heat source (electric heater or alcohol lamp)

  • Sample and reference liquid (e.g., deionized water)

Procedure:

  • Calibration with Reference Liquid:

    • Rinse the boiling flask with the reference liquid (e.g., deionized water).

    • Fill the boiling flask with the specified volume of the reference liquid.

    • Turn on the cooling water to the condenser.

    • Apply heat and bring the liquid to a steady boil.

    • Record the stable boiling temperature of the reference liquid. This reading is used to account for the current atmospheric pressure.

  • Sample Measurement:

    • Allow the apparatus to cool and then drain the reference liquid.

    • Rinse the boiling flask with a small amount of the sample liquid.

    • Fill the boiling flask with the specified volume of the sample.

    • Apply heat and bring the sample to a steady boil.

    • Record the stable boiling temperature of the sample.

  • Data Analysis:

    • The difference in boiling points between the sample and the reference liquid can be used to determine properties such as purity or concentration using provided tables or calculations.

Ebulliometer_Workflow cluster_calibration Calibration cluster_measurement Sample Measurement A Fill with Reference Liquid (e.g., Water) B Heat to a Steady Boil A->B C Record Boiling Temperature of Reference B->C D Fill with Sample Liquid C->D After Cooling and Rinsing E Heat to a Steady Boil D->E F Record Boiling Temperature of Sample E->F G Calculate Property of Interest (e.g., Purity, Concentration) F->G Analysis

Figure 2: Workflow for boiling point determination using an ebulliometer.

Experimental Methods for Vapor Pressure Determination

Static Method

The static method directly measures the equilibrium vapor pressure of a substance at a specific temperature in a closed system.

  • Principle: A sample is placed in a container, which is then evacuated to remove air. The container is heated to a specific temperature, and the pressure of the vapor in equilibrium with the liquid is measured directly using a pressure sensor.

Apparatus:

  • Thermostatted sample cell

  • Vacuum pump

  • Pressure transducer or manometer

  • Temperature controller and sensor

  • Degassing system

Procedure:

  • Introduce the sample into the sample cell.

  • Degas the sample to remove dissolved gases. This is often done by a series of freeze-pump-thaw cycles.

  • Evacuate the apparatus to remove any residual air.

  • Isolate the sample cell from the vacuum pump.

  • Set the thermostat to the desired temperature and allow the system to reach thermal equilibrium.

  • Record the pressure reading from the transducer or manometer. This is the vapor pressure at that temperature.

  • Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Isoteniscope Method

The isoteniscope is a type of static apparatus used for accurate vapor pressure measurements.[9]

  • Principle: The sample is placed in a bulb connected to a U-tube manometer containing the same liquid. The apparatus is connected to a larger external manometer and a vacuum system. The pressure of an inert gas in the system is adjusted to be equal to the vapor pressure of the sample, which is indicated when the liquid levels in the U-tube are equal.

Apparatus:

  • Isoteniscope

  • Constant temperature bath

  • External manometer

  • Vacuum pump

  • Inert gas supply with a fine control valve

Procedure:

  • Fill the bulb of the isoteniscope with the sample liquid, ensuring some of the liquid also fills the U-tube portion.

  • Place the isoteniscope in the constant temperature bath.

  • Connect the isoteniscope to the external manometer and vacuum system.

  • Carefully evacuate the system to remove air and degas the sample by gentle boiling under reduced pressure.

  • After degassing, adjust the pressure in the system by introducing an inert gas until the liquid levels in the U-tube of the isoteniscope are equal.

  • Record the temperature of the bath and the pressure from the external manometer.

  • Change the temperature of the bath and repeat the pressure balancing and measurement process.

Vapor_Pressure_Relationship A Increase Temperature B Increased Kinetic Energy of Molecules A->B Leads to C More Molecules Escape to Vapor Phase B->C Results in D Increase in Vapor Pressure C->D Causes

Figure 3: Relationship between temperature and vapor pressure.
Knudsen Effusion Method

This method is suitable for determining the vapor pressure of substances with low volatility, such as solids.[1]

  • Principle: A sample is placed in a temperature-controlled cell with a small orifice. Under high vacuum, the substance effuses through the orifice. The rate of mass loss of the sample is measured, and from this, the vapor pressure can be calculated using the Hertz-Knudsen equation.[10]

Apparatus:

  • Knudsen cell with a precisely machined orifice

  • High-vacuum system

  • Microbalance to measure mass loss

  • Temperature-controlled furnace or thermostat

Procedure:

  • Load a known mass of the sample into the Knudsen cell.

  • Place the cell inside the vacuum chamber and connect it to the microbalance.

  • Evacuate the chamber to a high vacuum.

  • Heat the cell to the desired temperature and allow it to stabilize.

  • Monitor and record the mass of the cell as a function of time. The rate of mass loss should be constant.

  • Calculate the vapor pressure using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.

  • Repeat the measurements at different temperatures.

Data Presentation

The following tables summarize experimental data for the boiling point and vapor pressure of common organic compounds determined by the methods described.

Table 1: Experimental Boiling Points of Selected Organic Compounds

CompoundMethodExperimental Boiling Point (°C)Literature Boiling Point (°C)
AcetoneCapillary Method5656.3[11]
Ethanol (B145695)Capillary Method7878.3[12]
BenzeneCapillary Method78-8080.1[11][13]
n-PropanolThiele Tube~9797.2[14]
IsopropanolThiele Tube~82.482.3[14]
Methanol (B129727)Ebulliometry~6564.7[11]

Table 2: Experimental Vapor Pressure of Selected Organic Compounds

CompoundMethodTemperature (°C)Vapor Pressure (kPa)
AcetoneStatic/Ebulliometer20.525.1
30.538.6
40.557.3
50.582.9
EthanolStatic205.95[15]
4017.9
6046.9
80108.4
BenzeneIsoteniscope26.113.3
42.226.7
60.653.3
80.1101.3
NaphthaleneKnudsen Effusion250.011
400.053
600.31

Note: Experimental values can vary slightly depending on the specific apparatus, procedure, and atmospheric pressure.

References

Application Notes and Protocols for Conformational Analysis of 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative stabilities, is a fundamental aspect of modern chemistry and drug design.[1] The spatial arrangement of atoms, or conformation, can significantly influence a molecule's physical, chemical, and biological properties. For drug development professionals, understanding the conformational preferences of a molecule is crucial as it dictates how it will interact with its biological target.

This document provides a detailed overview of the application of conformational analysis to 2,2,3,3-tetramethylpentane, a highly branched and sterically hindered alkane. While a simple hydrocarbon, its study offers valuable insights into the energetic penalties associated with steric strain and torsional strain, principles that are broadly applicable to more complex molecules. The methodologies described herein, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, are foundational techniques in the field.

This compound: A Model for Steric Hindrance

This compound (C9H20) is a saturated hydrocarbon characterized by a high degree of branching.[2] Its structure features two quaternary carbons, which impart significant steric bulk and restrict conformational freedom around the central C3-C4 bond. This makes it an interesting, albeit challenging, subject for conformational analysis. The primary focus of such a study would be to determine the rotational energy barrier around this bond.

Physical and Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC9H20[2]
Molecular Weight128.25 g/mol [2]
CAS Number7154-79-2[2]
IUPAC NameThis compound[2]

Experimental Protocols

Protocol 1: Conformational Analysis by Variable Temperature NMR (VT-NMR) Spectroscopy

Variable temperature NMR is a powerful technique for studying dynamic processes, such as the rotation around single bonds.[3] By lowering the temperature, it is possible to slow down the rate of interconversion between conformers to the point where they can be observed as distinct species on the NMR timescale.

Objective: To determine the rotational energy barrier (ΔG‡) for the C3-C4 bond in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl3).

    • Transfer the solution to a high-quality NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the spectrometer does not use the solvent signal for locking.[4]

  • NMR Data Acquisition:

    • Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K) to confirm the identity and purity of the sample.

    • Begin to lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

    • Monitor the 1H and/or 13C NMR spectra for changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to different conformers.

    • The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

    • Continue to acquire spectra at lower temperatures until well-resolved signals for the individual conformers are observed, or the lower temperature limit of the instrument is reached.

  • Data Analysis:

    • Determine the rate constant (k) at the coalescence temperature (Tc) using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence.

    • Calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant (1.987 cal/mol·K).

Protocol 2: Computational Modeling of Conformational Isomers

Computational chemistry provides a powerful tool for predicting the relative energies of different conformers and the energy barriers between them. Density Functional Theory (DFT) is a commonly used method for such calculations.

Objective: To computationally determine the potential energy surface for rotation around the C3-C4 bond of this compound and identify the most stable conformers and the rotational energy barrier.

Methodology:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software package.

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Potential Energy Surface Scan (PES Scan):

    • Define the dihedral angle of the C2-C3-C4-C5 bond as the reaction coordinate.

    • Perform a relaxed PES scan, where the defined dihedral angle is systematically rotated (e.g., in 10° or 15° increments from 0° to 360°). At each step, the geometry of the rest of the molecule is optimized.

    • Use a suitable level of theory and basis set for the calculations (e.g., B3LYP/6-31G(d)).

  • Identification of Minima and Transition States:

    • From the PES scan, identify the geometries corresponding to energy minima (staggered conformers) and energy maxima (eclipsed conformers, which represent the transition states for rotation).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries of the minima and transition states.

    • Confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotation around the C3-C4 bond.

  • Calculation of Rotational Barrier:

    • The rotational energy barrier is the difference in energy between the highest energy transition state and the lowest energy ground state conformer.

Data Presentation

Table 1: Conformational Analysis Data for this compound (Hypothetical) and n-Butane

ParameterThis compound (Hypothetical)n-Butane (Experimental)
Bond of Rotation C3-C4C2-C3
Most Stable Conformer StaggeredAnti
Least Stable Conformer EclipsedFully Eclipsed
Rotational Energy Barrier (ΔG‡) > 10 kcal/mol (Estimated)~3.4 - 5.0 kcal/mol
Coalescence Temperature (Tc) for Methyl Groups High (Estimated > 300 K)Low (~180 K for terminal methyls)

Note: The rotational barrier for this compound is expected to be significantly higher than that of n-butane due to the severe steric hindrance from the two adjacent tert-butyl-like groups.

Visualizations

experimental_workflow cluster_vt_nmr Protocol 1: VT-NMR Spectroscopy cluster_computational Protocol 2: Computational Modeling p1_start Sample Preparation p1_acquire NMR Data Acquisition at Decreasing Temperatures p1_start->p1_acquire p1_observe Observe Peak Broadening and Coalescence p1_acquire->p1_observe p1_analyze Data Analysis (Eyring Equation) p1_observe->p1_analyze p1_end Determine Rotational Energy Barrier (ΔG‡) p1_analyze->p1_end p2_start Build and Optimize Initial Structure p2_pes Perform Potential Energy Surface (PES) Scan p2_start->p2_pes p2_identify Identify Minima and Transition States p2_pes->p2_identify p2_freq Frequency Calculations for Confirmation p2_identify->p2_freq p2_end Calculate Rotational Energy Barrier p2_freq->p2_end logical_relationship cluster_concept Conformational Analysis Concepts cluster_factors Factors Influencing Stability conformation Molecular Conformation (3D Shape) stability Relative Stability (Energy) conformation->stability torsional Torsional Strain (Eclipsing Interactions) steric Steric Strain (Gauche Interactions) properties Molecular Properties (Reactivity, Biological Activity) stability->properties torsional->stability steric->stability

References

Protocol for Safe Handling and Storage of Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the safe handling and storage of volatile alkanes in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize risks associated with the high flammability and volatility of these compounds. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Introduction to Volatile Alkanes

Alkanes are saturated hydrocarbons with the general formula C_n H_{2n+2}.[1] Volatile alkanes, typically those with short to moderate carbon chains (from methane, CH₄, to approximately dodecane, C₁₂H₂₆), are characterized by their low boiling points and high vapor pressures at room temperature.[1][2] These properties make them highly flammable and capable of forming explosive mixtures with air.[3] Their nonpolar nature makes them useful as solvents for nonpolar and slightly polar substances.[4] However, their volatility and flammability necessitate strict safety protocols during handling and storage.[5]

Physical Properties and Hazards of Common Volatile Alkanes

The physical properties of alkanes, such as boiling point, melting point, and density, generally increase with the number of carbon atoms in the chain.[6] Straight-chain alkanes have higher boiling points than their branched-chain isomers due to greater surface area and stronger van der Waals forces.[1]

Table 1: Physical Properties of Selected Straight-Chain Alkanes

AlkaneMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Physical State at 20°C
MethaneCH₄-164-1820.668 g/LGas
EthaneC₂H₆-89-1831.282 g/LGas
PropaneC₃H₈-42-1881.88 g/LGas
n-ButaneC₄H₁₀-0.5-1382.5 g/L (bottled gas)Gas
n-PentaneC₅H₁₂36-1300.626Liquid
n-HexaneC₆H₁₄69-950.659Liquid
n-HeptaneC₇H₁₆98-900.684Liquid
n-OctaneC₈H₁₈126-570.703Liquid

Source: Adapted from multiple sources.[1][4]

Hazard Summary:

  • Flammability: Volatile alkanes are extremely flammable and can be ignited by sparks, open flames, or hot surfaces.[3][7] Their vapors can travel considerable distances to an ignition source and flash back.

  • Inhalation: Inhaling high concentrations of alkane vapors can cause central nervous system depression, leading to dizziness, headache, and nausea. In severe cases, it can lead to asphyxiation, particularly for the gaseous alkanes that can displace oxygen in enclosed spaces.

  • Skin Contact: Prolonged or repeated skin contact can cause drying, irritation, and dermatitis because they dissolve natural oils on the skin.[8]

  • Eye Contact: Vapors and splashes can cause eye irritation.[9]

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense against chemical exposure.[10] The following PPE must be worn when handling volatile alkanes:[11]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.[9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[8][9][12] Always check the glove manufacturer's compatibility chart for the specific alkane being used.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[12][13] Shorts and sandals are not permitted in the laboratory.[13]

  • Respiratory Protection: For operations with a high potential for vapor generation that cannot be controlled by engineering controls, a respirator may be necessary. The use of a respirator requires specialized training and fit-testing.[14]

Engineering Controls
  • Fume Hood: All handling of volatile alkanes that may produce vapors should be conducted in a well-ventilated chemical fume hood.[7][11]

  • Ventilation: Laboratories where volatile alkanes are stored or used must have adequate general ventilation.[15]

  • Ignition Source Control: All potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be eliminated from the work area.[7][13][16] Use spark-proof tools when handling containers of flammable alkanes.[16]

Storage Protocol

Proper storage of volatile alkanes is critical to prevent fires and explosions.

  • Containers: Store volatile alkanes in tightly sealed, properly labeled containers made of a compatible material (e.g., glass or metal).[5][17] Avoid using plastic containers as they may be permeable to or react with the alkanes.[17]

  • Location: Store containers in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[5][15][17] They should be stored in a designated flammable liquid storage cabinet.

  • Segregation: Segregate volatile alkanes from oxidizing agents and other incompatible chemicals.

  • Quantity: Keep the quantity of volatile alkanes in the laboratory to a minimum.

Experimental Workflow for Handling Volatile Alkanes

The following diagram illustrates a typical workflow for handling volatile alkanes in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Retrieve from Flammable Storage c->d Start Experiment e Dispense Required Amount d->e f Seal Container Immediately e->f g Perform Experiment f->g h Return to Storage g->h End Experiment i Dispose of Waste in Labeled Container h->i j Clean Work Area i->j k Remove PPE j->k

Experimental Workflow for Handling Volatile Alkanes

Emergency Procedures

Spill Response

In the event of a chemical spill, prompt and proper cleanup is the responsibility of the person who caused the spill.[14]

  • Minor Spill (less than 20 mL of a hazardous chemical): [18]

    • Alert personnel in the immediate area.[14]

    • If the material is flammable, extinguish all ignition sources.[14][16][18]

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[18]

    • Confine the spill using an absorbent material like vermiculite (B1170534) or a commercial spill kit.[19]

    • Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[14][16][19]

    • Clean the spill area with soap and water.[19]

  • Major Spill (larger than 20 mL of a hazardous chemical or any amount you are not comfortable cleaning up): [18]

    • Evacuate the immediate area.[18][19]

    • Alert your supervisor and call for emergency assistance.[19]

    • If safe to do so, close the door to the affected area to contain vapors.

    • Attend to any individuals who may have been contaminated.[14]

The following diagram outlines the key logical steps for responding to a volatile alkane spill.

G spill Volatile Alkane Spill Occurs is_major Is the spill major or are you unable to handle it? spill->is_major evacuate Evacuate Area Call for Emergency Assistance is_major->evacuate Yes alert_personnel Alert Nearby Personnel is_major->alert_personnel No control_ignition Control Ignition Sources alert_personnel->control_ignition don_ppe Don Appropriate PPE control_ignition->don_ppe contain_spill Contain Spill with Absorbent don_ppe->contain_spill collect_waste Collect and Dispose of Waste contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate

Volatile Alkane Spill Response Logic
First Aid

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with volatile alkanes, including absorbent materials from spills, must be disposed of as hazardous waste.[14][17][19] Collect waste in a properly labeled, sealed, and compatible container. Follow all local and institutional regulations for hazardous waste disposal.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with the sterically demanding substrate, 2,2,3,3-tetramethylpentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful reactions with this highly hindered molecule.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive?

A1: The primary challenge with this compound is the significant steric hindrance around its core. The molecule features a quaternary carbon bonded to another quaternary carbon, each bearing three methyl groups. This dense arrangement of methyl groups effectively shields the internal carbon-hydrogen (C-H) bonds from attack by most reagents. Consequently, reactions that require access to these internal positions are exceptionally difficult.

Q2: What are the most promising strategies for functionalizing this compound?

A2: Given the extreme steric hindrance, two main strategies have shown promise for the functionalization of highly branched alkanes:

  • Free-Radical Halogenation: This method does not involve a bulky reagent attacking the carbon backbone directly but rather a small, highly reactive radical species. This approach can overcome steric barriers to introduce a handle (a halogen atom) for further transformations.

  • C-H Activation: Modern organometallic catalysis, particularly using transition metals like iridium, can facilitate the direct functionalization of C-H bonds. These catalysts can be designed to be highly active and, in some cases, selective for less sterically hindered positions, such as the primary C-H bonds of the methyl groups on this compound.

Q3: Can I use standard nucleophilic substitution reactions on derivatives of this compound?

A3: Standard bimolecular nucleophilic substitution (SN2) reactions on derivatives of this compound, where the leaving group is on a tertiary carbon, are generally not feasible due to severe steric hindrance preventing the backside attack of the nucleophile.[1][2][3] Unimolecular substitution (SN1) might be possible if a stable tertiary carbocation can be formed, but elimination reactions (E1 or E2) are often competing pathways, especially with strong bases.[4]

Q4: How does the choice of halogen affect the outcome of free-radical halogenation?

A4: The choice of halogen is critical for controlling selectivity. Bromine radicals are significantly more selective than chlorine radicals.[5][6] Due to the Hammond postulate, the transition state for hydrogen abstraction by a bromine radical is more product-like, meaning it is more sensitive to the stability of the resulting alkyl radical. Chlorine radicals are more reactive and less selective, leading to a statistical mixture of products, which can be difficult to separate. For a substrate like this compound, bromination would be the preferred method to achieve higher selectivity for a specific C-H bond.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Functionalization Reaction
Possible Cause Troubleshooting Step Rationale
Insufficiently reactive reagentsFor halogenation, ensure a reliable source of radical initiation (UV light or a chemical initiator like AIBN). For C-H activation, use a highly active catalyst system (e.g., an iridium-based catalyst).The high steric hindrance of this compound necessitates highly reactive species to overcome the activation energy barrier.
Reaction temperature is too lowGradually increase the reaction temperature. For C-H activation, some catalysts require elevated temperatures to be effective.Higher temperatures can provide the necessary energy to overcome steric repulsion and facilitate bond breaking and formation.
Inappropriate solventFor radical reactions, use non-reactive solvents like carbon tetrachloride or cyclohexane (B81311). For C-H activation, use anhydrous, non-coordinating solvents like alkanes or ethers, as specified in literature for similar systems.The solvent can influence the stability and reactivity of intermediates and catalysts.
Catalyst deactivationFor C-H activation, ensure strict exclusion of air and moisture by using Schlenk techniques or a glovebox.Many organometallic catalysts are sensitive to oxygen and water, which can lead to their decomposition.
Problem 2: Poor Selectivity in Free-Radical Halogenation
Possible Cause Troubleshooting Step Rationale
Use of chlorinationSwitch from chlorination (Cl2) to bromination (Br2 or NBS).Bromine is inherently more selective for the most stable radical intermediate, which can lead to a more predictable product distribution.[5][6]
Over-halogenationUse a large excess of this compound relative to the halogenating agent.This statistical control favors the mono-halogenated product by increasing the probability of a halogen radical encountering an unreacted alkane molecule.
Reaction conditions are too harshIf using high temperatures for initiation, consider photochemical initiation at a lower temperature.Milder conditions can sometimes enhance selectivity by reducing the overall reactivity of the system.

Experimental Protocols

Note: The following protocols are suggested starting points for the functionalization of this compound, based on general procedures for sterically hindered alkanes. Optimization of reaction conditions (temperature, concentration, reaction time) will likely be necessary.

Protocol 1: Selective Free-Radical Bromination

This protocol aims to introduce a bromine atom, a versatile synthetic handle, onto the this compound scaffold.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • UV lamp (optional, for photochemical initiation)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous CCl4 under an inert atmosphere.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 77 °C) with vigorous stirring. Alternatively, for photochemical initiation, maintain the reaction at a lower temperature (e.g., room temperature) and irradiate with a UV lamp.

  • Monitor the reaction progress by GC-MS. The reaction is complete when the starting material is consumed or no further conversion is observed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to isolate the brominated product(s).

Protocol 2: Iridium-Catalyzed C-H Borylation

This protocol aims to install a boronate ester group, a key building block for cross-coupling reactions, at a primary C-H bond of this compound.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(COD)OMe]2 (iridium precatalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)

  • Cyclohexane, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen) in a glovebox or using Schlenk techniques

Procedure:

  • Inside a glovebox, add [Ir(COD)OMe]2 (1.5 mol%), dtbpy (3.0 mol%), and B2pin2 (1.5 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed cyclohexane as the solvent.

  • Add this compound (1.0 eq) to the flask.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by GC-MS analysis of aliquots taken under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired borylated product.

Data Presentation

Table 1: Comparison of Halogenation Selectivity for Different C-H Bonds

C-H Bond Type Relative Reactivity (Chlorination at 25°C) Relative Reactivity (Bromination at 127°C)
Primary (1°)11
Secondary (2°)3-580-100
Tertiary (3°)5-7>1600

Data is generalized for typical alkanes and illustrates the higher selectivity of bromination.

Visualizations

Logical Workflow for Functionalization Strategy

G start Goal: Functionalize This compound strategy Choose a Strategy start->strategy radical Free-Radical Halogenation strategy->radical  Classical Approach ch_activation C-H Activation strategy->ch_activation Modern Approach   halogen Select Halogen radical->halogen catalyst Select Catalyst System ch_activation->catalyst bromination Bromination (Br2 or NBS) for Selectivity halogen->bromination chlorination Chlorination (Cl2) for Higher Reactivity (less selective) halogen->chlorination outcome1 Halogenated Product (Further functionalization possible) bromination->outcome1 chlorination->outcome1 iridium Iridium-catalyzed Borylation for Primary C-H Bonds catalyst->iridium outcome2 Borylated Product (Ready for cross-coupling) iridium->outcome2

Caption: Decision workflow for functionalizing this compound.

Signaling Pathway Analogy for C-H Activation

G sub This compound (Substrate) intermediate Oxidative Addition: Ir-Alkyl-Hydride Intermediate sub->intermediate C-H Activation cat [Ir(L)] Catalyst cat->intermediate b2pin2 B2pin2 (Boron Source) b2pin2->intermediate Boron Delivery intermediate->cat Catalyst Regeneration product Borylated Product intermediate->product Reductive Elimination

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

References

Technical Support Center: Synthesis of 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 2,2,3,3-tetramethylpentane synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using organometallic routes such as Grignard reactions.

Question: My Grignard reaction to form the tert-butylmagnesium halide precursor is not initiating. What are the common causes and solutions?

Answer: Failure of a Grignard reaction to initiate is a frequent issue, typically stemming from the deactivation of the magnesium surface or the presence of inhibitors.

  • Inhibitors: The most common inhibitors are water and atmospheric oxygen. Ensure all glassware is oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents but are hygroscopic and can form peroxides.[1]

  • Magnesium Surface: The magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer can be disrupted to initiate the reaction.

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask (under inert gas).

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These activators react with the magnesium surface to expose fresh metal.[1]

  • Concentration: A high initial concentration of the alkyl halide can sometimes help initiate the reaction. Add a small portion of the total alkyl halide to the magnesium and solvent, and wait for initiation (indicated by bubbling or a slight exotherm) before adding the remainder.

Question: The overall yield of this compound is significantly lower than expected. What are the primary reasons for low yield?

Answer: Low yields can result from several factors, including incomplete reaction, side reactions, and losses during workup and purification.

  • Grignard Reagent Titer: The actual concentration of your prepared Grignard reagent may be lower than theoretical. It is advisable to titrate a small aliquot of the Grignard reagent before use to determine its exact molarity.

  • Side Reactions: Grignard reagents are strong bases and can be consumed by any acidic protons present.[2] More significantly, steric hindrance in a molecule like this compound can favor elimination side reactions over the desired substitution (coupling) reaction.

  • Reaction Temperature: Temperature control is critical. While initiation may sometimes require gentle heating, the main reaction should be maintained at an optimal temperature to minimize side reactions. For many Grignard couplings, this is at or below room temperature.

  • Workup Losses: The product can be lost during the aqueous workup and extraction phases. Ensure proper phase separation and perform multiple extractions with the organic solvent to maximize recovery.

Question: I am observing significant amounts of byproducts, such as alkenes and coupling products from the Grignard reagent itself (e.g., 2,2,3,3-tetramethylbutane). How can these be minimized?

Answer: The formation of byproducts is a common challenge, especially with sterically hindered tertiary alkyl halides and Grignard reagents.

  • Elimination Products (Alkenes): These arise from the Grignard reagent acting as a base rather than a nucleophile. Using a less polar solvent or a lower reaction temperature can sometimes disfavor the elimination pathway.

  • Homocoupling Products (e.g., Wurtz-type reaction): The formation of symmetrical hydrocarbons from the Grignard reagent can occur. This is often catalyzed by trace metal impurities. Using high-purity magnesium and reagents can help. The choice of alkyl halide is also important; alkyl iodides are more prone to homocoupling than chlorides or bromides.

  • Catalysts: For difficult coupling reactions, the addition of a catalyst can improve the yield of the desired cross-coupling product over side products. While not always necessary, catalysts like copper(I) salts can be effective in specific cases.

Frequently Asked Questions (FAQs)

Question: What are the most viable synthetic routes for preparing this compound?

Answer: Due to its highly branched and sterically hindered structure, the synthesis is non-trivial. The most common approaches involve the formation of a key carbon-carbon bond between a tert-butyl group and a 1,1,2,2-tetramethylpropyl moiety.

  • Grignard Reaction: A common method involves the reaction of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride) with a suitable electrophile like 2-chloro-2,3,3-trimethylbutane (B1620436). The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[3][4]

  • Organozinc Reagents: Similar to Grignard reagents, organozinc compounds can be used. For instance, the synthesis of the related isomer 2,2,4,4-tetramethylpentane (B94933) was achieved with an improved yield by reacting dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[5]

Question: What are the critical safety precautions when performing this synthesis?

Answer: The synthesis involves several hazardous materials and conditions.

  • Anhydrous Ethers (Diethyl Ether, THF): These solvents are extremely flammable and can form explosive peroxides upon storage. Always use from a freshly opened container or test for and remove peroxides before use. Work in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: These reagents are highly reactive and pyrophoric (can ignite spontaneously in air), especially in concentrated forms. They react violently with water. All operations should be performed under an inert atmosphere.

  • Alkyl Halides: Many alkyl halides are toxic and volatile. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

Question: How can the final product be effectively purified?

Answer: Purification is typically achieved by separating the desired this compound from unreacted starting materials and byproducts.

  • Initial Workup: The reaction is first quenched, usually with a weak acid like aqueous ammonium (B1175870) chloride, to neutralize the remaining Grignard reagent. The product is then extracted into an organic solvent. The organic layer is washed to remove water-soluble impurities and then dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[6]

  • Fractional Distillation: Due to the likely presence of byproducts with boiling points close to the product, fractional distillation is the most effective method for obtaining high-purity this compound. A column with high theoretical plates (e.g., a Vigreux or packed column) is recommended.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent

This protocol describes a representative method for the synthesis. Note: This is a generalized procedure and may require optimization.

1. Preparation of tert-Butylmagnesium Chloride:

  • Set up a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
  • Place magnesium turnings (1.2 eq) in the flask.
  • Add anhydrous diethyl ether to the flask to cover the magnesium.
  • Dissolve tert-butyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
  • Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start, add a crystal of iodine.
  • Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

2. Coupling Reaction:

  • Cool the freshly prepared Grignard reagent in an ice bath.
  • Dissolve 2-chloro-2,3,3-trimethylbutane (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel.
  • Add the solution of the alkyl chloride dropwise to the cooled Grignard reagent with vigorous stirring.
  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

3. Workup and Purification:

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
  • Transfer the mixture to a separatory funnel. Separate the organic layer.
  • Extract the aqueous layer two more times with diethyl ether.
  • Combine the organic extracts and wash with brine (saturated NaCl solution).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
  • Purify the crude product by fractional distillation.

Data Summary

Quantitative data for the synthesis of this compound is not widely published. However, data from the synthesis of the closely related isomer, 2,2,4,4-tetramethylpentane, can provide insight into potential yield improvements.

Table 1: Yield Improvement in the Synthesis of 2,2,4,4-Tetramethylpentane

MethodReported YieldReference
Original (Whitmore and Southgate)18%As cited in Journal of Research of the NBS[5]
Improved Procedure (NBS)42-48%Journal of Research of the National Bureau of Standards[5]

Table 2: General Influence of Parameters on Alkylation Yield

ParameterEffect of IncreaseRationale
Temperature Can decrease yield of desired product.Higher temperatures often favor side reactions like elimination and homocoupling.[7]
Reagent Purity Increases yield.Impurities, especially water, consume the organometallic reagent, reducing the amount available for the main reaction.[1]
Reaction Time Increases yield up to a point, then may decrease it.Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation.
Steric Hindrance Decreases yield.Highly hindered reactants, like those needed for this compound, slow the desired reaction rate.

Visualizations

G General Workflow for this compound Synthesis Reactants Reactant Preparation (Dry Solvents, Activate Mg) Grignard Grignard Formation (tert-Butylmagnesium Chloride) Reactants->Grignard Anhydrous Conditions Coupling Coupling Reaction (+ 2-chloro-2,3,3-trimethylbutane) Grignard->Coupling Controlled Addition Workup Aqueous Workup (Quench, Extract, Dry) Coupling->Workup Reaction Quench Purification Purification (Fractional Distillation) Workup->Purification Crude Product Product Final Product (this compound) Purification->Product Pure Product G Troubleshooting Low Yield Start Problem: Low Yield CheckGrignard Did Grignard reaction initiate properly? Start->CheckGrignard NoInitiation Solution: Activate Mg with I₂ Ensure anhydrous conditions CheckGrignard->NoInitiation No CheckSideProducts Analyze crude product (GC-MS, NMR). Significant side products? CheckGrignard->CheckSideProducts Yes Elimination Problem: Elimination (Alkene formation) CheckSideProducts->Elimination Yes (Elimination) Homocoupling Problem: Homocoupling (Wurtz-type products) CheckSideProducts->Homocoupling Yes (Homocoupling) CheckWorkup Review workup and purification procedure CheckSideProducts->CheckWorkup No SolutionElimination Solution: Lower reaction temperature Use less polar solvent Elimination->SolutionElimination End Yield Optimized SolutionElimination->End SolutionHomocoupling Solution: Use high-purity Mg Consider R-Cl over R-I Homocoupling->SolutionHomocoupling SolutionHomocoupling->End SolutionWorkup Solution: Perform multiple extractions Use efficient distillation column CheckWorkup->SolutionWorkup Losses Identified SolutionWorkup->End

References

Technical Support Center: Resolving Co-elution of Branched Alkanes in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of branched alkanes in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my chromatogram?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1] This can compromise accurate identification and quantification. You can identify co-elution through:

  • Visual Inspection: Look for asymmetrical peaks, such as those with "shoulders" or "tailing." While a symmetrical peak doesn't guarantee purity, an asymmetrical one is a strong indicator of co-elution.[1]

  • Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can examine the mass spectrum across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[1]

Q2: What are the primary causes of co-elution of branched alkanes?

A2: The primary causes of co-elution for branched alkanes, which are isomers with very similar physical and chemical properties, include:

  • Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not have the appropriate chemistry to differentiate between structurally similar branched alkane isomers.[2]

  • Suboptimal GC Method Parameters: An oven temperature program that is too fast or a carrier gas flow rate that is not optimized can lead to insufficient separation.[2]

  • Improper Column Dimensions: A column that is too short, has too large an internal diameter, or has an inappropriate film thickness may not provide the necessary efficiency for separating complex mixtures of branched alkanes.[3]

Q3: How can I improve the separation of co-eluting branched alkanes?

A3: To improve separation, you can systematically optimize your chromatographic method. The general approach is to enhance the three key parameters governing resolution: efficiency (N), selectivity (α), and retention factor (k).[4] Key strategies include:

  • Optimize the Temperature Program: A slower temperature ramp rate increases the interaction of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[5][6]

  • Adjust the Carrier Gas Flow Rate: Operating the column at its optimal linear velocity for the chosen carrier gas (e.g., helium or hydrogen) will provide the best resolution by minimizing peak broadening.[7][8]

  • Select an Appropriate Column: For complex hydrocarbon mixtures, a longer column with a smaller internal diameter generally yields better resolution.[3] Non-polar stationary phases are the standard for alkane separation.[9]

Q4: When should I consider using a more advanced technique like comprehensive two-dimensional gas chromatography (GCxGC)?

A4: You should consider GCxGC when your sample is highly complex and contains hundreds or thousands of components, such as in crude oil or detailed hydrocarbon analysis.[10] GCxGC is particularly powerful when you need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, and cycloalkanes) from each other, or when you are experiencing significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[10] GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power.

Troubleshooting Guides

This section provides a systematic approach to resolving co-elution issues.

Guide 1: Systematic Troubleshooting of Co-eluting Peaks

This guide follows a logical progression from simple parameter adjustments to more involved method changes.

Step 1: Initial Assessment

  • Symptom: Asymmetrical or broad peaks in the chromatogram.

  • Action:

    • Confirm co-elution by examining the peak shape and, if available, the mass spectra across the peak.[1]

    • Review the current method parameters (temperature program, flow rate, column specifications).

Step 2: Method Optimization

  • Action 1: Optimize Temperature Program. Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to enhance separation.[2]

  • Action 2: Optimize Carrier Gas Flow Rate. Adjust the flow rate to the optimal linear velocity for your column dimensions and carrier gas.[7]

  • Action 3: Check Injection Parameters. Ensure the injection volume and split ratio are appropriate to avoid column overload, which can cause peak fronting.[1]

Step 3: Column Evaluation

  • Action 1: Assess Column Performance. If resolution has degraded over time, the column may be contaminated or worn out. Trim the first few centimeters of the column or replace it.[11]

  • Action 2: Re-evaluate Column Choice. If the co-elution is persistent, the stationary phase may not be suitable. For branched alkanes, a non-polar stationary phase is typically recommended.[9] Consider a longer column or one with a smaller internal diameter for increased efficiency.[3]

Step 4: Advanced Techniques

  • Action: If co-elution persists after thorough optimization of a 1D-GC method, consider implementing GCxGC for superior resolving power.[10]

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the separation of branched alkanes.

Table 1: Effect of GC Column Dimensions on Resolution

ParameterChangeEffect on ResolutionImpact on Analysis Time
Column Length IncreaseIncreases (by a factor of ~1.4 for a doubling of length)[3]Increases
Column Internal Diameter (ID) DecreaseIncreases (halving the ID doubles efficiency)[3]Can decrease due to higher efficiency
Film Thickness IncreaseCan improve for highly volatile compounds by increasing retentionIncreases

Table 2: Influence of Temperature Programming on Separation

ParameterChangeEffect on ResolutionEffect on Retention Time
Initial Temperature DecreaseMay improve for early eluting peaksIncreases
Ramp Rate DecreaseGenerally improves for closely eluting compounds[2]Increases
Final Hold Time IncreaseNo effect on resolution, ensures elution of high boilersIncreases

Experimental Protocols

Protocol 1: Optimized GC-FID Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of a complex mixture of C10-C20 branched alkanes.

1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the hydrocarbon sample into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or pentane.[12]

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL to avoid column overload.[13]

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.[13]

2. GC-FID Instrumentation and Conditions

  • System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Injector: Split/Splitless, operated at 280°C with a split ratio of 100:1.[12]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 300°C at 10°C/min, hold for 10 minutes.

  • Detector: FID operated at 320°C.

3. Data Analysis

  • Identify n-alkanes based on their retention times compared to a standard alkane mixture.

  • Calculate Kovats retention indices for branched alkanes to aid in their identification by comparing them to literature values.[14][15]

Protocol 2: GCxGC-TOFMS for Complex Hydrocarbon Analysis

This protocol is for the detailed analysis of highly complex hydrocarbon mixtures.

1. Sample Preparation

  • Follow the same sample preparation procedure as in Protocol 1.

2. GCxGC-TOFMS Instrumentation and Conditions

  • System: Comprehensive two-dimensional gas chromatograph coupled to a Time-of-Flight Mass Spectrometer (TOFMS).

  • First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 100% Dimethylpolysiloxane).

  • Second Dimension (2D) Column: 1-2 m x 0.1 mm ID, 0.1 µm film thickness polar column (e.g., Polyethylene Glycol).

  • Modulator: Thermal or cryogenic modulator with a modulation period of 5-8 seconds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Primary Oven Program: 40°C (1 min hold), then ramp at 2°C/min to 320°C.

  • Secondary Oven Program: Maintained at a temperature offset of +5°C to +15°C relative to the primary oven.

  • MS Detector: TOFMS acquiring at a rate of 100-200 spectra/second over a mass range of m/z 40-500.

3. Data Analysis

  • Utilize specialized GCxGC software to visualize the 2D chromatogram.[16]

  • Identify compound classes (e.g., n-alkanes, branched alkanes, cycloalkanes, aromatics) based on their structured elution patterns in the 2D plot.[10]

  • Use the high-resolution mass spectra for definitive identification of individual isomers.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and understanding experimental relationships.

Troubleshooting_CoElution start Start: Co-elution Suspected peak_shape Observe Peak Shape (Asymmetry, Shoulders, Tailing) start->peak_shape ms_analysis Examine Mass Spectra Across the Peak peak_shape->ms_analysis confirm_coelution Co-elution Confirmed? ms_analysis->confirm_coelution optimize_temp Optimize Temperature Program (e.g., Slower Ramp Rate) confirm_coelution->optimize_temp Yes end_resolved Issue Resolved confirm_coelution->end_resolved No optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow check_column Evaluate GC Column (Phase, Dimensions, Age) optimize_flow->check_column resolution_ok Resolution Acceptable? check_column->resolution_ok advanced_gc Consider Advanced Techniques (e.g., GCxGC) resolution_ok->advanced_gc No resolution_ok->end_resolved Yes end_not_resolved Consult Specialist advanced_gc->end_not_resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

GC_Parameter_Relationships cluster_params GC Parameters cluster_outcomes Chromatographic Outcomes temp_program Temperature Program resolution Resolution temp_program->resolution Affects Selectivity analysis_time Analysis Time temp_program->analysis_time Directly Impacts flow_rate Carrier Gas Flow Rate flow_rate->resolution Affects Efficiency flow_rate->analysis_time Inversely Affects peak_shape Peak Shape flow_rate->peak_shape Affects Broadening column_dims Column Dimensions (L, ID, df) column_dims->resolution Major Impact on Efficiency column_dims->analysis_time Directly Impacts stat_phase Stationary Phase stat_phase->resolution Determines Selectivity

Caption: Relationships between GC parameters and chromatographic outcomes.

References

Preventing contamination in 2,2,3,3-Tetramethylpentane samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2,3,3-Tetramethylpentane

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing, identifying, and troubleshooting contamination in their samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination for this compound?

A1: Contamination can arise from several sources during storage, handling, and experimental use. The most common sources include:

  • Storage Containers: Improperly cleaned or incompatible storage containers can leach impurities. Plastic containers are generally not recommended as they can be a source of organic contaminants.[1]

  • Atmospheric Exposure: Prolonged exposure to air can introduce moisture and atmospheric gases. The container should be securely sealed.[1]

  • Handling Equipment: Contaminated pipettes, syringes, or transfer lines can introduce impurities.

  • Cross-Contamination: Using shared equipment without proper cleaning can lead to cross-contamination from other reagents.

  • Inherent Impurities: The manufacturing process may result in isomeric impurities or residual starting materials.

Q2: How can I minimize the risk of contamination when handling this compound?

A2: To minimize contamination, adhere to the following best practices:

  • Use only clean, dry glassware or appropriate metal containers for storage and transfer.[1]

  • Work in a well-ventilated area, such as a fume hood, to minimize exposure to atmospheric contaminants.[]

  • Employ dedicated and thoroughly cleaned handling equipment.

  • Always use fresh pipette tips or syringes for each transfer.

  • Keep the container tightly sealed when not in use.[1][3]

Q3: What are the signs of a contaminated this compound sample?

A3: Contamination may not always be visually apparent. However, signs can include:

  • Unexpected experimental results or reaction byproducts.

  • Inconsistent analytical data (e.g., shifting retention times in chromatography).

  • Appearance of unknown peaks in analytical chromatograms (e.g., GC-MS).

  • A change in the physical appearance of the solvent, though this is rare for many common contaminants.

Q4: What immediate steps should I take if I suspect my this compound is contaminated?

A4: If you suspect contamination:

  • Isolate the suspected container to prevent further use.

  • Label it clearly as "Suspected Contamination."

  • Analyze a sample using a reliable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the presence and identify the impurities.

  • If contaminated, either purify the solvent if feasible or dispose of it according to your institution's hazardous waste guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC-MS analysis Sample contamination from handling or storage.Review handling procedures. Ensure all glassware and equipment are scrupulously clean. Analyze a fresh sample from a new, unopened bottle to rule out systemic contamination.
Isomeric impurities from the manufacturer.Compare the chromatogram to a Certificate of Analysis (CoA) if available. If specific isomers are known impurities, consider a purification step if their presence interferes with your application.
Inconsistent reaction yields or byproducts Presence of reactive impurities (e.g., water, other organic solvents).Dry the solvent over a suitable drying agent (e.g., molecular sieves) if water is suspected. Consider purification by fractional distillation to remove other volatile organic impurities.
Degradation of the sample.While stable, prolonged storage under improper conditions (e.g., exposure to heat or UV light) could potentially lead to degradation. Store in a cool, dark place.
Baseline noise or ghost peaks in chromatography Contaminated injection port or column.Clean the GC injection port liner and septum. Bake out the column according to the manufacturer's instructions.
Contaminated carrier gas or gas lines.Ensure high-purity carrier gas and check for leaks or contamination in the gas lines.

Data Presentation

Table 1: Hypothetical Purity and Impurity Profile of Commercial this compound

This table represents typical data that might be found on a Certificate of Analysis for a high-purity grade of this compound.

Parameter Specification Typical Value
Purity (by GC-FID) ≥ 99.5%99.8%
Isomeric Impurities (total) ≤ 0.4%0.15%
2,2,3,4-TetramethylpentaneReport Value0.05%
2,3,3,4-TetramethylpentaneReport Value0.08%
Other C9 IsomersReport Value0.02%
Water Content (Karl Fischer) ≤ 0.01%0.005%
Non-volatile Residue ≤ 10 ppm< 5 ppm
Table 2: Effectiveness of Purification Methods

This table provides an estimated overview of the effectiveness of different purification techniques for removing common types of impurities from this compound.

Purification Method Target Impurity Estimated Purity Achievable Advantages Disadvantages
Fractional Distillation Other volatile organic compounds with different boiling points.> 99.9%Effective for separating components with boiling point differences > 20°C.Less effective for azeotropes or isomers with very close boiling points.
Preparative Gas Chromatography Isomeric impurities.> 99.95%High resolution for separating closely related isomers.Small scale, expensive, and time-consuming.
Adsorption on Molecular Sieves (e.g., 5A) Water, linear alkanes.Can significantly reduce specific impurities.Effective for removing water and specific structural types of hydrocarbons.Not effective for branched isomers of similar size.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any volatile organic impurities.

Materials:

  • This compound sample

  • High-purity hexane (B92381) (or other suitable solvent for dilution)

  • GC-MS system with a capillary column

  • Autosampler vials with septa

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in high-purity hexane.

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • MS Detector: Scan range of m/z 35-350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • Calculate the area percent of the main peak to estimate purity.

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Purification by Fractional Distillation

Objective: To remove volatile impurities with different boiling points from a this compound sample.

Materials:

  • Contaminated this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Sample Charging: Add the this compound and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Gently heat the distillation flask.

    • Collect the initial fraction (forerun) that distills at a lower temperature than the boiling point of this compound (approx. 140 °C). This will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main, purified fraction.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using the GC-MS protocol described above.

Visualizations

Contamination_Troubleshooting start Suspected Contamination analytical_test Perform GC-MS Analysis start->analytical_test check_coa Review Certificate of Analysis compare_results Compare GC-MS to CoA check_coa->compare_results impurity_id Identify Impurities analytical_test->impurity_id purify Purify Sample (e.g., Distillation) compare_results->purify Impurity level too high use_sample Use Sample compare_results->use_sample Impurity level acceptable impurity_id->check_coa Known Impurity? handling_review Review Handling & Storage Procedures impurity_id->handling_review Unknown Impurity? dispose Dispose of Contaminated Sample handling_review->dispose new_sample Use a New Batch handling_review->new_sample purify->analytical_test Re-analyze

Caption: Troubleshooting workflow for suspected sample contamination.

Experimental_Workflow_Purity_Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_start Obtain Sample dilute Dilute in Hexane (1%) prep_start->dilute transfer Transfer to GC vial dilute->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities via Library Search integrate->identify quantify Calculate Purity identify->quantify

Caption: Workflow for GC-MS purity analysis of samples.

References

Technical Support Center: Optimizing GC-MS for C9 Alkane Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of C9 alkane isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the separation and identification of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C9 alkane isomers so challenging?

The primary challenge in separating C9 alkane isomers stems from their very similar physical and chemical properties, particularly their close boiling points. This leads to a high likelihood of peak co-elution, where multiple isomers elute from the GC column at or near the same time, making individual identification and quantification difficult.[1][2]

Q2: What is the most critical parameter for improving the separation of C9 alkane isomers?

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers.[1][2][3] For non-polar analytes like C9 alkanes, a non-polar stationary phase is generally recommended.[1][2]

Q3: My C9 alkane isomer peaks are co-eluting. What are the first steps to troubleshoot this?

When facing co-elution, begin by optimizing the temperature program. A slower temperature ramp rate will allow for more interaction between the analytes and the stationary phase, often improving separation.[1][2] Also, ensure your carrier gas flow rate is optimized for your column dimensions to maximize efficiency.[1]

Q4: I have a low signal response for my C9 alkane isomers. What could be the cause?

Low signal response for C9 alkanes can be attributed to several factors. Incomplete vaporization in the injector can lead to poor transfer of the analytes to the column.[4] Additionally, suboptimal mass spectrometer settings, such as the source and quadrupole temperatures, can impact signal intensity.[4] It is also important to check for any leaks in the GC system.[2][5]

Q5: What are the characteristic mass spectral fragments for C9 alkanes?

Under electron ionization (EI), alkanes produce a series of characteristic fragment ions. For C9 alkanes, you can expect to see prominent peaks at m/z values of 43, 57, 71, and 85, which correspond to the loss of alkyl fragments.[4][6] The molecular ion (M+) peak for alkanes is often of low abundance or absent in 70 eV EI spectra.[7]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Co-elution of C9 Alkane Isomers

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Shoulders on peaks, indicating the presence of more than one compound.[8]

  • Inability to accurately integrate and quantify individual isomers.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal GC Column Start with a 5% phenyl-95% dimethylpolysiloxane stationary phase column (e.g., DB-5 or Rtx-5MS) for good general selectivity.[2] For very complex mixtures, consider a longer column (e.g., 60m) or a column with a smaller internal diameter (e.g., 0.18mm) to increase efficiency and resolution.[2][9]
Inadequate Temperature Program Implement a slow temperature ramp, typically between 0.5 and 2 °C per minute, to enhance the separation of closely eluting isomers.[2] A lower initial oven temperature can also improve the separation of more volatile isomers.[2]
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate for your column dimensions to ensure maximum efficiency. Flow rates that are too high or too low can lead to peak broadening.[1]
Issue 2: Peak Tailing in C9 Alkane Analysis

Symptoms:

  • Asymmetrical peaks where the trailing edge is broader than the leading edge.[5]

  • Reduced resolution and inaccurate peak integration.[5]

Possible Causes & Solutions:

CauseRecommended Solution
Active Sites in the GC System Active sites in the inlet liner, on the column, or at fittings can cause peak tailing. Use a deactivated inlet liner with glass wool.[4][5] If the column is old, conditioning it or trimming a small portion from the front might help.[5]
Column Overload Injecting too much sample can lead to peak distortion. Try diluting your sample or increasing the split ratio.[5]
Improper Column Installation Ensure the column is installed correctly in the inlet and detector with clean, square cuts at the ends.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of C9 Alkane Isomers

1. Sample Preparation:

  • Accurately prepare a solution of the C9 alkane isomer standard or sample in a high-purity solvent such as hexane.
  • Transfer an aliquot of the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
  • Injector: Split/Splitless injector.
  • Liner: Deactivated, single taper with glass wool.[4]
  • Carrier Gas: Helium or Hydrogen.
  • Column: 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • MS Ionization: Electron Ionization (EI) at 70 eV.

3. Recommended Starting GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete vaporization of C9 alkanes.
Split Ratio 50:1 (can be optimized)Prevents column overload and ensures sharp peaks.
Carrier Gas Flow Rate 1.0 mL/minA good starting point for a 0.25 mm ID column.
Oven Program 40°C (hold 2 min), ramp 2°C/min to 100°CA slow ramp rate is crucial for isomer separation.[2]
MS Source Temperature 230 °CA common starting point for good ionization.[4]
MS Quadrupole Temperature 150 °CA typical setting for good mass filtering.[4]
Scan Range m/z 40-150Covers the expected molecular ion and fragment ions of C9 alkanes.

4. Data Analysis:

  • Identify C9 alkane isomers based on their retention times and mass spectra.
  • Compare the fragmentation patterns with a known library or standard. The characteristic fragment ions for alkanes are m/z 57, 71, and 85.[4]

Visualizations

GC_Troubleshooting_Workflow Start Start: Poor C9 Isomer Separation Check_Coelution Observe Peak Co-elution? Start->Check_Coelution Optimize_Temp Optimize Temperature Program (Slow Ramp Rate: 0.5-2°C/min) Check_Coelution->Optimize_Temp Yes Check_Tailing Observe Peak Tailing? Check_Coelution->Check_Tailing No Check_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Check_Flow Consider_Column Consider Column Change (Longer Length or Smaller ID) Check_Flow->Consider_Column Resolution_Improved Resolution Improved? Consider_Column->Resolution_Improved End_Success Analysis Optimized Resolution_Improved->End_Success Yes Resolution_Improved->Check_Tailing No Check_Tailing->End_Success No Check_Liner Check/Replace Inlet Liner Check_Tailing->Check_Liner Yes Check_Installation Verify Column Installation Check_Liner->Check_Installation Check_Overload Dilute Sample / Increase Split Check_Installation->Check_Overload Check_Overload->Resolution_Improved

Caption: Troubleshooting workflow for poor C9 alkane isomer separation.

GC_MS_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument GC-MS Analysis cluster_data Data Analysis Prep_Sample Prepare Sample/Standard in Hexane Inject Inject Sample Prep_Sample->Inject Separate GC Separation (Optimized Temperature Program) Inject->Separate Ionize Electron Ionization (EI) 70 eV Separate->Ionize Detect Mass Detection (m/z 40-150) Ionize->Detect Analyze Analyze Chromatogram and Mass Spectra Detect->Analyze Identify Identify Isomers (Retention Time & Fragmentation) Analyze->Identify

Caption: Experimental workflow for GC-MS analysis of C9 alkane isomers.

References

Technical Support Center: Functionalization of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of highly branched alkanes?

A1: The functionalization of highly branched alkanes presents several key challenges stemming from their unique structural and electronic properties:

  • Steric Hindrance: The bulky nature of branched alkanes can impede the approach of catalysts and reagents to the target C-H bonds, particularly at tertiary and quaternary centers. This steric congestion can significantly lower reaction rates and yields.[1][2]

  • Regioselectivity: Highly branched alkanes possess multiple, electronically similar C-H bonds (primary, secondary, and tertiary). Distinguishing between these sites to achieve selective functionalization at a desired position is a major hurdle.[1][2][3] Often, reactions favor the thermodynamically more stable tertiary radical, but steric factors can sometimes lead to functionalization at less hindered primary or secondary positions.[2]

  • Inertness of C-H Bonds: The carbon-hydrogen bonds in alkanes are strong and non-polar, making them inherently unreactive.[4][5] Significant energy input or highly reactive catalysts are often required to activate these bonds, which can lead to side reactions and reduced selectivity.

  • Catalyst Deactivation: The sterically demanding environment of highly branched alkanes can lead to catalyst deactivation or poisoning.[6] The lone pairs of electrons on heteroatoms within functionalized alkanes can also coordinate to metal catalysts, inhibiting their activity.[7]

  • Product Over-functionalization: The newly introduced functional group can activate the molecule towards further reactions, leading to a mixture of products with varying degrees of functionalization.[3]

Q2: How can I improve the regioselectivity of C-H functionalization in a molecule with multiple tertiary carbons?

A2: Improving regioselectivity in such cases requires a strategic approach:

  • Directing Groups: Employing a directing group can tether the catalyst in proximity to a specific C-H bond, overriding the inherent reactivity of other sites.[8][9] The choice of directing group and its attachment point is crucial for achieving the desired selectivity.

  • Catalyst Design: The steric and electronic properties of the catalyst can be tuned to favor a specific C-H bond. Bulky ligands on a metal catalyst can favor less sterically hindered positions.[2]

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and additives can significantly influence regioselectivity. For instance, in some palladium-catalyzed reactions, the use of N-acetylglycine as a ligand can promote meta-regioselectivity by increasing the steric congestion and electron density at the metal center.[8]

Q3: What are common side reactions observed during carbene or nitrene insertion into highly branched alkanes, and how can they be minimized?

A3: Common side reactions include:

  • Carbene Dimerization: The carbene intermediate can react with itself to form an alkene, reducing the yield of the desired insertion product.[10] This can be minimized by using a catalyst that effectively stabilizes the carbene, such as dirhodium tetraacetate, and by controlling the rate of carbene precursor addition.

  • Rearrangement Reactions: Carbenes adjacent to a C-H bond can undergo a 1,2-hydride shift to form an alkene.[11] This is a common issue that can sometimes be mitigated by using metal carbenoids that favor the desired insertion pathway.

  • Insertion into Solvent or Other Reagents: The highly reactive carbene can insert into C-H bonds of the solvent or other molecules present in the reaction mixture. Using a non-reactive solvent and ensuring high purity of reagents is essential.

  • Low Selectivity: Simple carbenes often exhibit poor regioselectivity.[12] The use of metal-stabilized carbenes, particularly with sterically demanding ligands, can significantly improve selectivity for a specific type of C-H bond.[1][2]

Troubleshooting Guides

Problem 1: Low Yield in the Functionalization Reaction
Possible Cause Suggested Solution
Steric Hindrance Utilize a less sterically bulky catalyst or reagent. Increase the reaction temperature to overcome the activation energy barrier, but monitor for side reactions. Consider a different functionalization strategy that is less sensitive to steric effects, such as a radical-based approach.
Catalyst Deactivation/Poisoning Ensure the purity of all starting materials, reagents, and solvents to remove potential poisons.[7] If the substrate contains heteroatoms, consider using a catalyst known to be resistant to poisoning or employ a protecting group strategy for the heteroatom.[6][7] In some cases, a higher catalyst loading might be necessary.
Poor Substrate Solubility Select a solvent system that fully dissolves the branched alkane substrate. Gentle heating or sonication may aid in dissolution.
Suboptimal Reaction Conditions Systematically screen reaction parameters, including temperature, reaction time, and concentration of reagents.[7] A design of experiments (DoE) approach can be efficient in identifying the optimal conditions.
Incomplete Reaction Monitor the reaction progress using techniques like GC-MS or TLC. If starting material persists, consider extending the reaction time or increasing the temperature.[13]
Problem 2: Poor or Incorrect Regioselectivity
Possible Cause Suggested Solution
Similar Reactivity of C-H Bonds Employ a directing group to guide the catalyst to the desired C-H bond.[8][9] The geometry and distance between the directing group and the target C-H bond are critical parameters.[9]
Undesired Electronic Preference Switch to a catalyst system with different electronic properties. For example, in aromatic C-H borylation, iridium-based catalysts often exhibit regioselectivity controlled by steric effects.[14]
Steric Factors Dominating If the desired position is sterically hindered, a smaller catalyst may be required. Conversely, to target a less hindered position, a bulkier catalyst can be used to disfavor approach to the more hindered sites.[2]
Formation of Multiple Isomers Optimize reaction conditions. In some cases, the choice of base or solvent can significantly influence the isomeric ratio of the products.[15]

Experimental Protocols & Data

Protocol 1: Selective Hydroxylation of Adamantane (B196018)

This protocol is a representative procedure for the selective hydroxylation of a highly branched alkane, adamantane, at the tertiary position.

Objective: To synthesize 1-adamantanol (B105290) from adamantane.

Materials:

Procedure: [16]

  • Dissolve adamantane in pentane in a round-bottomed flask and add silica gel.

  • Remove the pentane via rotary evaporation at room temperature to obtain adamantane adsorbed onto the silica gel.

  • Transfer the mixture to an ozonation vessel and cool to -78 °C.

  • Pass a stream of ozone-enriched oxygen through the vessel until the silica gel turns blue (approximately 2 hours).

  • Warm the vessel to room temperature while purging with oxygen to remove excess ozone.

  • The product, 1-adamantanol, can then be extracted from the silica gel.

Quantitative Data: Microbial Hydroxylation of Adamantane Derivatives

MicroorganismSubstrateProduct(s)Molar Conversion (%)
Streptomyces griseoplanusAdamantane1-Adamantanol32
Streptomyces sp. SA81-Adamantanol1,3-Adamantanediol69
Pseudomonas putidaAdamantane1-AdamantanolModerate

Data adapted from a study on microbial hydroxylation.[17]

Protocol 2: Rhodium-Catalyzed Borylation of a Primary C-H Bond

This protocol describes a general method for the selective borylation of a primary C-H bond in the presence of other C-H bonds.

Objective: To selectively borylate the primary C-H bond of an alkane.

Materials:

  • Alkane substrate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Cp*Rh(η⁴-C₆Me₆) catalyst

  • Anhydrous solvent (e.g., cyclohexane)

Procedure: [14]

  • In a glovebox, charge a reaction vessel with the alkane substrate, bis(pinacolato)diboron, and the rhodium catalyst.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 150 °C) for the specified time.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Visualizations

Experimental Workflow and Troubleshooting

experimental_workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting start Start Reaction reaction Functionalization Reaction (e.g., Hydroxylation, Borylation) start->reaction monitoring Monitor Progress (GC-MS, TLC) reaction->monitoring workup Reaction Workup & Purification monitoring->workup analysis Product Analysis (NMR, MS) workup->analysis end Desired Product analysis->end low_yield Low Yield? analysis->low_yield poor_selectivity Poor Selectivity? analysis->poor_selectivity Issue? side_reactions Side Reactions? analysis->side_reactions Issue? low_yield->end No check_purity Check Reagent Purity low_yield->check_purity Yes optimize_cond Optimize Conditions (Temp, Time) check_purity->optimize_cond change_catalyst Change Catalyst/ Ligand optimize_cond->change_catalyst change_catalyst->reaction Iterate poor_selectivity->end No use_dg Use Directing Group poor_selectivity->use_dg Yes tune_catalyst Tune Catalyst Sterics use_dg->tune_catalyst adjust_solvent Adjust Solvent/ Additives tune_catalyst->adjust_solvent adjust_solvent->reaction Iterate side_reactions->end No control_reagent_add Control Reagent Addition side_reactions->control_reagent_add Yes use_inert_atm Use Inert Atmosphere control_reagent_add->use_inert_atm purify_starting_mat Purify Starting Materials use_inert_atm->purify_starting_mat purify_starting_mat->reaction Iterate

Caption: A logical workflow for experiments and troubleshooting.

Decision Pathway for Regioselectivity

regioselectivity_pathway cluster_strategy Strategic Approach cluster_thermodynamic Thermodynamic Control Methods cluster_kinetic Kinetic Control Methods cluster_directed Directed Methods start Desired Regioselectivity? thermodynamic Thermodynamic Control (e.g., tertiary C-H) start->thermodynamic Most Stable Product kinetic Kinetic Control (e.g., primary C-H) start->kinetic Least Hindered Site directed Directed Functionalization start->directed Specific Site Required radical_abstract Radical H-Abstraction thermodynamic->radical_abstract high_temp High Temperature thermodynamic->high_temp bulky_catalyst Sterically Hindered Catalyst kinetic->bulky_catalyst low_temp Low Temperature kinetic->low_temp directing_group Install Directing Group directed->directing_group substrate_control Substrate-Inherent Directing Group directed->substrate_control end Achieved Selectivity radical_abstract->end high_temp->end bulky_catalyst->end low_temp->end directing_group->end substrate_control->end

Caption: Decision pathway for achieving desired regioselectivity.

References

Minimizing fragmentation in mass spectrometry of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fragmentation during the mass spectrometry analysis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak of my branched alkane weak or completely absent in the mass spectrum?

A: The molecular ion peak for branched alkanes is often weak or absent due to the high propensity for fragmentation at the branching points.[1][2][3][4][5][6] This occurs because the cleavage at a branch point leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2][4][5] The high stability of these carbocations drives the fragmentation process, leaving few intact molecular ions to be detected, especially with hard ionization techniques like Electron Ionization (EI).[5]

Q2: What is the most common fragmentation pattern observed for branched alkanes?

A: The most dominant fragmentation pathway for branched alkanes is cleavage at the carbon-carbon bond adjacent to the branching point.[1][2][3][4] The fragmentation process favors the loss of the largest alkyl substituent at the branch as a radical, as this results in the formation of the most stable carbocation.[2][3] Consequently, the base peak in the spectrum of a branched alkane often corresponds to this most stable carbocation.[1]

Q3: How can I confirm the molecular weight of my branched alkane if the molecular ion peak is missing?

A: To confirm the molecular weight when the M+ peak is absent, it is recommended to use a "soft" ionization technique.[1][7][8][9] Methods such as Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), and Field Ionization (FI) impart less energy to the analyte molecule, resulting in significantly less fragmentation.[1][8][9][10][11] These techniques typically produce a prominent protonated molecule peak ([M+H]⁺) or an adduct ion, which allows for the confident determination of the molecular weight.[1]

Q4: What is the difference in fragmentation between linear and branched alkanes?

A: Linear alkanes typically show a series of fragment peaks separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups.[1] While the molecular ion peak is present, its intensity decreases with increasing chain length.[1][4] In contrast, the mass spectra of branched alkanes are dominated by peaks resulting from cleavage at the branching points, and they lack the smooth, exponential decay of fragment intensities seen with linear alkanes.[3] The molecular ion peak for branched alkanes is also significantly less abundant or absent compared to their linear isomers.[1][3]

Troubleshooting Guide

Issue: Weak or Absent Molecular Ion (M+) Peak for a Branched Alkane

This is a common issue when analyzing branched alkanes, particularly with Electron Ionization (EI) mass spectrometry. The primary cause is extensive fragmentation.

Troubleshooting Workflow:

TroubleshootingWorkflow start Weak or Absent M+ Peak q1 Are you using Electron Ionization (EI)? start->q1 yes1 Yes q1->yes1 no1 No (Using Soft Ionization) q1->no1 q3 Is the electron energy for EI set to 70 eV? yes1->q3 q2 Is the ion source temperature too high? no1->q2 sol1 Switch to a Soft Ionization Technique (e.g., CI, APCI, ESI, FI) end Molecular Ion Peak Observed sol1->end yes2 Yes q2->yes2 no2 No q2->no2 sol2 Reduce Ion Source Temperature yes2->sol2 no2->sol1 sol2->end yes3 Yes q3->yes3 sol3 Lower the Electron Energy (e.g., to 18 eV) yes3->sol3 sol3->end

Caption: Troubleshooting workflow for a missing molecular ion peak.

Data Presentation

Table 1: Comparison of Mass Spectral Data for n-Hexane and its Branched Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization MethodMolecular Ion (M+) AbundanceBase Peak (m/z)Key Fragment Ions (m/z)
n-HexaneC₆H₁₄86.18EILow5729, 43, 71
2-MethylpentaneC₆H₁₄86.18EIVery Low4357, 71
3-MethylpentaneC₆H₁₄86.18EIVery Low5729, 43
2-MethylpentaneC₆H₁₄86.18CIHigh ([M+H]⁺)87-

Data is illustrative and based on typical fragmentation patterns.

Experimental Protocols

Protocol: Analysis of Branched Alkanes using GC-MS with Electron Ionization (EI)

This protocol outlines a standard method for the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

2. GC Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).[1]

  • Injector Temperature: 250 °C.[1]

  • GC Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.[1]

    • Hold: Maintain 150 °C for 5 minutes.[1]

3. MS Conditions:

  • Ion Source: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV (standard).[1] Note: Lowering this energy can reduce fragmentation.

  • Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.[1]

  • Mass Scan Range: m/z 20-200.[1]

4. Data Acquisition and Processing:

  • Acquire and process mass spectra using the instrument's data system.[1]

Visualizations

Diagram: Fragmentation of a Branched Alkane (2-Methylpentane)

Fragmentation cluster_molecule 2-Methylpentane Molecular Ion cluster_fragments Fragmentation Pathways mol [CH3-CH(CH3)-CH2-CH2-CH3]+• frag1 [CH3-CH(CH3)-CH2-CH2]+• + CH3• mol->frag1 Less favored cleavage frag2 [CH3-CH(CH3)]+ + •CH2-CH2-CH3 mol->frag2 Cleavage at branch (most favored) frag3 [CH2-CH2-CH3]+ + •CH(CH3)2 mol->frag3 Less favored cleavage

References

Technical Support Center: Improving the Solubility of 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2,2,3,3-tetramethylpentane in polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound virtually insoluble in polar solvents like water?

A1: The insolubility of this compound in polar solvents is governed by the principle "like dissolves like".[1][2] this compound is a highly branched, nonpolar alkane.[3] Its molecules are held together by weak van der Waals forces.[4] Polar solvents, such as water, have strong intermolecular forces, primarily hydrogen bonds.[4] To dissolve the alkane, energy is required to break these strong hydrogen bonds in water.[4][5] However, the new interactions formed between the nonpolar alkane molecules and the polar solvent molecules are very weak and do not release enough energy to compensate for the disruption of the solvent's hydrogen-bonding network.[4][6] This makes the dissolution process energetically unfavorable.

Q2: What are the primary strategies to enhance the solubility of this compound in aqueous or polar systems?

A2: There are three main strategies to overcome the poor solubility of nonpolar compounds like this compound in polar solvents:

  • Micellar Solubilization: This technique uses surfactants (surface-active agents) that form aggregates called micelles in the polar solvent.[7][8] The nonpolar core of the micelle can encapsulate the nonpolar this compound molecules, allowing them to be dispersed in the aqueous phase.[9]

  • Hydrotropy: This method involves adding a high concentration of a substance called a hydrotrope.[10][11] Hydrotropes are amphiphilic compounds that can significantly increase the aqueous solubility of poorly soluble substances without forming well-defined micelles like conventional surfactants.[12][13]

  • Co-solvency: This approach involves adding a third solvent, a "co-solvent," that is miscible with both the polar solvent and the nonpolar solute.[14][15] The co-solvent acts as a bridge to reduce the overall polarity difference between the solute and the primary solvent.[16]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, solubility increases with temperature because the additional heat provides the energy needed to break the bonds within the solid.[17][18] While this principle can apply to liquids, the effect on a nonpolar alkane in a polar solvent is often minimal and impractical for achieving significant concentrations. The dissolution is typically an endothermic process, so increasing the temperature can facilitate it by providing the necessary energy.[17][19] However, for highly immiscible systems, the increase in solubility may not be substantial enough for many applications.

Troubleshooting Guides

Issue 1: My compound (this compound) forms a separate layer in my aqueous buffer.

  • Cause: This indicates immiscibility due to the large polarity difference between the nonpolar alkane and the polar aqueous buffer.[2][20]

  • Solutions:

    • Introduce a Surfactant: Add a suitable surfactant to the aqueous buffer at a concentration above its critical micelle concentration (CMC) to induce micellar solubilization.[8] Nonionic surfactants are often preferred in pharmaceutical applications due to their lower toxicity and greater solubilizing power.[8]

    • Use a Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695), isopropanol, DMSO, or THF).[16][21] Then, slowly add this solution to the aqueous buffer with vigorous stirring. You will need to optimize the ratio of co-solvent to the aqueous buffer to maintain solubility.[16]

Issue 2: The chosen surfactant is not effectively solubilizing the alkane.

  • Cause: The surfactant's properties, such as its Hydrophile-Lipophile Balance (HLB), may not be optimal for this specific alkane. The concentration may also be too low.

  • Solutions:

    • Check Surfactant Concentration: Ensure the surfactant concentration is well above its CMC. Solubilization efficiency increases with surfactant concentration.[22]

    • Select a Different Surfactant: The choice of surfactant is critical. Surfactants with a lower HLB value (less than 10) are more lipophilic (oil-loving) and may be more effective at solubilizing highly nonpolar compounds.[23] Conversely, for creating stable oil-in-water dispersions, surfactants with higher HLB values (greater than 10) are generally used.[23] Experiment with a range of surfactants, including nonionic types like Polysorbates (Tweens) or Sorbitan esters (Spans).

    • Consider Mixed Micelles: Using a combination of two or more surfactants can sometimes create mixed micelles that have superior solubilization capacity compared to single-surfactant systems.[8]

Issue 3: The solution becomes cloudy or precipitates upon cooling.

  • Cause: The solubility of the alkane in the chosen system is highly temperature-dependent. As the temperature decreases, the system can no longer hold the same amount of solute, leading to precipitation.[18]

  • Solutions:

    • Maintain Temperature: If the experimental conditions permit, maintain the solution at the elevated temperature where the compound remains dissolved.[18]

    • Optimize the Formulation: Re-evaluate your solubilization strategy. You may need to increase the concentration of the surfactant or co-solvent, or switch to a more effective solubilizing agent to create a more stable system at lower temperatures.[18]

Data Presentation

Table 1: Illustrative Effect of Surfactant (Nonionic) Concentration on Alkane Solubilization

Surfactant ConcentrationMolar Solubilization Ratio (moles of alkane / mole of surfactant in micelles)Equilibrium Alkane Concentration (mg/L)
Below CMC~0Very Low (baseline water solubility)
2 x CMCLowModerate
5 x CMCMediumHigh
10 x CMCHighVery High

Note: This table provides a conceptual summary based on the principle that solubilization increases with surfactant concentration above the CMC.[22] Actual values depend on the specific alkane, surfactant, and temperature.

Table 2: Comparison of Common Solubilization Strategies

StrategyMechanismKey AdvantagesKey Considerations
Micellar Solubilization Encapsulation in surfactant micelles[9]High solubilization capacity; widely used in detergents and pharmaceuticals.[7]Requires surfactant concentration > CMC; potential for foaming; surfactant choice is critical.[22]
Hydrotropy Weak molecular aggregation around the solute[10][13]Simple (mix drug and hydrotrope in water); avoids organic solvents; cost-effective.[10][12]Requires high concentrations of hydrotrope; mechanism is complex.[10]
Co-solvency Reduces solvent polarity mismatch[16]Simple to implement; can be effective for moderately nonpolar compounds.May require high percentage of organic co-solvent; can alter properties of the final solution.[14]

Experimental Protocols

Protocol 1: Micellar Solubilization Using a Surfactant

  • Objective: To prepare a dispersion of this compound in an aqueous buffer using a surfactant.

  • Materials: this compound, selected surfactant (e.g., Polysorbate 80), aqueous buffer (e.g., PBS), magnetic stirrer.

  • Procedure: a. Prepare a stock solution of the surfactant in the aqueous buffer at a concentration 10-20 times its known Critical Micelle Concentration (CMC). b. While vigorously stirring the surfactant solution, add the this compound dropwise to the desired final concentration. c. Continue stirring for a minimum of 1-2 hours at a controlled temperature to allow for equilibration and micelle formation. d. Visually inspect the solution for clarity or a stable, uniform dispersion. An opaque or milky appearance may indicate the formation of an emulsion.

Protocol 2: Co-solvent Method

  • Objective: To dissolve this compound in a polar solvent system using a co-solvent.

  • Materials: this compound, co-solvent (e.g., ethanol or DMSO), primary polar solvent (e.g., water or buffer), magnetic stirrer.

  • Procedure: a. Dissolve the required amount of this compound in a minimal volume of the co-solvent (e.g., ethanol). Ensure it is fully dissolved. b. In a separate container, place the required volume of the primary polar solvent. c. While vigorously stirring the polar solvent, slowly add the co-solvent/alkane mixture dropwise. d. Observe the solution for any signs of precipitation or cloudiness. If this occurs, the proportion of co-solvent may need to be increased. e. Continue stirring for 15-30 minutes to ensure a homogeneous solution.

Visualizations

G start Start: This compound (TMP) is insoluble in polar solvent q1 Is an organic co-solvent acceptable in the final formulation? start->q1 use_cosolvent Use Co-Solvent Method (e.g., Ethanol, DMSO) q1->use_cosolvent  Yes q2 Is a high concentration of an additive acceptable? q1->q2 No end_cosolvent Result: TMP dissolved in a mixed solvent system use_cosolvent->end_cosolvent use_hydrotrope Use Hydrotropy (e.g., Sodium Benzoate, Urea) q2->use_hydrotrope  Yes use_surfactant Use Micellar Solubilization (Surfactants) q2->use_surfactant No (Surfactants often work at lower concentrations) end_hydrotrope Result: TMP solubilized in an aqueous hydrotrope solution use_hydrotrope->end_hydrotrope end_surfactant Result: TMP dispersed in an aqueous micellar solution use_surfactant->end_surfactant

Caption: Decision workflow for selecting a solubilization method.

Caption: Diagram illustrating micellar encapsulation of a nonpolar molecule.

References

Validation & Comparative

Boiling Point Comparison of Nonane Isomers (C9H20): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of organic compounds is paramount. This guide provides a comprehensive comparison of the boiling points of various C9H20 isomers, supported by experimental data and detailed methodologies.

The boiling point of a compound is a critical physical property that influences its purification, handling, and application. In the case of alkane isomers, the boiling point is primarily determined by the strength of the intermolecular van der Waals forces. As the molecular weight of alkanes increases, so does the boiling point. However, for isomers with the same molecular formula (and therefore the same molecular weight), the degree of branching becomes the dominant factor.

Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[1][2][3] This decrease in surface area weakens the van der Waals forces, resulting in a lower boiling point.[4][5][6] Consequently, straight-chain alkanes exhibit the highest boiling points among their isomers.[3]

Comparative Boiling Points of C9H20 Isomers

The following table summarizes the boiling points of a selection of C9H20 isomers, illustrating the effect of structural variations on this key physical property.

Isomer NameStructureBoiling Point (°C)
n-NonaneStraight Chain151[5][7][8][9]
2-MethyloctaneBranched143.2 - 144[10][11][12][13][14][15][16][17][18][19]
3-Methyloctane (B1293759)Branched144[10][13][14][15][18]
2,2-Dimethylheptane (B94757)Branched132 - 133[20][21][22][23][24]
2,6-Dimethylheptane (B94447)Branched134.8 - 135.21[25][26][27][28][29]
3,3-DimethylheptaneBranched86.0[1]
3,4-Dimethylheptane (B1583063)Branched132.9 - 140.6[3][30][31][32][33]
3-EthylheptaneBranched141.6
4-EthylheptaneBranched141.1
3-Ethyl-3-methylhexane (B13421731)Branched140.7 - 141[34][35][36][37][38]
3-Ethyl-4-methylhexane (B15343676)Branched140.1 - 142.2[4][39][40][41][42]
2,2,4,4-Tetramethylpentane (B94933)Highly Branched121 - 122[2][6][43][44][45]
3,3-Diethylpentane (B93089)Highly Branched139 - 147.3[46][47][48][49]

Note: Boiling points can vary slightly depending on the experimental conditions and data source.

Experimental Protocols for Boiling Point Determination

The accurate determination of a compound's boiling point is essential for its characterization. The following are standard laboratory methods for this purpose.

Method 1: Simple Distillation (for macroscale determination)

This method is suitable when a sufficient quantity of the liquid is available (typically > 5 mL).

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a distillation apparatus, this is observed as the temperature at which the liquid actively boils and its vapor condenses on a thermometer bulb.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

  • Place the liquid sample and a few boiling chips into the distillation flask.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes (a few drops).

Principle: A small amount of liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, its vapor will fill the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.[12][25]

Apparatus:

  • Thiele tube

  • Fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (Bunsen burner or oil bath)

  • Sample holder to attach the fusion tube to the thermometer

Procedure:

  • Attach a fusion tube containing a small amount of the liquid sample to a thermometer.

  • Place a capillary tube, with its sealed end up, into the fusion tube.

  • Place the thermometer assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently.

  • Observe a stream of bubbles emerging from the open end of the capillary tube as the air expands and is replaced by the sample's vapor.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[25]

Visualization of Structure-Property Relationship

The following diagram illustrates the inverse relationship between the degree of branching in C9H20 isomers and their boiling points.

G n_nonane n-Nonane (151°C) methyloctane 2-Methyloctane (143.2°C) n_nonane->methyloctane Increased Branching tetramethylpentane 2,2,4,4-Tetramethylpentane (121°C) methyloctane->tetramethylpentane Further Increased Branching

Caption: Boiling point decreases with increased branching in C9H20 isomers.

References

GC retention time differences between tetramethylpentane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding the gas chromatography (GC) retention time differences among tetramethylpentane isomers, tailored for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their elution behavior, supported by experimental data and detailed methodologies.

Introduction

Tetramethylpentane (C9H20) isomers are branched alkanes that present a unique challenge in chromatographic separation due to their similar physicochemical properties. Understanding their retention behavior in gas chromatography is crucial for accurate identification and quantification in complex mixtures such as gasoline or other petroleum products. The elution order of these isomers is primarily influenced by their boiling points and molecular structure, particularly the degree of branching. Generally, on a non-polar stationary phase, compounds with lower boiling points elute earlier. Increased branching tends to lower the boiling point of an alkane, leading to a shorter retention time.

Comparative Analysis of Tetramethylpentane Isomers

The retention of tetramethylpentane isomers on a non-polar GC column is inversely related to their volatility and is influenced by their molecular structure. The more compact, highly branched isomers tend to have lower boiling points and, consequently, shorter retention times. The following table summarizes the boiling points and Kovats retention indices for four common isomers of tetramethylpentane. The Kovats retention index (RI) is a standardized measure that helps in comparing retention times across different systems.

IsomerStructureBoiling Point (°C)Kovats Retention Index (Non-polar column)
2,2,4,4-TetramethylpentaneSymmetrical, highly branched122~770
2,2,3,4-Tetramethylpentane (B72125)Asymmetrical, highly branched133[1][2]~820[1]
2,2,3,3-TetramethylpentaneHighly branched140[3]~850[4]
2,3,3,4-Tetramethylpentane (B96541)Branched142[5]~860[6]

Note: Kovats indices are approximate values compiled from various sources on standard non-polar stationary phases (e.g., polydimethylsiloxane). Actual retention times and indices may vary based on specific experimental conditions.

Elution Order and Molecular Structure

The elution order of tetramethylpentane isomers on a non-polar stationary phase generally follows the order of their boiling points. The isomer with the lowest boiling point, 2,2,4,4-tetramethylpentane, will typically elute first, followed by 2,2,3,4-tetramethylpentane, this compound, and finally 2,3,3,4-tetramethylpentane. This relationship is visually represented in the diagram below.

GC_Elution_Order cluster_structure Molecular Structure cluster_properties Physicochemical Properties S1 2,2,4,4-TMP (More Compact) BP1 Boiling Point: 122°C S1->BP1 S2 2,2,3,4-TMP BP2 Boiling Point: 133°C S2->BP2 S3 2,2,3,3-TMP BP3 Boiling Point: 140°C S3->BP3 S4 2,3,3,4-TMP (Less Compact) BP4 Boiling Point: 142°C S4->BP4 RT1 Elutes First (Shortest Retention Time) BP1->RT1 Lower BP, Faster Elution RT4 Elutes Last (Longest Retention Time) BP4->RT4 Higher BP, Slower Elution

Caption: Relationship between molecular structure, boiling point, and GC elution order for tetramethylpentane isomers.

Experimental Protocol

The following is a representative experimental protocol for the separation of tetramethylpentane isomers using gas chromatography. This protocol is synthesized from common practices for alkane analysis.

Objective: To separate and identify isomers of tetramethylpentane in a mixture.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: Agilent HP-5 (cross-linked 5% phenyl methyl siloxane) or equivalent non-polar capillary column (e.g., DB-5, CP-Sil 5 CB), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data System: ChemStation or equivalent.

Reagents and Materials:

  • Carrier Gas: Helium (99.999% purity) or Hydrogen.

  • FID Gases: Hydrogen and Air (high purity).

  • Makeup Gas: Nitrogen or Helium.

  • Sample: A mixture of tetramethylpentane isomers diluted in a volatile solvent like hexane (B92381) or pentane.

  • Reference Standards: Pure standards of each tetramethylpentane isomer.

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Final Hold: Hold at 150°C for 5 minutes.

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow mode).

  • Detector Temperature (FID): 300°C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 400 mL/min

    • Makeup Gas (N2): 25 mL/min

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the tetramethylpentane isomer mixture in hexane. If individual standards are available, prepare separate 1% solutions for each.

  • Instrument Setup: Set up the gas chromatograph with the specified conditions. Allow the system to stabilize.

  • Injection: Inject 1 µL of the prepared sample (or standard) into the GC.

  • Data Acquisition: Start the data acquisition at the time of injection and run for the duration of the temperature program.

  • Analysis:

    • Identify the peaks corresponding to each isomer by comparing their retention times with those of the pure standards.

    • If standards are not available, the elution order can be predicted based on the boiling points (lowest boiling point elutes first).

    • Calculate the Kovats retention indices for each peak using a homologous series of n-alkanes for confirmation.

This guide provides a foundational understanding of the principles governing the GC separation of tetramethylpentane isomers, offering valuable data and a practical experimental approach for researchers in the field.

References

A Comparative Analysis of 2,2,3,3-Tetramethylpentane and Other High-Octane Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced engine efficiency and performance, the selection of high-octane fuel additives is a critical consideration. This guide provides an objective comparison of 2,2,3,3-tetramethylpentane against other commonly utilized high-octane additives, supported by experimental data.

Performance Comparison of High-Octane Fuel Additives

The primary measure of a fuel additive's ability to resist engine knocking is its octane (B31449) rating, which is determined by the Research Octane Number (RON) and the Motor Octane Number (MON). The following table summarizes the key performance and physical properties of this compound in comparison to other prevalent high-octane fuel additives.

AdditiveChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Research Octane Number (RON)Motor Octane Number (MON)
This compound C₉H₂₀128.26140-142~0.746116.8[1]95.0[1]
Isooctane (B107328) (2,2,4-Trimethylpentane)C₈H₁₈114.2399.30.692100100
EthanolC₂H₅OH46.0778.40.789108.689
MTBE (Methyl tert-butyl ether)C₅H₁₂O88.1555.2[2][3]0.7404[3]118101
ETBE (Ethyl tert-butyl ether)C₆H₁₄O102.1872[4]0.7364[5]118102
TolueneC₇H₈92.14110.60.867121[6]107[6]

Experimental Protocols

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is conducted using standardized test methods, which involve a specialized single-cylinder Cooperative Fuel Research (CFR) engine.

ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

This method determines the anti-knock characteristics of motor fuels under relatively mild operating conditions.[7][8][9][10]

Methodology:

  • Engine Preparation: The CFR engine is calibrated and standardized according to the ASTM specifications.[10]

  • Operating Conditions: The engine is operated at a constant speed of 600 rpm with a specified intake air temperature and ignition timing.[8]

  • Fuel Sample Analysis: The test fuel is run in the engine, and its knocking intensity is compared to that of primary reference fuels (PRFs), which are blends of isooctane (RON 100) and n-heptane (RON 0).

  • Bracketing: The knocking intensity of the sample is "bracketed" between two PRF blends that are close in octane number.

  • Determination of RON: The RON of the fuel sample is determined by interpolation between the octane numbers of the two bracketing PRF blends.

ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel

This method evaluates the anti-knock performance of fuels under more severe, high-speed operating conditions.[11][12][13]

Methodology:

  • Engine Preparation: A standardized CFR engine is used, calibrated for MON testing.[12][13][14]

  • Operating Conditions: The engine operates at a higher speed of 900 rpm, with a higher intake mixture temperature and variable ignition timing compared to the RON test.[11]

  • Fuel Sample Analysis: Similar to the RON test, the knocking intensity of the test fuel is compared against that of PRF blends.[12]

  • Bracketing: The knock intensity of the sample is bracketed between two PRF blends.

  • Determination of MON: The MON is determined by interpolating the octane numbers of the bracketing PRF blends that produce the same knock intensity as the sample fuel.

Visualizing Performance and Experimental Workflow

To provide a clearer understanding of the comparative performance and the testing process, the following diagrams have been generated.

Octane_Number_Comparison cluster_additives High-Octane Fuel Additives This compound This compound RON: 116.8 MON: 95.0 Isooctane Isooctane RON: 100 MON: 100 Ethanol Ethanol RON: 108.6 MON: 89 MTBE MTBE RON: 118 MON: 101 ETBE ETBE RON: 118 MON: 102 Toluene Toluene RON: 121 MON: 107

Caption: Comparative Octane Numbers (RON & MON) of Fuel Additives.

Experimental_Workflow cluster_setup Engine Preparation cluster_testing Fuel Testing cluster_analysis Data Analysis A Calibrate CFR Engine B Set Operating Conditions (ASTM D2699 or D2700) A->B C Introduce Fuel Sample B->C D Measure Knock Intensity C->D E Bracket with Primary Reference Fuels (PRF) D->E F Interpolate PRF Values E->F G Determine RON or MON F->G

Caption: Simplified Workflow for Octane Number Determination.

References

A Comparative Guide to the Conformational Analysis of 2,2,3,3-Tetramethylpentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational analysis of 2,2,3,3-tetramethylpentane and its structural isomers. Understanding the three-dimensional arrangement of atoms in these highly branched alkanes is crucial for predicting their physical properties and chemical reactivity, which is of significant interest in fields ranging from materials science to drug design. This document summarizes key quantitative data, details experimental and computational methodologies, and presents visual representations of conformational relationships.

Introduction to Conformational Isomerism in Branched Alkanes

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. In highly branched alkanes such as this compound and its isomers, the bulky alkyl groups create significant steric hindrance, which influences the relative energies of different conformers and the energy barriers to rotation. The most stable conformations are those that minimize these steric repulsions.

The primary conformations of interest are staggered and eclipsed arrangements when viewed down a carbon-carbon bond using a Newman projection. Staggered conformations are generally lower in energy than eclipsed conformations. Within staggered conformations, anti-arrangements, where large groups are 180° apart, are typically more stable than gauche arrangements, where they are 60° apart, due to reduced steric strain.

Conformational Analysis of this compound

This compound presents a sterically crowded environment around the central C3-C4 bond. Rotation about this bond is highly restricted due to the presence of two tertiary butyl groups.

Due to the high degree of steric hindrance, experimental determination of the rotational barrier and the relative energies of the conformers of this compound is challenging. However, computational methods, such as molecular mechanics and ab initio calculations, can provide valuable insights.

For the closely related and similarly crowded molecule, 2,2,3,3-tetramethylbutane, the energy difference between the staggered and eclipsed conformations has been calculated. The staggered conformation is characterized by six C-C-C-C gauche interactions, while the eclipsed conformation has three methyl-methyl eclipsing interactions.[1] The energy of the staggered conformer is calculated to be 22.8 kJ/mol, and the eclipsed conformer is 33 kJ/mol, resulting in an energy difference of 10.2 kJ/mol.[1] These values provide an estimate of the significant steric strain present in such highly branched systems.

Comparison with Isomers of this compound

The isomers of this compound (chemical formula C₉H₂₀) exhibit a wide range of conformational complexities depending on their branching patterns. Here, we compare the conformational features of this compound with some of its key isomers.

Isomer NameKey Rotational Bond(s)Expected Conformational Features
This compound C3-C4Highly restricted rotation due to two adjacent quaternary carbons. High rotational barrier.
2,2,4,4-Tetramethylpentane C2-C3, C3-C4Rotation around the C2-C3 and C3-C4 bonds is less hindered than in this compound.
2,3,3,4-Tetramethylpentane C3-C4Rotation around the central C3-C4 bond is sterically hindered by the presence of methyl and isopropyl groups.
2,2,4-Trimethylpentane (Isooctane) C2-C3, C3-C4Rotation around the C2-C3 and C3-C4 bonds leads to multiple staggered and eclipsed conformers with varying degrees of steric strain.[2][3]
2,3,4-Trimethylpentane C2-C3, C3-C4Analysis of rotation around the C2-C3 and C3-C4 bonds reveals multiple conformers with different stabilities due to gauche interactions between methyl groups.[4]

Experimental and Computational Protocols

The conformational analysis of alkanes relies on a combination of experimental techniques and computational modeling.

Experimental Methods

1. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy:

  • Principle: At low temperatures, the rotation around single bonds can be slowed down sufficiently on the NMR timescale to allow for the observation of individual conformers. By analyzing the spectra at different temperatures, thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the rotational barriers can be determined.

  • Protocol Outline:

    • A solution of the alkane in a suitable low-melting solvent (e.g., deuterated chloroform, deuterated methanol) is prepared in a high-quality NMR tube.

    • A series of NMR spectra (typically ¹H or ¹³C) are acquired over a range of temperatures, starting from room temperature and gradually decreasing.

    • The coalescence temperature (Tc), where the signals for the interconverting conformers merge into a single broad peak, is determined.

    • The rate constant for the conformational exchange at the coalescence temperature can be calculated from the separation of the signals at low temperature.

    • The Gibbs free energy of activation (ΔG‡) for the rotation can then be calculated using the Eyring equation. By performing a full line-shape analysis of the spectra at various temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be obtained.[5]

2. Gas-Phase Electron Diffraction (GED):

  • Principle: GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions. By analyzing the diffraction pattern of electrons scattered by the molecules, information about bond lengths, bond angles, and the relative abundance of different conformers can be obtained.[6]

  • Protocol Outline:

    • A gaseous sample of the alkane is introduced into a high-vacuum chamber.

    • A high-energy electron beam is directed through the gas stream.

    • The scattered electrons form a diffraction pattern on a detector.

    • The diffraction data is analyzed to obtain a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

    • By fitting this curve with theoretical models of different conformers, the geometry and relative populations of the conformers present in the gas phase can be determined.[6]

Computational Methods

1. Molecular Mechanics (MM):

  • Principle: MM methods use classical mechanics to model the potential energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs (bonds). The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions.

  • Protocol Outline:

    • A force field, which is a set of parameters that define the potential energy function, is chosen (e.g., AMBER, CHARMM).[7]

    • The 3D structure of the molecule is built.

    • A conformational search is performed by systematically rotating dihedral angles to generate a set of possible conformers.

    • The energy of each conformer is minimized to find the local energy minimum on the potential energy surface.

    • The relative energies of the minimized conformers are then compared to determine their relative populations. Rotational energy barriers can be determined by calculating the energy profile as a function of a specific dihedral angle.

2. Ab Initio and Density Functional Theory (DFT) Calculations:

  • Principle: These are quantum mechanical methods that solve the Schrödinger equation (or a simplified form in the case of DFT) to determine the electronic structure and energy of a molecule. These methods are more computationally expensive than molecular mechanics but can provide more accurate results, especially for rotational barriers.

  • Protocol Outline:

    • The 3D structure of the molecule is built.

    • The geometry of the molecule is optimized to find the lowest energy conformation.

    • To determine the rotational barrier, a series of constrained geometry optimizations are performed where a specific dihedral angle is fixed at different values, and all other geometric parameters are allowed to relax.

    • The energy of the molecule is calculated for each constrained geometry, resulting in a potential energy surface for the rotation.

    • The rotational barrier is the energy difference between the highest energy (eclipsed) conformation and the lowest energy (staggered) conformation on this surface.

Visualizing Conformational Relationships

Graphviz (DOT language) can be used to create diagrams that illustrate the relationships between different conformers.

Conformational_Isomers cluster_staggered Staggered Conformations cluster_eclipsed Eclipsed Conformations (Transition States) Anti Anti Eclipsed2 Eclipsed (CH3/H) Anti->Eclipsed2 Rotation Gauche1 Gauche (+) Eclipsed1 Eclipsed (H/H) Gauche1->Eclipsed1 Eclipsed3 Eclipsed (CH3/CH3) Gauche1->Eclipsed3 Rotation Gauche2 Gauche (-) Gauche2->Eclipsed1 Gauche2->Eclipsed2 Rotation Eclipsed2->Anti Eclipsed2->Gauche1 Rotation Eclipsed3->Gauche2 Rotation

Caption: A simplified logical relationship diagram illustrating the interconversion between staggered (anti and gauche) and eclipsed conformations through bond rotation.

Experimental_Workflow_VT_NMR cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep Prepare solution in low-melting deuterated solvent Tube Transfer to high-quality NMR tube Prep->Tube RoomTemp Acquire spectrum at room temperature Tube->RoomTemp Cool Gradually cool sample in NMR probe RoomTemp->Cool LowTemp Acquire spectra at various low temperatures Cool->LowTemp Coalescence Determine coalescence temperature (Tc) LowTemp->Coalescence LineShape Perform line-shape analysis LowTemp->LineShape Eyring Calculate rotational barrier (ΔG‡) using Eyring equation Coalescence->Eyring LineShape->Eyring

Caption: A workflow diagram outlining the key steps in a variable temperature NMR experiment for determining rotational energy barriers.

Conclusion

The conformational analysis of this compound and its isomers reveals the profound impact of steric hindrance on molecular geometry and energetics. While experimental data for the most highly branched isomers is scarce, computational methods provide a powerful tool for predicting their conformational preferences and rotational barriers. A thorough understanding of these conformational landscapes is essential for developing accurate molecular models and predicting the behavior of these compounds in various applications. Further experimental studies, particularly using advanced NMR techniques and gas-phase methods, are needed to validate and refine the computational predictions for these sterically demanding molecules.

References

A Comparative Analysis of the Thermochemical Properties of Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the thermochemical properties of various nonane (B91170) isomers, supported by experimental data. This guide provides an objective comparison of key thermochemical parameters, details the experimental methodologies used for their determination, and visualizes the relationships governing these properties.

Nonane (C9H20), a significant component of fuels and various chemical feedstocks, exists as 35 structural isomers. The arrangement of carbon atoms in these isomers, from the linear n-nonane to highly branched structures, profoundly influences their thermochemical properties. Understanding these variations is crucial for applications ranging from optimizing combustion processes to designing novel chemical syntheses. This guide presents a comparative study of the experimental thermochemical data for a selection of nonane isomers, focusing on the standard enthalpy of formation, standard molar entropy, and molar heat capacity.

Comparative Thermochemical Data

The following table summarizes the experimentally determined standard molar enthalpy of formation for eleven nonane isomers. This data, primarily from the work of Good (1969) as cited in the NIST Chemistry WebBook, provides a quantitative basis for comparing the relative stabilities of these molecules.[1][2][3][4] Generally, a more negative enthalpy of formation indicates a more stable isomer.

Isomer NameIUPAC NameStandard Molar Enthalpy of Formation (ΔfH°liquid) (kJ/mol)
n-NonaneNonane-274.7 ± 1.0
2-Methyloctane2-Methyloctane-280.2 ± 1.0
3-Methyloctane3-Methyloctane-278.4 ± 1.1
4-Methyloctane4-Methyloctane-277.8 ± 1.0
2,6-Dimethylheptane2,6-Dimethylheptane-284.0 ± 1.0
3,3-Dimethylheptane3,3-Dimethylheptane-288.2 ± 1.0
3,5-Dimethylheptane3,5-Dimethylheptane-282.8 ± 1.1
2,2,5-Trimethylhexane2,2,5-Trimethylhexane-293.3 ± 1.0
2,2,3,3-TetramethylpentaneThis compound-289.0 ± 1.2
3-Ethylheptane3-Ethylheptane-278.8 ± 1.1
3-Ethyl-2,2-dimethylpentane3-Ethyl-2,2-dimethylpentane-294.9 ± 1.2

Note: The data presented is for the liquid phase at 298.15 K and 1 atm. The uncertainties are as reported in the original literature.

For the parent isomer, n-nonane, the following additional thermochemical properties have been experimentally determined:

PropertyValueUnits
Standard Molar Entropy (S°liquid)393.67 ± 4.18J/mol·K
Molar Heat Capacity (Cp,liquid)284.34J/mol·K

Experimental Protocols

The determination of the thermochemical properties of volatile hydrocarbons like nonane isomers requires precise and carefully controlled experimental procedures. The primary methods employed are bomb calorimetry for determining the enthalpy of combustion (from which the enthalpy of formation is calculated) and Differential Scanning Calorimetry (DSC) for measuring heat capacity.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of the nonane isomers was determined indirectly from their experimentally measured enthalpies of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the volatile nonane isomer is encapsulated in a container of known low combustibility, typically a gelatin capsule or a thin-walled glass ampoule, to prevent its evaporation before ignition.

  • Bomb Assembly: The encapsulated sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A known length of fuse wire is positioned to contact the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and then pressurized with a large excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the hydrocarbon releases heat, which is transferred to the surrounding water and the bomb, causing a rise in temperature. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The enthalpy of combustion of the nonane isomer is calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products, carbon dioxide (CO2) and water (H2O).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The molar heat capacity of liquid n-nonane was determined using Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid nonane isomer (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated for heat flow and temperature using certified standards with known melting points and enthalpies of fusion, such as indium. For heat capacity measurements, a sapphire standard with a well-characterized heat capacity is run under the same experimental conditions.

  • Data Analysis: The heat capacity of the nonane isomer is calculated by comparing its differential heat flow signal to that of the sapphire standard.

Visualization of Experimental Workflow

The logical flow of a comparative study on the thermochemical properties of nonane isomers can be visualized as follows:

Thermochemical_Workflow cluster_isomers Isomer Selection cluster_experiments Experimental Determination cluster_properties Thermochemical Properties cluster_analysis Comparative Analysis n_nonane n-Nonane bomb_cal Bomb Calorimetry n_nonane->bomb_cal dsc Differential Scanning Calorimetry n_nonane->dsc iso_octanes Methyloctanes iso_octanes->bomb_cal di_heptanes Dimethylheptanes di_heptanes->bomb_cal tri_hexanes Trimethylhexanes tri_hexanes->bomb_cal tetra_pentanes Tetramethylpentanes tetra_pentanes->bomb_cal ethyl_heptanes Ethylheptanes ethyl_heptanes->bomb_cal ethyl_di_pentanes Ethyl-dimethylpentanes ethyl_di_pentanes->bomb_cal enthalpy_comb Enthalpy of Combustion (ΔcH°) bomb_cal->enthalpy_comb heat_cap Heat Capacity (Cp) dsc->heat_cap enthalpy_form Enthalpy of Formation (ΔfH°) enthalpy_comb->enthalpy_form data_table Data Tabulation enthalpy_form->data_table entropy Entropy (S°) heat_cap->entropy (from low-T Cp data) heat_cap->data_table entropy->data_table stability_analysis Isomer Stability Comparison data_table->stability_analysis structure_property Structure-Property Relationship Analysis data_table->structure_property

Caption: Workflow for the comparative study of nonane isomer thermochemistry.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of branched alkanes. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various applications, including petroleum analysis, environmental monitoring, and pharmaceutical development. This document outlines the performance characteristics of commonly employed methods, supported by experimental data, to facilitate informed decisions.

Comparison of Analytical Methods

The quantification of branched alkanes is predominantly achieved through chromatographic techniques, particularly Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), also offer powerful capabilities for structural elucidation and quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying hydrocarbons. It offers high precision and a wide linear range. The FID is a universal detector for organic compounds, making it a cost-effective choice for routine analysis where the primary goal is quantification rather than identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS. This technique provides both qualitative and quantitative data, allowing for the identification of specific branched alkane isomers based on their mass spectra.[1] GC-MS is highly sensitive, capable of detecting trace amounts of compounds.[1] However, for highly branched alkanes, the molecular ion peak may be weak or absent in Electron Ionization (EI) mode, which can present a challenge for identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR spectroscopy has emerged as a powerful tool for the discrimination and quantification of branched and linear alkanes, even within complex mixtures. Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) can provide high-resolution data, enabling the characterization of branching patterns. Quantitative NMR (qNMR) offers the advantage of being a primary ratio method, where the signal intensity is directly proportional to the number of nuclei, often without the need for compound-specific calibration standards.[3][4]

Infrared (IR) Spectroscopy

While primarily a qualitative technique for functional group identification, IR spectroscopy can be used for quantitative analysis based on Beer's Law, which relates absorbance to concentration.[5][6] However, its application for complex mixtures of alkanes can be challenging due to significant overlap of C-H stretching and bending vibrations.[7] Quantitative accuracy can be lower for multi-component mixtures compared to single-analyte systems.[6]

Data Presentation: Performance Characteristics

The following tables summarize the key performance characteristics of the discussed analytical methods for the quantification of alkanes.

Table 1: Comparison of Gas Chromatography Methods

Performance MetricGC-FIDGC-MS
Limit of Detection (LOD) 2.4 - 3.3 µg/mL for n-alkanes0.2 - 0.4 ng/mL
Limit of Quantitation (LOQ) 0.058 - 0.066 mg/mL0.6 - 1.0 ng/mL
Linearity (R²) ≥ 0.999[8]≥ 0.9961
Precision (RSD) < 11.9%0.1% - 12.9%[9]
Accuracy (Recovery) Average 94%> 91%[9]

Note: The presented values are indicative and can vary depending on the specific analyte, matrix, and instrument conditions.

Table 2: Performance of 2D NMR for Alkane Quantification

Performance Metric2D NMR (Ultrafast J-resolved)2D NMR (TOCSY)
Repeatability (RSD) < 1%[10]< 7%[10]
Long-term Stability (RSD) < 4%[10]2% - 11%[10]
Linearity Excellent[10]Excellent[10]
Root-Mean-Square Error of Prediction (RMSEP) 1.4 mol % for 2-methyl alkanes< 3 mol % for multi-component mixtures

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the quantification of branched alkanes using GC-FID, GC-MS, and 2D NMR.

GC-FID Protocol for Alkane Analysis
  • Sample Preparation: Accurately weigh 1 g of the oil sample and add a known concentration of an internal standard (e.g., n-C20).[11] Dilute the mixture with n-hexane in a volumetric flask.[11]

  • Solid Phase Extraction (SPE) Cleanup: Load an aliquot of the sample solution onto a silver-impregnated silica (B1680970) gel cartridge to separate saturated hydrocarbons from olefins and aromatic compounds.[11] Elute the alkane fraction with n-hexane.[11]

  • GC-FID Analysis:

    • Column: DB-1 fused silica capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness).[12]

    • Carrier Gas: Hydrogen at a constant flow rate of 1 mL/min.[12]

    • Injector: Splitless mode at 300°C.[12]

    • Oven Temperature Program: Hold at 60°C for 2 minutes, then ramp at 6°C/min to 300°C and hold for 20 minutes.[12]

    • Detector: FID at 350°C.[11]

  • Quantification: Perform quantification using the internal standard method by comparing the peak areas of the analytes to that of the internal standard.[11]

GC-MS Protocol for Alkane Analysis
  • Sample Preparation: Utilize reflux saponification followed by liquid-liquid extraction to isolate the n-alkanes and isoprenoids.[13] Perform a cleanup and fractionation step to minimize interferences and obtain the aliphatic fraction.[13]

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane).[14]

    • Carrier Gas: Helium.

    • Injector: Splitless injection.

    • Oven Temperature Program: Optimized for the separation of the target alkane range. A typical program might start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 320°C), and hold.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 50-550. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used, targeting characteristic ions of alkanes (e.g., m/z 57, 71, 85).[14]

  • Quantification: Use deuterated alkanes as internal standards for accurate quantification.[13]

2D DQF-COSY NMR Protocol for Branched Alkane Analysis
  • Sample Preparation: Prepare mixtures of known composition (gravimetrically) for calibration. Dissolve the samples in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer.

    • Experiment: Acquire 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) spectra.

    • Parameters: Optimize acquisition parameters, including the number of scans, relaxation delays, and spectral widths, to ensure accurate signal integration.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine) and zero-filling.

    • Perform Fourier transformation, modulus correction, symmetrization, and baseline correction.

  • Quantitative Analysis:

    • Perform quantitative analysis on the 1D anti-diagonal spectra of the 2D data.

    • Use Partial Least-Squares Regression (PLSR) analysis to correlate the spectral data with the known compositions of the calibration samples.

Mandatory Visualizations

Workflow for Analytical Method Validation

G Figure 1: General Workflow for Analytical Method Validation cluster_validation Validation Parameters A Define Analytical Requirements B Select Analytical Method A->B C Method Development & Optimization B->C D Method Validation C->D E Routine Analysis D->E V1 Specificity/ Selectivity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness F Method Transfer & Re-validation (if needed) E->F

Caption: A logical workflow for the validation of an analytical method.

Comparison of Analytical Method Performance

G Figure 2: Comparison of Key Performance Characteristics cluster_GC_FID GC-FID cluster_GC_MS GC-MS cluster_NMR 2D NMR cluster_IR IR Spectroscopy center Quantification of Branched Alkanes GC_FID GC-FID center->GC_FID GC_MS GC-MS center->GC_MS NMR 2D NMR center->NMR IR IR Spec. center->IR FID_LOD Good LOD/LOQ MS_LOD Excellent LOD/LOQ NMR_ID Detailed Structure IR_Qual Qualitative ID FID_Lin Excellent Linearity FID_Prec High Precision FID_Cost Cost-Effective MS_ID Structural ID MS_Sens High Sensitivity MS_Comp Complex Matrices NMR_Quant Absolute Quant. NMR_Repeat Good Repeatability NMR_ND Non-destructive IR_Quant Limited Quant. IR_Speed Rapid Analysis

Caption: Key performance characteristics of different analytical methods.

References

A Comparative Spectroscopic Analysis of 2,2,3,3- and 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between the isomeric alkanes, 2,2,3,3-tetramethylpentane and 2,2,3,4-tetramethylpentane (B72125). This document provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to elucidate their structural differences.

This guide delves into the spectroscopic nuances that differentiate this compound and 2,2,3,4-tetramethylpentane, two constitutional isomers of C₉H₂₀. Despite sharing the same molecular formula, their distinct atomic arrangements lead to unique spectral fingerprints. Understanding these differences is crucial for unambiguous identification and characterization in various scientific applications.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 2,2,3,4-tetramethylpentane.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~1.25 (predicted)s18H6 x CH₃
~1.05 (predicted)s2HCH₂
2,2,3,4-Tetramethylpentane ~0.85 (predicted)d6HC4-(CH₃)₂
~0.90 (predicted)s9HC2-(CH₃)₃
~1.55 (predicted)m1HC4-H
~1.75 (predicted)m1HC3-H
~0.80 (predicted)d3HC3-CH₃

Note: Predicted values are based on standard chemical shift correlations for alkanes.

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound [1]34.6C1
46.1C2
34.6C3
28.9C4
8.1C5
2,2,3,4-Tetramethylpentane Multiple signals expected in the alkane region (approx. 10-60 ppm)Specific assignments require experimental data.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [2]128 (very weak or absent)71, 57, 43
2,2,3,4-Tetramethylpentane [3]128 (very weak or absent)71, 57, 43

Table 4: IR Spectral Data

CompoundAbsorption Bands (cm⁻¹)Assignment
This compound ~2960-2850C-H stretching
~1470-1450C-H bending (scissoring)
~1380-1365C-H bending (umbrella mode of t-butyl)
2,2,3,4-Tetramethylpentane ~2960-2850C-H stretching
~1470-1450C-H bending (scissoring)
~1380-1365C-H bending (umbrella mode of t-butyl and isopropyl)

Analysis of Spectroscopic Differences

The structural isomerism between 2,2,3,3- and 2,2,3,4-tetramethylpentane gives rise to distinct spectroscopic features.

¹H NMR Spectroscopy

The most significant differences are observed in their proton NMR spectra.

  • This compound: Due to its high degree of symmetry, with a plane of symmetry bisecting the C3-C4 bond, this molecule is expected to show only two singlets. The eighteen equivalent protons of the six methyl groups would appear as a single large peak, while the two protons of the central methylene (B1212753) group would give another singlet.

  • 2,2,3,4-Tetramethylpentane: This isomer lacks the high symmetry of its counterpart, resulting in a more complex spectrum with five distinct signals. The presence of a chiral center at C3 further contributes to the complexity. The spectrum would feature a singlet for the t-butyl group, doublets for the methyl groups at C3 and C4, and multiplets for the methine protons at C3 and C4.

¹³C NMR Spectroscopy

The difference in symmetry is also evident in the ¹³C NMR spectra.

  • This compound: Possesses five distinct carbon environments, leading to five signals in its ¹³C NMR spectrum.

  • 2,2,3,4-Tetramethylpentane: Is expected to show a greater number of signals due to its lower symmetry. Each carbon atom is in a unique chemical environment.

Mass Spectrometry

Both isomers are alkanes and exhibit characteristic fragmentation patterns dominated by the formation of stable carbocations. The molecular ion peak at m/z 128 is often very weak or absent in the electron ionization (EI) mass spectra of highly branched alkanes due to the ease of fragmentation.

The primary fragmentation pathway for both isomers involves the loss of alkyl radicals to form stable tertiary carbocations. Common fragment ions observed at m/z 71 (loss of a propyl radical), 57 (loss of a butyl radical, often the base peak corresponding to the t-butyl cation), and 43 (propyl cation) are expected for both compounds. While the major fragments are similar, the relative intensities of these fragments may differ subtly, reflecting the different substitution patterns around the quaternary carbons.

Infrared Spectroscopy

The IR spectra of both isomers are typical for alkanes, showing strong C-H stretching vibrations in the 2960-2850 cm⁻¹ region and C-H bending vibrations around 1470-1365 cm⁻¹. The presence of t-butyl and isopropyl groups in both molecules will result in characteristic bending absorptions. Distinguishing between the two isomers based solely on their IR spectra can be challenging due to the significant overlap of these characteristic alkane absorptions.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry
  • Technique: Electron Ionization (EI) mass spectrometry is commonly used for volatile compounds like alkanes.

  • Sample Introduction: The sample is introduced into the ion source via a gas chromatography (GC) column or a direct insertion probe.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) spectroscopy is the standard method.

  • Sample Preparation: For liquid samples like the tetramethylpentanes, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition: The prepared sample is placed in the IR beam of the spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Visualizing Structural Differences

The following diagrams, generated using the DOT language, illustrate the key structural features that lead to the observed spectroscopic differences.

Spectroscopic_Differences cluster_2233 This compound cluster_2234 2,2,3,4-Tetramethylpentane Symmetry High Symmetry (Plane of Symmetry) H_NMR_2233 ¹H NMR: - 2 Singlets Symmetry->H_NMR_2233 C_NMR_2233 ¹³C NMR: - 5 Signals Symmetry->C_NMR_2233 Asymmetry Low Symmetry (Chiral Center) H_NMR_2234 ¹H NMR: - 5 Distinct Signals Asymmetry->H_NMR_2234 C_NMR_2234 ¹³C NMR: - More than 5 Signals Asymmetry->C_NMR_2234

Caption: Key structural differences and their impact on NMR spectra.

Fragmentation_Pathway Parent_Ion [C₉H₂₀]⁺˙ (m/z 128) Fragment_71 [C₅H₁₁]⁺ (m/z 71) Parent_Ion->Fragment_71 - C₃H₉• Fragment_57 [C₄H₉]⁺ (t-butyl cation) Base Peak (m/z 57) Parent_Ion->Fragment_57 - C₅H₁₁• Fragment_43 [C₃H₇]⁺ (m/z 43) Fragment_71->Fragment_43 - C₂H₄

Caption: Common fragmentation pathway in mass spectrometry.

References

A Comparative Analysis of Tertiary C-H Bond Reactivity in Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity is paramount for designing selective synthetic methodologies. This guide provides an objective comparison of the reactivity of tertiary carbon-hydrogen (C-H) bonds in branched alkanes across several common reaction types: free-radical halogenation, oxidation, and nitration. The inherent stability of the tertiary radical/cation intermediate dictates a general reactivity trend, which is supported by the experimental data presented herein.

The functionalization of alkanes, long considered relatively inert, is a cornerstone of modern organic synthesis. The presence of tertiary C-H bonds in branched alkanes offers a site of enhanced reactivity compared to their primary and secondary counterparts. This increased reactivity stems from the greater stability of the tertiary radical or carbocation intermediate formed during the rate-determining step of many reactions. The general order of reactivity for C-H bonds in alkanes is firmly established as:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This guide will delve into the quantitative aspects of this trend, providing experimental data, detailed protocols for its determination, and visual representations of the underlying principles and experimental workflows.

Data Presentation: Relative Reactivity Ratios

The relative reactivity of C-H bonds is typically determined through competition experiments, where the product distribution of a reaction with an alkane containing different types of C-H bonds is analyzed. By normalizing for the number of each type of hydrogen atom, a per-hydrogen reactivity ratio can be calculated. The following table summarizes experimentally determined relative reactivity ratios for the free-radical halogenation of simple branched alkanes. Data for oxidation and nitration are presented more qualitatively, reflecting the nature of available experimental results.

AlkaneReactionReagent(s)Temperature (°C)Product DistributionCalculated Relative Reactivity per H (3°:2°:1°)
PropaneChlorinationCl₂, UV light2545% 1-chloropropane, 55% 2-chloropropane- : 3.9 : 1[1]
PropaneBrominationBr₂, UV light253% 1-bromopropane, 97% 2-bromopropane- : 82 : 1
2-MethylpropaneChlorinationCl₂, UV light2535% 1-chloro-2-methylpropane (B167039), 65% 2-chloro-2-methylpropane5.0 : - : 1[2]
2-MethylpropaneBrominationBr₂, UV light127~1% 1-bromo-2-methylpropane, >99% 2-bromo-2-methylpropane>1600 : - : 1
2-MethylpropaneOxidationKMnO₄VariesMajor product: 2-Methyl-2-propanol (further oxidizes)Tertiary C-H is preferentially oxidized.
2-MethylpropaneNitrationNO₂⁺PF₆⁻AmbientMajor product: 2-Nitro-2-methylpropane[3]Tertiary C-H is preferentially nitrated.[3]

Note: The relative reactivity for bromination is highly selective for the tertiary C-H bond, making precise ratio calculation difficult from near-quantitative yields.

Mandatory Visualization

Logical Relationship of C-H Bond Reactivity

The following diagram illustrates the established hierarchy of C-H bond reactivity in branched alkanes. This relationship is a direct consequence of the stability of the corresponding radical or carbocation intermediates.

G Reactivity of C-H Bonds in Branched Alkanes tertiary Tertiary C-H (R₃C-H) secondary Secondary C-H (R₂CH₂) tertiary->secondary More Reactive primary Primary C-H (RCH₃) secondary->primary More Reactive

Caption: Hierarchy of C-H bond reactivity.

Experimental Protocols

Determination of Relative Reactivity by Competitive Free-Radical Halogenation

This protocol outlines a general method for determining the relative reactivity of C-H bonds in a branched alkane through competitive photochlorination.

Objective: To determine the relative reactivity of primary and tertiary C-H bonds in 2-methylpropane.

Materials:

  • 2-Methylpropane (isobutane)

  • Chlorine (Cl₂) gas

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Note: use with extreme caution due to toxicity)

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

  • Gas chromatograph (GC) coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) for product analysis

  • Gas-tight syringes for sampling

Procedure:

  • Reaction Setup: A solution of 2-methylpropane in an inert solvent is prepared in the photochemical reactor. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical chain reactions.

  • Initiation: The UV lamp is turned on to provide the energy for the homolytic cleavage of chlorine molecules into chlorine radicals.

  • Reaction: A controlled amount of chlorine gas is bubbled through the solution. The reaction is typically carried out at a constant, controlled temperature (e.g., 25 °C). The reaction mixture is stirred continuously to ensure homogeneity.

  • Monitoring: The reaction is monitored by taking small aliquots of the reaction mixture at regular intervals using a gas-tight syringe and analyzing them by GC. This allows for the determination of the relative concentrations of the products: 1-chloro-2-methylpropane and 2-chloro-2-methylpropane.

  • Quenching: Once a desired low conversion of the starting material is achieved (typically <10% to avoid polyhalogenation), the UV lamp is turned off, and the reaction is quenched, for example, by bubbling nitrogen gas through the mixture to remove any remaining chlorine.

  • Analysis: The final product mixture is analyzed by GC to determine the precise ratio of the monochlorinated isomers.

  • Calculation of Relative Reactivity:

    • The molar ratio of the products is determined from the GC peak areas (assuming a response factor of 1 or by calibration).

    • The statistical factor for each type of hydrogen is considered. In 2-methylpropane, there are 9 primary hydrogens and 1 tertiary hydrogen.

    • The relative reactivity per hydrogen is calculated as follows: (Relative Reactivity of 3° H) / (Relative Reactivity of 1° H) = [ (% 3° product) / (# of 3° H) ] / [ (% 1° product) / (# of 1° H) ]

Oxidation of a Tertiary C-H Bond

This protocol provides a general method for the oxidation of the tertiary C-H bond in 2-methylpropane using potassium permanganate (B83412).

Objective: To demonstrate the preferential oxidation of the tertiary C-H bond in 2-methylpropane.

Materials:

  • 2-Methylpropane (isobutane)

  • Potassium permanganate (KMnO₄)

  • A suitable solvent system (e.g., aqueous solution, phase transfer catalyst may be needed for better solubility)

  • Acid or base for pH control

  • Reaction flask with a condenser and stirring mechanism

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Instrumentation for product identification (e.g., NMR, IR spectroscopy, GC-MS)

Procedure:

  • Reaction Setup: 2-Methylpropane is dissolved in a suitable solvent in the reaction flask. An aqueous solution of potassium permanganate is prepared.

  • Reaction: The potassium permanganate solution is added dropwise to the stirred solution of 2-methylpropane. The reaction is often carried out at elevated temperatures to increase the reaction rate. The reaction progress is indicated by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide precipitate.

  • Workup: After the reaction is complete (as indicated by the persistence of the purple color), the reaction mixture is cooled. The excess permanganate is quenched by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears. The manganese dioxide precipitate is removed by filtration.

  • Extraction: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether) to isolate the organic products.

  • Purification and Analysis: The organic extract is dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation. The resulting product, primarily 2-methyl-2-propanol (which can be further oxidized to acetone (B3395972) under harsh conditions), is analyzed by spectroscopic methods to confirm its structure. The high yield of the tertiary alcohol demonstrates the preferential oxidation at the tertiary C-H bond.

Nitration of a Tertiary C-H Bond

This protocol describes a general procedure for the nitration of 2-methylpropane using a nitronium salt.[3]

Objective: To synthesize 2-nitro-2-methylpropane via electrophilic nitration of the tertiary C-H bond in 2-methylpropane.

Materials:

  • 2-Methylpropane (isobutane)

  • Nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻)[3]

  • Dry, inert solvent (e.g., dichloromethane)[3]

  • Reaction flask equipped with a gas inlet, stirrer, and maintained under an inert atmosphere (e.g., nitrogen)

  • Workup reagents (water, sodium bicarbonate solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: Nitronium hexafluorophosphate is suspended in dry dichloromethane (B109758) in the reaction flask under a nitrogen atmosphere.

  • Reaction: 2-Methylpropane gas is bubbled through the stirred suspension at ambient temperature. The reaction is monitored by taking aliquots and analyzing them by GC-MS.

  • Workup: Once the reaction has reached a satisfactory conversion, the reaction mixture is poured into ice-water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any acid, and then with water.

  • Isolation and Analysis: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is carefully removed. The primary product, 2-nitro-2-methylpropane, is identified by GC-MS. The high selectivity for the formation of the tertiary nitroalkane highlights the enhanced reactivity of the tertiary C-H bond towards electrophilic nitration.[3]

Mandatory Visualization

Experimental Workflow for Competitive Halogenation

The following diagram illustrates a typical experimental workflow for determining the relative reactivity of C-H bonds via a competitive halogenation experiment.

G Workflow for Competitive Halogenation cluster_0 Reaction Stage cluster_1 Analysis Stage cluster_2 Data Processing A Prepare Alkane Solution in Photoreactor B Introduce Halogen (e.g., Cl₂) A->B C Initiate with UV Light B->C D Sample Reaction Mixture C->D E Analyze by Gas Chromatography (GC) D->E F Identify Products (GC-MS) E->F G Determine Product Ratio F->G H Apply Statistical Correction (Number of Hydrogens) G->H I Calculate Relative Reactivity H->I

Caption: A typical experimental workflow.

References

Safety Operating Guide

Proper Disposal of 2,2,3,3-Tetramethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION

This document provides essential procedural guidance for the safe handling and disposal of 2,2,3,3-tetramethylpentane, a flammable hydrocarbon. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. As a flammable liquid, this compound is classified as a hazardous waste, and its disposal is subject to stringent federal, state, and local regulations. Improper disposal can lead to significant safety hazards, including fire and explosion, and cause environmental damage.

Safety First: Immediate Precautions

Before handling this compound for disposal, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a flame-retardant lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.

  • Ignition Sources: Eliminate all potential ignition sources from the vicinity. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.

  • Spill Kit: Ensure a spill kit rated for flammable liquids is readily accessible.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference. This information is critical for a proper risk assessment.

PropertyValue
Chemical Formula C₉H₂₀[1][2]
CAS Number 7154-79-2[1][2][3]
Molecular Weight 128.26 g/mol [1][2]
Appearance Colorless liquid
Flash Point 29°C[3]
Boiling Point 140.4°C[3][4]
Density 0.723 - 0.757 g/cm³[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from "cradle-to-grave," meaning the generator is responsible for the waste from its creation to its final disposal.

Step 1: Waste Identification and Segregation
  • Classification: this compound is classified as a Class 3 Flammable Liquid. Due to its flashpoint of 29°C (below 60°C), it is considered an ignitable hazardous waste.[2][5]

  • Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated or halogenated solvents, unless specifically instructed by your institution's Environmental Health & Safety (EH&S) department. Keep it segregated in a dedicated waste container.

Step 2: Waste Collection and Containerization
  • Select an Appropriate Container: Collect the waste in a compatible and properly sealed container. The original product container is often a suitable choice.[2] Alternatively, use a designated glass, metal, or chemically resistant plastic container.[5]

  • Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, screw-on cap.

  • Filling Level: Do not overfill the container. Leave adequate headspace (at least 10%) to allow for vapor expansion.

Step 3: Labeling the Waste Container
  • Clear Identification: The container must be clearly labeled. Generic identifiers such as "Solvent Waste" are not sufficient.[5]

  • Required Information: Affix a "HAZARDOUS WASTE" label and clearly write the full chemical name: "Waste this compound." Also, list any other constituents if it is a mixture.

Step 4: Temporary On-Site Storage
  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.

  • Safe Location: The storage area must be away from exits, stairways, and general work areas.[3] Keep it away from heat, sparks, and any potential ignition sources.[1]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to control any potential leaks.

Step 5: Arranging for Final Disposal
  • Contact EH&S: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Regulatory Compliance: The final disposal method, typically controlled incineration at a licensed facility, will be managed by the disposal experts to ensure compliance with all federal and state regulations.[4]

  • Documentation: Maintain records of the waste disposal as required by your institution and regulatory agencies.

Emergency Protocol: Accidental Spills

In the event of a spill, immediate and safe response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off any spark-producing equipment.

  • Ventilate: Increase ventilation to the area.

  • Containment & Cleanup:

    • For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.

    • Use non-sparking tools for cleanup.

    • Place the contaminated absorbent material into a sealable, labeled container for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Identify & Segregate Classify as Flammable Hazardous Waste. Use a dedicated container. B Step 2: Collect Waste Use a compatible, sealed container. Do not overfill. A->B C Step 3: Label Container Affix 'Hazardous Waste' label. Write full chemical name and date. B->C D Step 4: Store Safely Store in a cool, ventilated area away from ignition sources. C->D E Step 5: Arrange Pickup Contact EH&S or a licensed waste disposal contractor. D->E Spill Emergency: Spill Occurs D->Spill F Final Disposal (Managed by Professionals) Incineration at a licensed facility. E->F Spill_Action Contain with inert absorbent. Use non-sparking tools. Collect for disposal. Spill->Spill_Action Follow Spill Protocol Spill_Action->E

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,2,3,3-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2,3,3-Tetramethylpentane was publicly available at the time of this writing. The following information is compiled from the safety data of structurally similar isomers (e.g., 2,2,4-trimethylpentane, 2,2,3,4-tetramethylpentane) and general safety guidelines for flammable aliphatic hydrocarbons. It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides essential procedural and safety information for researchers, scientists, and drug development professionals working with this compound. The following sections detail the necessary personal protective equipment (PPE), safe handling and storage procedures, spill response, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate selection of PPE. The following table summarizes the recommended PPE based on general safety guidelines for flammable aliphatic hydrocarbons.

PPE CategoryRecommended ProtectionMaterial/Type Specification
Hand Protection Chemical-resistant gloves are crucial to prevent skin contact.Nitrile, Neoprene, or Viton® gloves are generally recommended for handling aliphatic hydrocarbons. Always check the manufacturer's glove compatibility data.
Eye and Face Protection Protection against splashes and vapors is essential.Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against incidental contact.For routine operations, a standard flame-retardant lab coat is recommended. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls (e.g., Tychem®) should be considered.
Respiratory Protection Should be used in poorly ventilated areas or when occupational exposure limits are likely to be exceeded.An air-purifying respirator with an organic vapor cartridge or a supplied-air respirator may be necessary depending on the airborne concentration.

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Use non-sparking tools and explosion-proof equipment.[1][2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing vapors or mist.

  • Wear appropriate personal protective equipment as detailed above.[1][3]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a flammable liquid storage cabinet.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_immediate_actions Immediate Actions cluster_assessment Assess Spill Size cluster_small_spill Small Spill Procedure cluster_large_spill Large Spill Procedure Spill Spill of this compound Evacuate Evacuate Area & Alert Others Spill->Evacuate Ventilate Ensure Ventilation (If Safe) Evacuate->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Assess Spill Size? Ignition->Assess Contain Contain with Inert Absorbent Assess->Contain Small Contact_EHS Contact EHS Immediately Assess->Contact_EHS Large Collect Collect with Non-Sparking Tools Contain->Collect Dispose_Small Place in Labeled Waste Container Collect->Dispose_Small

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Follow these steps for proper disposal:

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a non-halogenated organic solvent waste.

  • Container: Use a designated, properly labeled, and sealed waste container. The container should be compatible with flammable organic liquids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information.

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated and secondary containment area.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste disposal service. Do not dispose of it down the drain.[1]

Disposal_Plan_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Start Generate this compound Waste Segregate Segregate as Non-Halogenated Organic Waste Start->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label with 'Hazardous Waste' and Chemical Name Container->Label Store Store in Satellite Accumulation Area with Secondary Containment Label->Store Arrange_Pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service Store->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Caption: Step-by-step process for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.